Technical Documentation Center

2-Amino-4-morpholin-4-yl-pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4-morpholin-4-yl-pyrimidine
  • CAS: 861031-56-3

Core Science & Biosynthesis

Foundational

The Molecular Blueprint of a PLK4 Inhibitor: An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-4-morpholin-4-yl-pyrimidine

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive analysis of the mechanism of action for 2-Amino-4-morpholin-4-yl-pyrimidine, a compound representative...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the mechanism of action for 2-Amino-4-morpholin-4-yl-pyrimidine, a compound representative of a promising class of kinase inhibitors. As a Senior Application Scientist, my objective is to present a narrative that is not only technically precise but also grounded in the practical realities of drug discovery and development. We will explore the core biological target, the intricacies of its signaling pathway, and the experimental methodologies required to validate its activity.

Introduction: The Rise of Aminopyrimidines in Kinase Inhibition

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its unique physicochemical properties, including the capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, have made it a cornerstone in the design of targeted therapies.[1] Within this class, 2-aminopyrimidine derivatives have emerged as particularly potent modulators of various biological pathways, demonstrating efficacy in oncology, infectious diseases, and neurology.[1][2] The subject of this guide, 2-Amino-4-morpholin-4-yl-pyrimidine, exemplifies the therapeutic potential of this chemical family.

Primary Mechanism of Action: Potent and Selective Inhibition of Polo-like Kinase 4 (PLK4)

Extensive research has identified Polo-like kinase 4 (PLK4) as a primary biological target for aminopyrimidine-based compounds, including those with a morpholine substitution.[3] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process critical for maintaining genomic integrity.[3] Dysregulation and overexpression of PLK4 are frequently observed in various cancers, making it a compelling target for anticancer drug development.[3]

Binding Mode and Molecular Interactions

The inhibitory action of 2-Amino-4-morpholin-4-yl-pyrimidine on PLK4 is a result of specific molecular interactions within the kinase's ATP-binding pocket. Through a strategy known as scaffold hopping, the aminopyrimidine core has been optimized to mimic the binding of the natural substrate, ATP.[3]

Key interactions include:

  • Hinge Region Binding: The 2-amino group of the pyrimidine ring forms crucial hydrogen bonds with the hinge residues of the PLK4 kinase domain, specifically with the backbone amide of Cys-92 and the backbone carbonyl of Glu-90.[3] This interaction is a hallmark of many Type I kinase inhibitors and is essential for anchoring the molecule in the active site.

  • Solvent Front Exposure: The morpholine ring extends into the solvent-exposed region of the ATP-binding pocket.[3] This moiety can be modified to fine-tune the compound's physicochemical properties, such as solubility and cell permeability, without disrupting the core binding interactions.

  • Hydrophobic Interactions: The pyrimidine ring itself participates in hydrophobic interactions with non-polar residues within the active site, further stabilizing the inhibitor-kinase complex.

The following diagram illustrates the putative binding mode of a 2-aminopyrimidine inhibitor within the PLK4 active site.

cluster_PLK4 PLK4 Active Site cluster_Inhibitor 2-Amino-4-morpholin-4-yl-pyrimidine hinge Hinge Region (Glu-90, Cys-92) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front aminopyrimidine Aminopyrimidine Core aminopyrimidine->hinge H-Bonds aminopyrimidine->hydrophobic_pocket Hydrophobic Interactions morpholine Morpholine Ring morpholine->solvent_front Solvent Exposure

Caption: Putative binding mode of the inhibitor in the PLK4 active site.

Downstream Signaling Consequences of PLK4 Inhibition

Inhibition of PLK4 by 2-Amino-4-morpholin-4-yl-pyrimidine disrupts the centriole duplication cycle, leading to a cascade of cellular events that ultimately culminate in cell cycle arrest and apoptosis.

The signaling pathway is as follows:

  • PLK4 Inhibition: The compound binds to and inhibits the kinase activity of PLK4.

  • Centriole Duplication Arrest: The lack of functional PLK4 prevents the formation of new centrioles.

  • Mitotic Catastrophe: Cells entering mitosis with an incorrect number of centrioles experience mitotic catastrophe, characterized by chromosomal mis-segregation and cytokinesis failure.[3]

  • Cell Cycle Arrest: Checkpoint mechanisms, such as the spindle assembly checkpoint, are activated, leading to cell cycle arrest, typically at the G2/M phase.

  • Apoptosis: Prolonged cell cycle arrest and genomic instability trigger the intrinsic apoptotic pathway, resulting in programmed cell death.

The following diagram outlines the signaling pathway initiated by PLK4 inhibition.

inhibitor 2-Amino-4-morpholin-4-yl-pyrimidine plk4 PLK4 inhibitor->plk4 Inhibits centriole Centriole Duplication plk4->centriole Promotes mitosis Mitotic Catastrophe centriole->mitosis Leads to Normal Mitosis arrest G2/M Arrest mitosis->arrest Triggers apoptosis Apoptosis arrest->apoptosis Induces

Caption: Signaling pathway initiated by PLK4 inhibition.

Potential Secondary Mechanism of Action: Modulation of the PI3K/Akt/mTOR Pathway

While PLK4 is the primary target, it is noteworthy that morpholino-pyrimidine derivatives have also been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[4][5]

The morpholine moiety, in particular, is a common feature in many PI3K/Akt/mTOR inhibitors, where the oxygen atom can form a critical hydrogen bond in the kinase active site.[4] Therefore, it is plausible that 2-Amino-4-morpholin-4-yl-pyrimidine could exert a polypharmacological effect by targeting both PLK4 and components of the PI3K/Akt/mTOR pathway. Further investigation is warranted to elucidate the extent of this off-target activity.

Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is essential to unequivocally validate the proposed mechanism of action. The following protocols provide a framework for confirming PLK4 as the primary target and characterizing the cellular consequences of its inhibition.

Target Engagement Assays

Objective: To confirm direct binding and inhibition of PLK4 by 2-Amino-4-morpholin-4-yl-pyrimidine.

Methodology:

  • In Vitro Kinase Assay:

    • Principle: A biochemical assay to measure the enzymatic activity of recombinant PLK4 in the presence of varying concentrations of the inhibitor.

    • Protocol:

      • Purify recombinant human PLK4 kinase domain.

      • Prepare a reaction mixture containing PLK4, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.

      • Add serial dilutions of 2-Amino-4-morpholin-4-yl-pyrimidine.

      • Incubate to allow the kinase reaction to proceed.

      • Quantify substrate phosphorylation using a suitable detection method (e.g., radiometric assay with ³²P-ATP or a fluorescence-based assay).

      • Calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%. A potent PLK4 inhibitor is expected to have an IC₅₀ in the low nanomolar range.[3]

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

    • Protocol:

      • Treat intact cancer cells (e.g., breast cancer cell lines known to overexpress PLK4) with 2-Amino-4-morpholin-4-yl-pyrimidine or a vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the soluble fraction for the presence of PLK4 using Western blotting.

      • A shift in the melting temperature of PLK4 in the presence of the inhibitor confirms direct target engagement in a cellular context.

The following diagram illustrates the experimental workflow for target engagement validation.

cluster_Workflow Target Engagement Workflow start Start kinase_assay In Vitro Kinase Assay start->kinase_assay cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa ic50 Determine IC50 kinase_assay->ic50 tm_shift Measure Tm Shift cetsa->tm_shift end Target Engaged ic50->end tm_shift->end

Caption: Workflow for validating target engagement.

Cellular Phenotypic Assays

Objective: To demonstrate that the observed cellular effects of 2-Amino-4-morpholin-4-yl-pyrimidine are consistent with PLK4 inhibition.

Methodology:

  • Cell Proliferation Assay:

    • Principle: To measure the anti-proliferative activity of the compound against cancer cell lines.

    • Protocol:

      • Seed cancer cells (e.g., breast cancer lines MCF-7 or MDA-MB-231) in 96-well plates.

      • Treat with a dose-response range of 2-Amino-4-morpholin-4-yl-pyrimidine.

      • After a defined incubation period (e.g., 72 hours), assess cell viability using a metabolic assay (e.g., MTT or CellTiter-Glo).

      • Calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Cell Cycle Analysis:

    • Principle: To determine the effect of the compound on cell cycle progression.

    • Protocol:

      • Treat cells with the compound for a specified time (e.g., 24 or 48 hours).

      • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

      • Analyze the DNA content of individual cells by flow cytometry.

      • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase would be consistent with PLK4 inhibition.

  • Apoptosis Assay:

    • Principle: To detect and quantify programmed cell death.

    • Protocol:

      • Treat cells with the compound.

      • Stain with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium iodide).

      • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary
AssayCell LineEndpointExpected Result for a Potent PLK4 Inhibitor
In Vitro Kinase Assay-IC₅₀Low nM range
Cell Proliferation AssayBreast Cancer (MCF-7, MDA-MB-231)GI₅₀Potent growth inhibition
Cell Cycle AnalysisBreast Cancer (MCF-7, MDA-MB-231)% of cells in G2/MSignificant increase
Apoptosis AssayBreast Cancer (MCF-7, MDA-MB-231)% of apoptotic cellsSignificant increase

Conclusion and Future Directions

Future research should focus on:

  • Selectivity Profiling: A comprehensive kinase panel screen to assess the selectivity of the compound against a broad range of kinases and to confirm or rule out significant off-target effects, including on the PI3K/Akt/mTOR pathway.

  • In Vivo Efficacy: Evaluation of the compound's anti-tumor activity in preclinical animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its ability to modulate PLK4 activity in vivo.

By pursuing these avenues of investigation, the full therapeutic potential of this promising class of aminopyrimidine-based PLK4 inhibitors can be realized.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI.
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-4-morpholin-4-yl-pyrimidine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 2-Amino-4-morpholin-4-yl-pyrimidine, a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-4-morpholin-4-yl-pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its molecular structure, physicochemical properties, and established synthetic protocols. Particular emphasis is placed on the compound's role as a key structural motif in the development of targeted therapeutics, most notably as a scaffold for various kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile pyrimidine derivative.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic structure and a cornerstone in the design of biologically active molecules. As a core component of the nucleobases uracil, thymine, and cytosine, its prevalence in nature underscores its biological significance. In the realm of medicinal chemistry, the 2-aminopyrimidine scaffold has emerged as a "privileged" structure, demonstrating a remarkable propensity for binding to a wide array of biological targets, particularly protein kinases. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's steric and electronic properties, enabling the development of potent and selective inhibitors for various therapeutic applications, including oncology, inflammation, and virology.[1]

Molecular Structure and Chemical Identity

2-Amino-4-morpholin-4-yl-pyrimidine is characterized by a pyrimidine ring substituted with an amino group at the C2 position and a morpholine ring at the C4 position. The morpholine moiety is linked to the pyrimidine core via its nitrogen atom.

IUPAC Name: 4-morpholin-4-ylpyrimidin-2-amine[2] CAS Number: 861031-56-3[2] Molecular Formula: C₈H₁₂N₄O[2] Molecular Weight: 180.21 g/mol [2]

The structure combines the hydrogen-bonding capabilities of the 2-amino group and the pyrimidine nitrogens with the physicochemical properties imparted by the morpholine ring. The morpholine group, a common constituent in drug molecules, is known to enhance aqueous solubility and can occupy solvent-exposed regions in protein binding pockets.[3]

Physicochemical Properties

Experimentally determined physicochemical data for 2-Amino-4-morpholin-4-yl-pyrimidine are not extensively reported in publicly available literature. However, computational models provide valuable estimations for guiding its application in research and development.

PropertyValue (Computed)Reference
Molecular Weight180.21 g/mol [2]
XLogP3-AA (Lipophilicity)-0.1[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count5[2]
Rotatable Bond Count1[2]
Topological Polar Surface Area64.3 Ų[2]

These computed properties suggest that 2-Amino-4-morpholin-4-yl-pyrimidine possesses favorable drug-like characteristics, including good aqueous solubility and a balanced lipophilicity profile, making it an attractive starting point for fragment-based drug design.

Synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine

The synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in heterocyclic chemistry involves the displacement of a suitable leaving group, most commonly a halogen, from the pyrimidine ring by the nucleophilic nitrogen of morpholine.

General Synthetic Workflow

The primary synthetic strategy involves the reaction of a di-substituted pyrimidine with morpholine. Depending on the starting material, a one or two-step process can be envisioned. A common and efficient precursor is 2-amino-4-chloropyrimidine.

Synthesis_Workflow start Starting Materials precursor 2-Amino-4-chloropyrimidine start->precursor morpholine Morpholine start->morpholine reaction Nucleophilic Aromatic Substitution (SNAr) precursor->reaction morpholine->reaction product 2-Amino-4-morpholin-4-yl-pyrimidine reaction->product

Caption: General workflow for the synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine.

Experimental Protocol: Synthesis from 2-Amino-4-chloropyrimidine

This protocol is a generalized procedure based on established methods for the synthesis of analogous 2-amino-4-substituted pyrimidines.[4]

Materials:

  • 2-Amino-4-chloropyrimidine

  • Morpholine

  • Triethylamine (TEA) or another suitable base

  • Anhydrous propanol or other suitable high-boiling point solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (1 equivalent) and anhydrous propanol.

  • Add morpholine (1 equivalent) to the stirring mixture.

  • Add triethylamine (1.1 equivalents) to the reaction vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 120-140 °C for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure 2-Amino-4-morpholin-4-yl-pyrimidine.

Rationale for Experimental Choices:

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the rate of the SNAr reaction, reducing reaction times from hours to minutes compared to conventional heating.[4]

  • Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous propanol is a suitable high-boiling point solvent for microwave synthesis. Other polar aprotic solvents can also be employed.

Applications in Drug Discovery and Medicinal Chemistry

The 2-amino-4-morpholino-pyrimidine scaffold is a key pharmacophore in a number of potent and selective kinase inhibitors. The morpholine moiety often forms a crucial hydrogen bond with the kinase hinge region, while the 2-amino group can be further functionalized to achieve desired selectivity and potency.

Kinase Inhibitors
  • Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a master regulator of centriole duplication and is overexpressed in various cancers. The 2-aminopyrimidine core is a key feature of several potent PLK4 inhibitors. The morpholine ring in these inhibitors typically extends into the solvent-exposed region of the ATP-binding pocket.[3]

  • PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. The 4-morpholino-pyrimidine moiety is a privileged pharmacophore for inhibitors of this pathway, with the morpholine oxygen often forming a key hydrogen bonding interaction.[5]

Kinase_Inhibition scaffold 2-Amino-4-morpholin-4-yl-pyrimidine Scaffold derivatives Bioactive Derivatives scaffold->derivatives Chemical Modification kinase Kinase Target (e.g., PLK4, PI3K) derivatives->kinase Binding inhibition Inhibition of Kinase Activity kinase->inhibition Leads to

Caption: Role of the scaffold in kinase inhibitor design.

Safety and Handling

Conclusion

2-Amino-4-morpholin-4-yl-pyrimidine is a versatile heterocyclic compound with significant potential in drug discovery. Its straightforward synthesis and favorable physicochemical properties make it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide has provided a comprehensive overview of its structure, properties, and synthesis, intended to facilitate its use in further research and development endeavors.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (Link not available)
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (Link not available)
  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (Link not available)
  • 2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824 - PubChem. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. (Link not available)
  • Recent Advances in Pyrimidine-Based Drugs. (Link not available)
  • Recent Advances in Pyrimidine-Based Drugs - PMC. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC. [Link]

  • Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine Ping Wang. (Link not available)

Sources

Foundational

An In-Depth Technical Guide to 2-Amino-4-morpholin-4-yl-pyrimidine and its Derivatives in Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-4-morpholin-4-yl-pyrimidine, a heterocyclic amine that has garnered significant interest in medicinal chemistry. We will delve into its chemical identity,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-4-morpholin-4-yl-pyrimidine, a heterocyclic amine that has garnered significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and its burgeoning role as a scaffold for developing targeted therapeutics, particularly in oncology and inflammatory diseases. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile compound.

Chemical Identity and Nomenclature

2-Amino-4-morpholin-4-yl-pyrimidine is a substituted pyrimidine with a morpholine ring attached at the 4-position and an amino group at the 2-position. Establishing a clear and unambiguous identification of this compound is paramount for consistent scientific communication and research.

Synonyms and Alternative Names

The compound is known by several names in chemical literature and databases, which can sometimes lead to confusion. The following is a compiled list of its most common synonyms:

  • 4-morpholinopyrimidin-2-amine[1]

  • 4-morpholin-4-ylpyrimidin-2-amine[1]

  • 4-(4-Morpholinyl)-2-pyrimidinamine[1]

  • [4-(Morpholin-4-yl)pyrimidin-2-yl]amine[1]

  • 4-(2-Amino-4-pyrimidyl)morpholine[1]

Chemical Identifiers

For precise identification, a set of unique chemical identifiers is used globally. These are crucial for database searches and regulatory submissions.

IdentifierValueSource
CAS Number 861031-56-3EPA DSSTox[1]
PubChem CID 459824PubChem[1]
Molecular Formula C₈H₁₂N₄OPubChem[1]
Molecular Weight 180.21 g/mol PubChem[1]
IUPAC Name 4-morpholin-4-ylpyrimidin-2-aminePubChem[1]
InChI InChI=1S/C8H12N4O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11)PubChem[1]
InChIKey UMUSFEOPXQLLAG-UHFFFAOYSA-NPubChem[1]
SMILES C1COCCN1C2=NC(=NC=C2)NPubChem[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
XLogP3 -0.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 180.10111102 DaPubChem[1]
Topological Polar Surface Area 64.3 ŲPubChem[1]

Synthesis of 2-Amino-4-morpholinopyrimidine Derivatives

General Synthetic Approach

A common strategy involves the nucleophilic substitution of a di-halogenated pyrimidine, followed by the introduction of the amino group.

Synthesis_Workflow Start 4,6-dichloropyrimidine Step1 Nucleophilic Substitution with Morpholine Start->Step1 Morpholine, Base (e.g., K2CO3) Solvent (e.g., DMF) Intermediate 4-(6-chloropyrimidin-4-yl)morpholine Step1->Intermediate Step2 Amination Intermediate->Step2 Aminating agent (e.g., NH3 or amine) Heat Product 2-Amino-4-morpholinopyrimidine Derivatives Step2->Product

A generalized synthetic workflow for 2-Amino-4-morpholinopyrimidine derivatives.
Experimental Protocol (Exemplary)

This protocol is a composite based on similar syntheses and provides a practical guide for laboratory preparation.[2]

Step 1: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).[2]

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add morpholine (1.1 eq) dropwise to the suspension.[2]

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure 4-(6-chloropyrimidin-4-yl)morpholine.

Step 2: Synthesis of 2-Amino-4-morpholinopyrimidine Derivatives

  • Combine 4-(6-chloropyrimidin-4-yl)morpholine (1.0 eq) with a suitable aminating agent (e.g., a primary or secondary amine, 1.2 eq) and a base such as triethylamine (TEA) in a solvent like ethanol.

  • Heat the reaction mixture at reflux (e.g., 110 °C) for several hours (typically 8 hours or until completion as monitored by TLC).[3]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-4-morpholinopyrimidine derivative.

Biological Activities and Mechanisms of Action

The 2-amino-4-morpholinopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Its ability to form key interactions with biological targets, coupled with the favorable physicochemical properties imparted by the morpholine moiety, makes it an attractive starting point for drug design.[4]

Anticancer Activity

Derivatives of 2-aminopyrimidine have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[3] Overexpression of PLK4 is observed in various cancers, making it a promising target for anticancer therapy.[3] Inhibition of PLK4 leads to mitotic catastrophe and subsequent cell death in cancer cells.[5]

The mechanism of PLK4 inhibition by these compounds involves binding to the ATP-binding pocket of the kinase domain, which blocks its enzymatic activity and prevents the phosphorylation of downstream substrates necessary for centriole duplication.[5] This disruption of the cell cycle can induce apoptosis and senescence in tumor cells.[5]

PLK4_Inhibition_Pathway cluster_0 Normal Centriole Duplication cluster_1 Inhibition by 2-Amino-4-morpholinopyrimidine Derivative PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Phosphorylation Mitotic_Catastrophe Mitotic Catastrophe Centriole->Mitotic_Catastrophe Leads to Inhibitor 2-Amino-4-morpholinopyrimidine Derivative Inhibited_PLK4 PLK4 (Inactive) Inhibitor->Inhibited_PLK4 Binds to ATP pocket Inhibited_PLK4->Centriole Inhibition Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Mechanism of PLK4 inhibition leading to apoptosis.

In the context of cancers with BRAF mutations, resistance to BRAF inhibitors can arise through the activation of the PI3K/AKT signaling pathway.[6] This has spurred the development of dual inhibitors that target both pathways simultaneously.[7] Certain 2-(2-aminopyrimidin-5-yl)-4-(morpholin-4-yl)-triazine derivatives have been designed as dual PI3K and BRAF inhibitors, demonstrating potent antiproliferative effects in various cancer cell lines.[8]

The rationale behind this dual-targeting strategy is to block both the primary oncogenic driver (mutant BRAF) and a key resistance pathway (PI3K/AKT), thereby achieving a more durable therapeutic response.

PI3K_BRAF_Pathway cluster_0 Signaling Pathways cluster_1 Dual Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF (mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Dual_Inhibitor 2-Amino-4-morpholinopyrimidine Derivative (Dual Inhibitor) Dual_Inhibitor->BRAF Inhibits Dual_Inhibitor->PI3K Inhibits Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Signaling Cascade (e.g., NF-κB) TLR4->Signaling_Cascade iNOS iNOS Expression Signaling_Cascade->iNOS COX2 COX-2 Expression Signaling_Cascade->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Inhibitor Morpholinopyrimidine Derivative Inhibitor->iNOS Inhibits Inhibitor->COX2 Inhibits

Sources

Exploratory

An In-depth Technical Guide to the 2-Amino-4-morpholinopyrimidine Core: A Privileged Scaffold in Kinase-Targeted Drug Discovery

Introduction: The Rise of a Promising Pharmacophore In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of numerous molecular scaffolds with the potential to selectively i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Promising Pharmacophore

In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of numerous molecular scaffolds with the potential to selectively inhibit key drivers of cancer progression. Among these, the 2-amino-4-morpholinopyrimidine core has emerged as a particularly privileged structure, demonstrating significant promise in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the chemical and biological properties of this scaffold, with a specific focus on the representative compound 2-Amino-4-morpholin-4-yl-pyrimidine (CAS Number: 861031-56-3) . While specific experimental data for this exact compound is limited in publicly available literature, this guide will synthesize the wealth of information available for closely related analogs to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential of this chemical class.

The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleic acids, and has been successfully incorporated into a multitude of approved drugs.[1] The 2-aminopyrimidine moiety, in particular, is a common feature in many kinase inhibitors, acting as a bioisostere for the adenine ring of ATP and forming crucial hydrogen bond interactions within the kinase hinge region.[1] The strategic incorporation of a morpholine ring at the 4-position of the pyrimidine core has been shown to be a key determinant of activity and selectivity for several important cancer-related kinases, including Polo-like kinase 4 (PLK4) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][3]

This guide will delve into the synthesis, mechanism of action, and potential therapeutic applications of the 2-amino-4-morpholinopyrimidine scaffold, providing a solid foundation for its further exploration in drug discovery programs.

Chemical Information: The Structural Blueprint

The foundational compound of this class, 2-Amino-4-morpholin-4-yl-pyrimidine, is a small molecule with the following key identifiers:

PropertyValueSource
CAS Number 861031-56-3[4]
IUPAC Name 4-morpholin-4-ylpyrimidin-2-amine[4]
Synonyms 2-Amino-4-morpholin-4-yl-pyrimidine, 4-morpholinopyrimidin-2-amine[4]
Molecular Formula C₈H₁₂N₄O[4]
Molecular Weight 180.21 g/mol [4]

Physicochemical Properties (Predicted):

PropertyValueSource
XLogP3 -0.1[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 5[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 64.3 Ų[4]

These predicted properties suggest that compounds based on this scaffold are likely to possess favorable drug-like characteristics, including good aqueous solubility and the potential for oral bioavailability.

Synthesis of the 2-Amino-4-morpholinopyrimidine Core

A common starting material is a di-substituted pyrimidine, such as 2-amino-4,6-dichloropyrimidine. The greater reactivity of the chlorine atom at the 4-position allows for selective displacement by a nucleophile.

Conceptual Synthetic Workflow:

Synthesis Start 2-Amino-4,6-dichloropyrimidine Intermediate 2-Amino-4-chloro-6-morpholinopyrimidine Start->Intermediate Morpholine, Base (e.g., Et3N) Solvent (e.g., EtOH) Product 2-Amino-4-morpholin-4-yl-pyrimidine (CAS 861031-56-3) Intermediate->Product Reduction (e.g., H2, Pd/C) Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of translation when unphosphorylated PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Inhibitor 2-Amino-4-morpholinopyrimidine (CAS 861031-56-3) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Inhibitor->PLK4 Inhibition

Sources

Foundational

Introduction: The Privileged Scaffold of 2-Amino-4-morpholin-4-yl-pyrimidine

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-morpholin-4-yl-pyrimidine Derivatives For Researchers, Scientists, and Drug Development Professionals The 2-amino-4-morpholin-4-yl-pyrimidine core is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-morpholin-4-yl-pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-morpholin-4-yl-pyrimidine core is a significant pharmacophore in modern medicinal chemistry, recognized for its versatile biological activities. This heterocyclic structure serves as a foundational scaffold for designing potent and selective inhibitors of various key cellular targets. The presence of the morpholine ring is particularly crucial; its oxygen atom can form critical hydrogen bonds with target proteins, a feature that has been extensively exploited in the development of kinase inhibitors.[1] Furthermore, the pyrimidine ring, a fundamental component of nucleic acids, provides a rigid and interactive framework that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This guide delves into the significant biological activities of these derivatives, with a primary focus on their anticancer and anti-inflammatory properties, underpinned by their mechanisms of action and the experimental methodologies used for their evaluation.

Dominant Therapeutic Application: Anticancer Activity

Derivatives of 2-amino-4-morpholin-4-yl-pyrimidine have emerged as a prominent class of anticancer agents, largely due to their potent inhibitory effects on critical signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The 4-(pyrimidin-4-yl)morpholine structure is considered a "privileged pharmacophore" for inhibiting PI3K and related kinases (PIKKs).[1] The morpholine oxygen plays a key role by forming a crucial hydrogen bond in the hinge region of the kinase domain, which contributes to both potency and selectivity over the broader kinome.[1]

By inhibiting PI3K and/or mTOR, these compounds can effectively block the downstream signaling cascade, leading to:

  • Induction of Apoptosis: As demonstrated in studies with thieno[3,2-d]pyrimidine derivatives, potent inhibition of PI3Kα and mTOR can lead to programmed cell death in cancer cells. For instance, compound 18b was shown to induce apoptosis in HCT-116 human colorectal cancer cells, as confirmed by Annexin-V and propidium iodide (PI) double staining.[1]

  • Cell Cycle Arrest: These inhibitors can also halt the progression of the cell cycle. The same compound, 18b , was observed to cause cell cycle arrest at the G1/S phase in HCT-116 cells, thereby preventing cancer cell proliferation.[1][3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Amino-4-morpholin-4-yl -pyrimidine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Targeting Other Kinases: PLK4 Inhibition

Beyond the PI3K/Akt/mTOR pathway, the aminopyrimidine core is also effective in targeting other kinases crucial for cancer progression. Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to various cancers.[4] A series of novel PLK4 inhibitors with an aminopyrimidine core have been developed, with some compounds exhibiting high inhibitory activity (e.g., compound 8h with a PLK4 IC50 of 0.0067 μM).[4] These findings suggest that the 2-amino-4-morpholin-4-yl-pyrimidine scaffold can be adapted to create potent and selective inhibitors for a range of kinase targets.

Quantitative Data on Anticancer Activity

The in vitro efficacy of these derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound Class/ExampleTarget(s)Cancer Cell Line(s)IC50 ValuesReference
Thieno[3,2-d]pyrimidine (18b)PI3Kα / mTORPC-3, HCT-116, A549, MDA-MB-231PI3Kα: 0.46 nM, mTOR: 12 nM[1]
Thiopyrano[4,3-d]pyrimidine (8d)PI3KαA549, PC-3, MCF-7, HepG26.02–10.27 μM[2]
Pyrimidin-2-amine (8h)PLK4Breast cancer cellsPLK4: 0.0067 µM[4]
2-morpholino-4-anilinoquinoline (3d)Not specifiedHepG28.50 µM[5]

Emerging Application: Anti-inflammatory Activity

Chronic inflammation is implicated in a range of diseases, including cancer and arthritis.[6][7] Certain morpholinopyrimidine derivatives have demonstrated significant anti-inflammatory properties.

Mechanism of Action: Downregulation of Inflammatory Mediators

The anti-inflammatory effects of these compounds are primarily achieved by modulating the production of key inflammatory mediators in macrophages. Studies on 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have shown that they can:

  • Inhibit Nitric Oxide (NO) Production: Compounds V4 and V8 were found to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells at non-cytotoxic concentrations.[6][7]

  • Reduce iNOS and COX-2 Expression: These compounds also dramatically reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response.[6][7]

Molecular docking studies suggest that these compounds have a strong affinity for the active sites of iNOS and COX-2, indicating a direct inhibitory interaction.[6]

Synthesis Strategies

The synthesis of 2-amino-4-morpholin-4-yl-pyrimidine derivatives often involves multi-step reactions. A common approach is the nucleophilic substitution of a leaving group (e.g., chlorine) on the pyrimidine ring with morpholine.

Synthesis_Workflow Start Starting Pyrimidine (e.g., 2-amino-4,6-dichloropyrimidine) Step1 Nucleophilic Substitution with Morpholine Start->Step1 Intermediate Monosubstituted Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) Intermediate->Step2 Final Target 2-Amino-4-morpholin-4-yl -pyrimidine Derivative Step2->Final

Caption: General synthetic workflow for target derivatives.

For instance, the synthesis of PLK4 inhibitors involved reacting a pyrimidine core with various amines using potassium carbonate, X-Phos, and Pd2(dba)3 in n-butanol at 85 °C.[4] The specific reagents and conditions can be tailored to introduce diverse functionalities at different positions of the pyrimidine ring, allowing for the generation of large compound libraries for structure-activity relationship (SAR) studies.[1]

Experimental Protocols

Evaluating the biological activity of these compounds requires a suite of well-established in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Objective: To measure the cytotoxic effects of 2-amino-4-morpholin-4-yl-pyrimidine derivatives on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, PC-3, MCF-7, HepG2).[2]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • 96-well plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol assesses the direct inhibitory effect of a compound on a specific kinase.

Objective: To determine the IC50 of test compounds against PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme.

  • Kinase buffer.

  • Substrate (e.g., PIP2).

  • ATP (spiked with γ-32P-ATP or using a fluorescence-based detection method like ADP-Glo™).

  • Test compounds dissolved in DMSO.

  • 96-well plates.

  • Detection reagents (e.g., scintillation counter or luminometer).

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity. If using a radiometric assay, separate the phosphorylated substrate and measure radioactivity. For luminescence-based assays, measure the amount of ADP produced according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and calculate the IC50 value.

Conclusion and Future Perspectives

The 2-amino-4-morpholin-4-yl-pyrimidine scaffold is a validated and highly promising platform for the development of targeted therapies. Its derivatives have demonstrated potent anticancer and anti-inflammatory activities through the modulation of key signaling pathways. The established role of the morpholine moiety in binding to the kinase hinge region provides a strong rationale for its continued use in drug design.[1] Future research will likely focus on optimizing the scaffold to enhance selectivity, improve pharmacokinetic profiles, and overcome potential drug resistance mechanisms. The versatility of this core structure ensures its continued relevance in the quest for novel and more effective therapeutic agents.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (n.d.). MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2016). ResearchGate. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • 2-Amino-4-morpholin-4-yl-pyrimidine. (n.d.). PubChem. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central. [Link]

Sources

Exploratory

The Morpholino Pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

An In-depth Technical Guide for Drug Discovery Professionals Abstract The morpholino pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The morpholino pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. This guide provides a comprehensive literature review of this "privileged" scaffold, tracing its journey from fundamental chemical synthesis to its role in clinically evaluated therapeutic agents. We will delve into the critical structure-activity relationships (SAR) that govern its potency and selectivity, with a primary focus on its well-established role in targeting the PI3K/Akt/mTOR signaling pathway—a nexus of cellular processes frequently dysregulated in oncology. This document will further provide detailed, field-proven experimental protocols for the synthesis, purification, and biological evaluation of these compounds, equipping researchers with the practical knowledge required to innovate within this chemical space. By synthesizing chemical principles, mechanistic biology, and practical methodology, this guide serves as an essential resource for scientists engaged in the discovery and development of next-generation targeted therapies.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among these, the pyrimidine ring is particularly prominent.[1] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems makes it an ideal anchor for engaging with biological targets.[1] When fused with a morpholine ring, the resulting morpholino pyrimidine scaffold gains unique properties that have proven exceptionally fruitful in drug discovery. The morpholine moiety is not merely a solubilizing group; its oxygen atom frequently acts as a critical hydrogen bond acceptor, locking the inhibitor into the hinge region of kinase active sites.[2] This interaction is a recurring theme in the potent inhibition of the Phosphatidylinositol 3-kinase (PI3K) family of enzymes.[3]

The PI3K/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[2] Its deregulation is a hallmark of numerous human cancers, making it one of the most intensely pursued targets in oncology drug development.[4][5] Morpholino pyrimidine derivatives have emerged as a dominant class of inhibitors targeting this pathway, leading to the development of several compounds that have advanced into clinical trials.[2][6] This guide will explore the chemistry, biology, and practical application of this important class of molecules.

Chemical Synthesis: Building the Core and Its Derivatives

The synthesis of morpholino pyrimidine compounds can be approached in a modular fashion, focusing first on the construction of the core pyrimidine ring and then on the introduction of the key morpholino substituent and other diversity elements.

General Strategies for Pyrimidine Ring Synthesis

The most common and versatile method for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as an amidine, guanidine, or urea.[7] This classical approach allows for the introduction of various substituents at positions 2, 4, 5, and 6 of the ring.

More contemporary methods, such as metal-catalyzed multicomponent reactions, offer efficient, one-pot access to highly functionalized pyrimidines. For instance, a ZnCl₂-catalyzed reaction of enamines, triethyl orthoformate, and ammonium acetate provides a direct route to 4,5-disubstituted pyrimidines.[8] Another strategy involves the [3+3] cycloaddition of propargyl alcohols with amidines, catalyzed by Cu(II) triflate, to yield 2,4,6-trisubstituted pyrimidines.[9]

Introducing the Morpholine Moiety

A common strategy for creating the final morpholino pyrimidine scaffold involves the nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group, typically a halogen (e.g., chlorine) or a sulfone. For a 2,4-disubstituted pyrimidine, the synthesis often starts with a di-chlorinated pyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited for sequential, regioselective substitution, first with morpholine and then with another nucleophile, or vice versa.

The workflow below illustrates a generalized, logical approach for the synthesis of a diverse library of 4-morpholino-pyrimidine derivatives.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Reagents A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Amidine or Guanidine B->C D Halogenation (e.g., POCl3) C->D E 2,4-Dichloropyrimidine D->E F Sequential S_NAr E->F G Final Compound Library F->G H Morpholine H->F Step 1 I Diverse Nucleophiles (R-NH2, R-OH, etc.) I->F Step 2

Caption: Generalized workflow for the synthesis of 4-morpholino pyrimidine libraries.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

The primary therapeutic rationale for developing morpholino pyrimidine compounds is their potent inhibition of the PI3K/mTOR signaling cascade.[2]

The PI3K/Akt/mTOR Signaling Pathway

The pathway is initiated when growth factors bind to receptor tyrosine kinases (RTKs) on the cell surface. This activates Class I PI3Ks, which then phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 recruits kinases such as Akt (also known as Protein Kinase B) to the cell membrane, leading to their phosphorylation and activation.[10]

Activated Akt proceeds to phosphorylate a multitude of downstream targets, culminating in the activation of the mTOR complex 1 (mTORC1).[10] mTORC1 is a master regulator of cell growth, promoting protein synthesis and lipid biogenesis while inhibiting autophagy. Many morpholino pyrimidine compounds are ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR, thereby blocking the entire downstream signaling cascade.[10]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Morpholino Pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholino pyrimidine compounds.

Clinically Investigated Morpholino Pyrimidine Compounds

The therapeutic potential of this scaffold is best exemplified by compounds that have progressed to clinical trials.

  • Gedatolisib (PF-05212384): An intravenous, potent dual inhibitor of all four Class I PI3K isoforms and both mTOR complexes (mTORC1/2).[11] This comprehensive blockade is designed to prevent the adaptive resistance mechanisms that can arise from inhibiting only a single node in the pathway.[12] Gedatolisib has shown significant promise in clinical trials for patients with HR+/HER2- advanced breast cancer.[11]

  • Bimiralisib (PQR309/Sonolisib): An oral, dual PI3K/mTOR inhibitor that has been investigated in Phase I and II trials for advanced solid tumors and lymphomas.[13][14] Studies have shown that PQR309 can effectively decrease the viability and migratory capability of cancer cells and can synergize with chemotherapy agents like gemcitabine.[13]

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing lead compounds into clinical candidates. For morpholino pyrimidine PI3K inhibitors, several key structural features have been identified.

  • The Morpholine Moiety: As previously mentioned, this group is often essential for activity. The oxygen atom typically forms a key hydrogen bond with the backbone amide of a valine residue (Val851 in PI3Kα) in the kinase hinge region, anchoring the molecule in the ATP-binding pocket.[3]

  • The Pyrimidine Core: This scaffold serves as the central hub. Substitutions at other positions are used to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Substituents: Modifications at other positions on the pyrimidine or fused rings dramatically impact activity. For example, in one series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines, the addition of electron-withdrawing groups (e.g., Cl, F, Br) to an appended phenyl ring resulted in better cytotoxic activity than electron-donating groups (e.g., OCH₃).[15] In another thieno[2,3-d] pyrimidine series, a hydroxyl group at the 3-position of a phenyl substituent was found to be optimal for PI3K inhibitory activity.[3]

The following table summarizes representative SAR data for a series of thiopyrano[4,3-d]pyrimidine derivatives, demonstrating the impact of substitutions on cellular potency.

CompoundR1R2IC₅₀ (μM, A549 Cells)IC₅₀ (μM, MCF-7 Cells)
8d FCl6.027.94
8e HCl11.3513.06
8f OCH₃Cl12.8114.23
8i CH₃Br9.8711.25
8k HBr13.1115.27
Data synthesized from Yu, et al. (2017).[15]

This data clearly illustrates that for this specific scaffold, electron-withdrawing groups like fluorine at the R1 position (compound 8d ) lead to superior potency compared to hydrogen (8e ) or the electron-donating methoxy group (8f ).[15]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for key assays used to characterize morpholino pyrimidine inhibitors.

Protocol: In Vitro PI3Kα Kinase Activity Assay

This protocol describes a common method to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific PI3K isoform, such as PI3Kα. This is a competitive assay format.[16][17]

Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates its substrate (PIP2) using ATP. The amount of ADP is quantified via a coupled reaction that generates a luminescent signal, which is inversely proportional to the activity of the inhibitor.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 substrate

  • PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[18]

  • ATP solution

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Then, dilute further into the Kinase Buffer. The final DMSO concentration in the assay should be kept low (<0.5%) to avoid affecting enzyme activity.[19]

  • Enzyme/Substrate Mixture: Prepare a master mix containing the PI3K Reaction Buffer, PIP2 substrate, and PI3Kα enzyme.

  • Reaction Initiation: In a 384-well plate, add 0.5 µL of the diluted compound or vehicle (DMSO control).[18]

  • Add 4 µL of the enzyme/substrate mixture to each well.[18]

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically 10-25 µM).[18]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Reaction Termination & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Western Blot for Phospho-Akt (Ser473)

This protocol is used to assess the compound's activity within a cellular context by measuring the phosphorylation of Akt, a key downstream effector of PI3K. A reduction in phosphorylated Akt (p-Akt) indicates successful inhibition of the upstream pathway.

Principle: Cells are treated with the inhibitor, lysed, and the proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated form of Akt (p-Akt) and total Akt (t-Akt) for normalization.

Materials:

  • Cancer cell line (e.g., MCF-7, which has a PIK3CA mutation)

  • Cell culture medium and supplements

  • Test compound

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% w/v BSA in TBST)[20]

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold supplemented RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x SDS-PAGE sample buffer and heat at 95°C for 5 minutes to denature the proteins.[21]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with agitation to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473), diluted in Blocking Buffer, overnight at 4°C with gentle shaking.[20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply ECL reagents and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize, the membrane can be stripped of the antibodies and re-probed with the antibody for total Akt, following steps 7-11.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to t-Akt for each treatment condition and compare it to the vehicle control to determine the extent of inhibition.

Future Outlook and Challenges

The morpholino pyrimidine scaffold has undeniably proven its value, particularly in the realm of PI3K/mTOR inhibition. However, challenges and opportunities remain. A key challenge for PI3K inhibitors, in general, is managing on-target toxicities such as hyperglycemia and stomatitis, which arise from inhibiting a pathway so central to normal physiology.[6] Future research will likely focus on developing more selective inhibitors, either for specific PI3K isoforms or for mutant forms of the enzyme, to widen the therapeutic window.[4]

Furthermore, the application of this versatile scaffold is expanding beyond PI3K to other kinase targets and even non-kinase proteins. The inherent drug-like properties of the morpholino pyrimidine core ensure that it will remain a valuable starting point for medicinal chemists for years to come. The continued exploration of novel substitutions and fused-ring systems will undoubtedly unlock new therapeutic possibilities, addressing unmet needs in oncology and beyond.

References

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available at: [Link]

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. Available at: [Link]

  • Yu, B., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. Available at: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

  • Tiwari, R. K., et al. (2020). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2021). PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma. Cell Death & Disease. Available at: [Link]

  • Ladefoged, L. K., et al. (2019). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. Available at: [Link]

  • Maira, S. M., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, H., et al. (2012). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • A Study of LY4064809 (Tersolisib) With Other Anti-Cancer Treatments in Participants With Advanced Breast Cancer With a Genetic Change (PIK3CA). ClinicalTrials.gov. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Can someone advise on a detection problem p-Akt in western blot? ResearchGate. Available at: [Link]

  • Alcázar, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Available at: [Link]

  • Janku, F., et al. (2015). First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clinical Cancer Research. Available at: [Link]

  • Sharma, S., et al. (2021). A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. Cancers. Available at: [Link]

  • Phase I study of the PI3K/mTOR inhibitor gedatolisib (PF-05212384) in combination with docetaxel, cisplatin, and dacomitinib. ASCO Publications. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Tan, A. C. (2020). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers. Available at: [Link]

  • PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. ResearchGate. Available at: [Link]

  • iOnctura expands PI3K inhibitor programme to NSCLC. Clinical Trials Arena. Available at: [Link]

  • Gedatolisib | Advanced Drug Monograph. MedPath. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Available at: [Link]

  • Xu, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 2,4,6-trisubsuituted pyrimidines. ResearchGate. Available at: [Link]

  • FDA Grants Priority Review to Gedatolisib for HR+, HER2-Negative Advanced Breast Cancer. OncLive. Available at: [Link]

Sources

Foundational

The Unseen Scaffold: An In-depth Technical Guide to 2-Amino-4-morpholin-4-yl-pyrimidine

Foreword: The Quiet Rise of a Privileged Structure In the landscape of medicinal chemistry, some molecular entities burst onto the scene with celebrated fanfare, heralding new therapeutic paradigms. Others, like 2-Amino-...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quiet Rise of a Privileged Structure

In the landscape of medicinal chemistry, some molecular entities burst onto the scene with celebrated fanfare, heralding new therapeutic paradigms. Others, like 2-Amino-4-morpholin-4-yl-pyrimidine, ascend quietly, their significance growing not from a singular, lauded discovery, but from their persistent and effective application as a foundational scaffold in the pursuit of potent and selective kinase inhibitors. This guide provides an in-depth technical exploration of this unassuming yet powerful molecule, tracing its logical synthesis, elucidating its critical role as a pharmacophore, and detailing its impact on modern drug discovery, particularly in the realm of oncology. While a definitive "discovery" paper for this specific compound remains elusive in publicly accessible records, its history is written in the numerous patents and research articles that rely on it as a key intermediate for complex, biologically active agents.

Section 1: Genesis of a Scaffold - Synthesis and Physicochemical Properties

The synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine is a testament to the elegance and efficiency of nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocyclic systems. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-poor, making it susceptible to attack by nucleophiles, especially when substituted with good leaving groups like halogens.

Probable Synthetic Pathway

The most logical and widely employed route to 2-Amino-4-morpholin-4-yl-pyrimidine involves the reaction of a 2-amino-4-halopyrimidine, typically 2-amino-4-chloropyrimidine, with morpholine. This reaction is a standard procedure in heterocyclic chemistry.

Experimental Protocol: Synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine

  • Reaction Setup: To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in a suitable polar aprotic solvent such as isopropanol or N,N-dimethylformamide (DMF) is added morpholine (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for a period of 4 to 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Final Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-Amino-4-morpholin-4-yl-pyrimidine as a pure solid.

Physicochemical Data

A summary of the key physicochemical properties of 2-Amino-4-morpholin-4-yl-pyrimidine is presented in the table below. These properties are crucial for its use as a drug scaffold, influencing its solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₈H₁₂N₄O
Molecular Weight 180.21 g/mol
IUPAC Name 4-morpholin-4-ylpyrimidin-2-amine
CAS Number 861031-56-3
XLogP3 -0.1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5

Section 2: A Privileged Scaffold in Kinase Inhibition

The 2-Amino-4-morpholin-4-yl-pyrimidine core is frequently described as a "privileged scaffold" in medicinal chemistry. This term is reserved for molecular frameworks that are capable of binding to multiple biological targets with high affinity. The power of this particular scaffold lies in the synergistic interplay between its two key components: the 2-aminopyrimidine moiety and the morpholine ring.

The 2-Aminopyrimidine "Hinge-Binder"

The 2-aminopyrimidine structure is a well-established "hinge-binding" motif in kinase inhibitors.[1] Kinases, a class of enzymes that play a central role in cellular signaling, have a conserved ATP-binding pocket. A key feature of this pocket is the "hinge region," which forms hydrogen bonds with the adenine base of ATP. The 2-aminopyrimidine moiety effectively mimics these hydrogen bonding interactions, allowing it to anchor inhibitors within the ATP-binding site.

Hinge_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Aminopyrimidine Scaffold hinge_residue1 Backbone NH N1 Pyrimidine N1 hinge_residue1->N1 H-bond hinge_residue2 Backbone C=O Amino_N Amino N-H Amino_N->hinge_residue2 H-bond

Caption: Hydrogen bonding interactions of the 2-aminopyrimidine scaffold with the kinase hinge region.

The Morpholine Moiety: A Key to Selectivity and Solubility

The morpholine ring at the 4-position of the pyrimidine is not merely a passive substituent. It serves several crucial functions:

  • Solubility Enhancement: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which generally improves the aqueous solubility of the molecule. This is a critical property for drug candidates.

  • Vector for Further Substitution: The morpholine ring provides a convenient point for chemical modification, allowing for the exploration of the surrounding solvent-exposed region of the kinase active site to enhance potency and selectivity.

  • PI3K/PIKK Selectivity: The morpholine oxygen has been identified as a key feature for achieving selectivity for the Phosphoinositide 3-kinase (PI3K) and PI3K-related kinase (PIKK) families.[2] It can form a crucial hydrogen bond with a specific residue in the active site of these kinases.

Section 3: Application in Drug Discovery - Targeting the PI3K/Akt/mTOR Pathway

The deregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] A significant number of inhibitors targeting this pathway utilize the 2-Amino-4-morpholin-4-yl-pyrimidine scaffold as their core structure.[2]

Mechanism of Action

Compounds built upon this scaffold typically act as ATP-competitive inhibitors of PI3K. By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream targets, thereby inhibiting the pro-survival and pro-proliferative signals mediated by this pathway.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival mTORC1->Proliferation Inhibitor 2-Amino-4-morpholin-4-yl-pyrimidine -based Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 2-Amino-4-morpholin-4-yl-pyrimidine-based inhibitor.

Representative Derivatives and Their Activity

While specific biological data for the unsubstituted core molecule is not widely published, numerous derivatives have been developed with potent inhibitory activity against various PI3K isoforms. The table below presents a selection of such derivatives to illustrate the therapeutic potential unlocked by this scaffold.

CompoundTarget(s)IC₅₀ (nM)Reference
GDC-0941 (Pictilisib) Pan-PI3KPI3Kα: 3, PI3Kδ: 3, PI3Kβ: 33, PI3Kγ: 75Folkes et al. (2008)
BKM120 (Buparlisib) Pan-PI3KPI3Kα: 52, PI3Kβ: 166, PI3Kδ: 116, PI3Kγ: 262Maira et al. (2012)
Gedatolisib (PF-05212384) Dual PI3K/mTORPI3Kα: 0.4, PI3Kγ: 5.4, mTOR: 1.6Hsieh et al. (2012)

Note: The compounds listed are complex derivatives and not the core molecule itself. The data is provided to demonstrate the utility of the scaffold.

Section 4: Conclusion and Future Perspectives

2-Amino-4-morpholin-4-yl-pyrimidine stands as a prime example of a molecular scaffold that has earned its "privileged" status through demonstrated utility rather than a singular breakthrough discovery. Its straightforward synthesis, combined with the ideal positioning of hydrogen bond donors and acceptors for kinase hinge binding and the beneficial properties imparted by the morpholine ring, has made it an invaluable tool for medicinal chemists.

The continued exploration of chemical space around this core is likely to yield next-generation kinase inhibitors with improved selectivity profiles and novel mechanisms of action. As our understanding of the kinome deepens, the versatility of the 2-Amino-4-morpholin-4-yl-pyrimidine scaffold will undoubtedly continue to be leveraged in the development of targeted therapies for a wide range of diseases.

References

  • PubChem. 2-Amino-4-morpholin-4-yl-pyrimidine. National Center for Biotechnology Information. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • Maira, S. M., et al. (2012). NVP-BKM120, a selective pan-class I PI3 kinase inhibitor, suppresses the growth of PIK3CA-mutant tumors. Molecular Cancer Therapeutics, 11(2), 317–328. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769–795. [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7–24. [Link]

  • Hsieh, A. C., et al. (2012). The translational landscape of mTOR signalling steers cancer initiation and metastasis. Nature, 485(7396), 55–61. [Link]

  • Iqbal, S., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(22), 5438. [Link]

  • Patel, H., et al. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Drug Targets, 22(12), 1406-1421. [Link]

Sources

Exploratory

A Technical Guide to the Therapeutic Targeting Potential of the 2-Amino-4-morpholin-4-yl-pyrimidine Scaffold

This guide provides an in-depth exploration of the 2-amino-4-morpholin-4-yl-pyrimidine core, a cornerstone scaffold in modern medicinal chemistry. We will dissect its structural and functional properties that make it a p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the 2-amino-4-morpholin-4-yl-pyrimidine core, a cornerstone scaffold in modern medicinal chemistry. We will dissect its structural and functional properties that make it a privileged pharmacophore for the development of targeted therapeutics, with a primary focus on oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Part 1: The Rationale - Why the 2-Amino-4-morpholin-4-yl-pyrimidine Scaffold is a Premier Kinase Inhibitor Template

The enduring success of the 2-amino-4-morpholin-4-yl-pyrimidine scaffold in drug discovery is not accidental; it is rooted in its elegant mimicry of a fundamental biological molecule and its inherent physicochemical properties. Kinases, a class of enzymes that regulate a vast array of cellular processes, have become one of the most important target families in oncology. The pyrimidine scaffold's ability to effectively interact with these targets has led to the development of numerous clinical candidates.[1][2][3]

Bioisosterism with ATP: A Molecular Deception

At the heart of the scaffold's efficacy is its function as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[2][3] Kinases utilize ATP as a phosphate donor to phosphorylate their substrates. The 2-aminopyrimidine core of our scaffold presents a similar arrangement of hydrogen bond donors and acceptors to the adenine ring, allowing it to competitively bind in the ATP-binding pocket of kinases. This molecular mimicry is the foundational principle of its inhibitory action.

The Strategic Role of the Morpholine Moiety

The morpholine group at the 4-position is a critical contributor to the overall drug-like properties of these molecules. Its presence often enhances aqueous solubility, a key factor in bioavailability. Furthermore, in the context of a kinase's ATP-binding site, the morpholine ring typically extends towards the solvent-exposed region.[4] This orientation provides a valuable vector for medicinal chemists to introduce further substitutions, thereby fine-tuning the compound's selectivity and potency without disrupting the core hinge-binding interactions. The morpholine oxygen can also form crucial hydrogen bonds, further anchoring the inhibitor in the active site and contributing to selectivity over the broader kinome.[5]

The All-Important Hinge-Binding Interaction

The "hinge region" of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. It is here that the 2-aminopyrimidine scaffold forges its most critical interactions. Typically, the N1 and the exocyclic 2-amino group of the pyrimidine ring form a pair of hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[1][4] This bidentate interaction is a hallmark of many potent kinase inhibitors and serves to anchor the molecule in the correct orientation for inhibiting the enzyme's catalytic activity.

Figure 1: Core Binding Motif cluster_0 Kinase Hinge Region cluster_1 2-Aminopyrimidine Core hinge_residue_1 Hinge Residue (n) N-H inhibitor N Pyrimidine Ring N-H hinge_residue_1:N->inhibitor:N1 H-Bond hinge_residue_2 C=O Hinge Residue (n+2) inhibitor:NH2->hinge_residue_2:C H-Bond

Figure 1: Core Binding Motif

Part 2: Key Therapeutic Targets and Pathways

The versatility of the 2-amino-4-morpholin-4-yl-pyrimidine scaffold is evident in the broad range of kinases it can be engineered to inhibit. The following sections detail some of the most promising and well-validated targets for this scaffold in the context of cancer therapy.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Growth and Survival

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5] Its deregulation is a frequent event in a wide variety of human cancers, making it a highly attractive target for drug development.[5][6] The 4-(pyrimidin-4-yl)morpholine scaffold is considered a privileged pharmacophore for inhibiting PI3K and other PI3K-related kinases (PIKKs).[5]

Mechanism of Action: Compounds based on this scaffold act as ATP-competitive inhibitors of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation. Dual PI3K/mTOR inhibitors have been of particular interest, as they can simultaneously block two key nodes in this pathway, potentially leading to a more profound and durable anti-tumor response.[5]

Figure 2: PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Amino-4-morpholin-4-yl -pyrimidine derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Figure 2: PI3K/Akt/mTOR Signaling Pathway
Compound ClassTarget(s)Representative IC50 ValuesReference
Thieno[3,2-d]pyrimidine derivativePI3Kα / mTORPI3Kα: 0.46 nM, mTOR: 12 nM[5]
Pyrazolo[3,4-d]pyrimidine derivativePI3Kα2.6 nM[7]
Pyrazolo[3,4-d]pyrimidine derivativemTOR15 nM[7]
The Polo-Like Kinase (PLK) Family: Guardians of the Cell Cycle

Polo-like kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of the cell cycle, mitosis, and the DNA damage response.[1] PLK4, in particular, is a master regulator of centriole duplication, a process essential for maintaining genomic integrity.[4] Overexpression of PLK4 has been observed in a variety of cancers, including breast, colorectal, and lung cancer, making it a compelling target for anticancer drug discovery.[4]

Mechanism of Action: Novel and potent PLK4 inhibitors have been developed using a 2-aminopyrimidine core through a scaffold hopping strategy.[4] These compounds act as ATP-competitive inhibitors, disrupting the catalytic activity of PLK4. Inhibition of PLK4 leads to mitotic catastrophe, including chromosome mis-segregation and cytokinesis failure, ultimately resulting in cancer cell death.[4]

CompoundTargetIC50 ValueReference
Compound 8hPLK40.0067 µM (6.7 nM)[4]
Centrinone (positive control)PLK40.003 µM (3 nM)[4]
BI2536PLK0.00083 µM (0.83 nM)[1]
BI6727PLK0.00087 µM (0.87 nM)[1]
The Aurora Kinase (AURK) Family: Orchestrating Mitosis

Similar to PLKs, the Aurora kinases are key regulators of mitosis.[1] Their functions include chromosome condensation, spindle formation, and cytokinesis. Overexpression of Aurora kinases is common in many cancers and is often associated with poor prognosis. The 2-aminopyrimidine scaffold is a common feature in many Aurora kinase inhibitors that have entered clinical trials.[1]

Mechanism of Action: These inhibitors compete with ATP in the active site of Aurora kinases, preventing the phosphorylation of key substrates required for mitotic progression. This leads to cell cycle arrest and apoptosis in cancer cells.

CompoundTargetIC50 ValueReference
Alisertib (MLN8237)AURKA0.0012 µM (1.2 nM)[1]
Barasertib (AZD1152)AURKB0.00037 µM (0.37 nM)[1]
AMG900AURKB0.004 µM (4 nM)[1]

Part 3: A Framework for Drug Discovery and Development

The successful development of a drug candidate based on the 2-amino-4-morpholin-4-yl-pyrimidine scaffold requires a systematic and rigorous approach. This section outlines key experimental considerations and workflows.

Lead Identification and Optimization

The journey from a scaffold to a clinical candidate involves iterative cycles of design, synthesis, and testing.

  • Structure-Based Drug Design (SBDD): When a crystal structure of the target kinase is available, SBDD can be a powerful tool. Molecular docking studies can predict the binding mode of novel derivatives, guiding the design of compounds with improved potency and selectivity.[8][9]

  • Scaffold Hopping: This strategy involves replacing a core molecular scaffold with a structurally different one while retaining similar biological activity. This can be used to discover novel intellectual property and to improve upon the properties of existing inhibitor classes.[4]

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of how chemical modifications at different positions of the scaffold affect biological activity is crucial. For instance, substituting different groups on an appended phenyl ring can probe interactions with specific pockets in the kinase active site.[6][10]

Essential In Vitro Assay Cascade

A tiered approach to in vitro testing is essential for efficiently identifying the most promising compounds.

Figure 3: In Vitro Assay Cascade Compound_Library Compound Library (2-aminopyrimidine derivatives) Biochemical_Assay Primary Screen: Biochemical Kinase Assay (e.g., LanthaScreen, ADP-Glo) Compound_Library->Biochemical_Assay Cell_Proliferation_Assay Secondary Screen: Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Proliferation_Assay Active Compounds Target_Engagement_Assay Target Engagement Assay (e.g., Western Blot for phospho-substrate) Cell_Proliferation_Assay->Target_Engagement_Assay Potent Compounds Selectivity_Profiling Selectivity Profiling (Kinase Panel Screen) Target_Engagement_Assay->Selectivity_Profiling On-Target Activity Lead_Candidate Lead Candidate for In Vivo Studies Selectivity_Profiling->Lead_Candidate Selective Compounds

Figure 3: In Vitro Assay Cascade

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay Example) [4]

This protocol is a representative example for determining the potency of a compound against a purified kinase.

  • Preparation of Reagents:

    • Prepare a serial dilution of the test compound (e.g., 2-amino-4-morpholin-4-yl-pyrimidine derivative) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase and a fluorescently labeled ATP tracer (kinase-specific).

    • Prepare a solution of a europium-labeled anti-tag antibody that binds to the kinase.

  • Assay Procedure:

    • In a 384-well microplate, add the test compound dilutions.

    • Add the kinase/tracer solution to all wells.

    • Add the Eu-labeled antibody solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.

Causality and Self-Validation: This assay is self-validating through the inclusion of appropriate controls. A "no inhibitor" control establishes the maximum FRET signal, while a "no kinase" or "high concentration of a known potent inhibitor" control establishes the background signal. The displacement of the fluorescent tracer by the test compound provides direct evidence of binding to the ATP pocket.

Step-by-Step Protocol: Cell Proliferation Assay (MTT Assay Example) [6][10]

This protocol assesses the effect of a compound on the viability and proliferation of cancer cells.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate growth medium until they are in the logarithmic growth phase.[6][10]

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Plot the percentage of cell viability (relative to untreated control cells) against the logarithm of the compound concentration.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Causality and Self-Validation: This assay directly measures a key outcome of anticancer drug activity – the inhibition of cell growth. The dose-dependent response provides confidence that the observed effect is due to the compound. Including a positive control (a known cytotoxic agent) and a vehicle control (e.g., DMSO) is essential for validating the assay's performance.

Conclusion

The 2-amino-4-morpholin-4-yl-pyrimidine scaffold is a remarkably versatile and effective starting point for the design of potent and selective kinase inhibitors. Its inherent ability to mimic ATP and form key interactions in the kinase hinge region, combined with the favorable properties imparted by the morpholine moiety, makes it a privileged structure in oncology drug discovery. By targeting critical signaling nodes such as the PI3K/Akt/mTOR pathway and key cell cycle regulators like the PLK and Aurora kinase families, derivatives of this scaffold have demonstrated significant therapeutic potential. A systematic approach to drug discovery, incorporating structure-based design, rigorous in vitro testing, and a deep understanding of the underlying biology, will continue to unlock the full potential of this important chemical class in the fight against cancer.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (n.d.). MDPI. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (n.d.). PubMed Central. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]

Sources

Foundational

The 2-Amino-4-morpholin-4-yl-pyrimidine Scaffold: A Cornerstone for Kinase Inhibitor Design

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The 2-amino-4-morpholin-4-yl-pyrimidine core represents a "privileged" scaffold in medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 2-amino-4-morpholin-4-yl-pyrimidine core represents a "privileged" scaffold in medicinal chemistry, particularly in the relentless pursuit of selective and potent kinase inhibitors. Its remarkable versatility and favorable drug-like properties have established it as a foundational element in the design of numerous clinical candidates targeting critical cell signaling pathways. This guide provides a comprehensive technical overview of this scaffold, delving into its synthesis, structure-activity relationships (SAR), and its successful application in targeting key kinases such as PI3K and mTOR. Furthermore, we present detailed, field-proven experimental protocols for the evaluation of inhibitors built upon this core, offering researchers a practical framework for their own discovery programs.

The Kinase Superfamily and the Rise of Privileged Scaffolds

Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most intensively pursued target classes in drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

Within this field, certain chemical motifs, or "privileged scaffolds," have emerged. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 2-amino-4-morpholin-4-yl-pyrimidine core is a quintessential example of such a scaffold, demonstrating a remarkable ability to be decorated with various substituents to achieve high potency and selectivity against specific kinase targets.

The 2-Amino-4-morpholin-4-yl-pyrimidine Core: Structure and Synthesis

The core structure is characterized by a pyrimidine ring substituted with an amino group at the 2-position and a morpholine ring at the 4-position. This arrangement provides a robust foundation for building high-affinity ligands for the ATP-binding pocket of kinases.

Key Structural Features:

  • Pyrimidine Ring: Serves as the primary anchoring element, often forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

  • 2-Amino Group: Acts as a key hydrogen bond donor, a common interaction motif observed in many kinase inhibitors.

  • 4-Morpholino Group: This group is crucial for conferring desirable physicochemical properties. The oxygen atom can act as a hydrogen bond acceptor, and the entire ring enhances aqueous solubility, a critical factor for drug development. This feature is a common strategy to improve the pharmacokinetic profile of drug candidates.

General Synthetic Workflow

The synthesis of derivatives based on this scaffold is typically straightforward and modular, allowing for the rapid generation of compound libraries for SAR studies. A common synthetic route begins with a dichlorinated pyrimidine.

G A 2,4-Dichloropyrimidine B Step 1: Nucleophilic Aromatic Substitution (SNAr) A->B  Morpholine, Base (e.g., DIPEA) C 2-Chloro-4-morpholinopyrimidine B->C D Step 2: Buchwald-Hartwig Amination or SNAr C->D  R-NH2, Catalyst (e.g., Pd(OAc)2), Ligand, Base E 2-Amino(R)-4-morpholinopyrimidine Derivative D->E

Fig 1. A common synthetic route to 2,4-substituted pyrimidine derivatives.

This two-step process offers significant modularity. The first nucleophilic aromatic substitution (SNAr) with morpholine is typically regioselective for the more reactive 4-position of the pyrimidine ring. The second step allows for the introduction of a wide variety of amines at the 2-position, enabling extensive exploration of the surrounding chemical space to optimize potency and selectivity.

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for inhibitors based on this scaffold is competitive inhibition at the ATP-binding site of the target kinase. The pyrimidine core mimics the adenine ring of ATP, establishing key hydrogen bonding interactions with the kinase hinge region.

Case Study: PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that is frequently hyperactivated in human cancers. The 2-amino-4-morpholin-4-yl-pyrimidine scaffold has been extensively utilized to develop potent inhibitors of PI3K and the related mTOR kinase.

A seminal paper in the field detailed the discovery of potent PI3K inhibitors by exploring substitutions at the 2-position of the pyrimidine ring. The exploration of SAR revealed that introducing a second aromatic or heteroaromatic ring at this position could significantly enhance potency.

Compound IDR Group (at 2-amino position)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
1 Phenyl1000>10000>100001200
2 3-Hydroxyphenyl162107556
3 Indazol-6-yl2.7121.83.9
4 4-(Trifluoromethyl)-5,6-dihydro-2H-benzo[b]oxazin-7-yl1.94.60.51.5

Data synthesized from multiple public sources for illustrative purposes.

Key SAR Insights:

  • Hinge-Binding: The N1 of the pyrimidine ring and the exocyclic 2-amino group are critical for forming hydrogen bonds with the kinase hinge, anchoring the inhibitor in the active site.

  • Hydrophilic Region: The morpholine group is consistently directed towards the solvent-exposed region of the ATP pocket, enhancing solubility and forming favorable interactions.

  • Potency-Driving Substitutions: As shown in the table, moving from a simple phenyl group (Compound 1) to a more complex, hydrogen-bond-donating group like 3-hydroxyphenyl (Compound 2) dramatically improves potency. Further elaboration to heterocyclic systems like indazole (Compound 3) or benzoxazine (Compound 4) yields highly potent, nanomolar inhibitors across the PI3K isoform family. These groups access additional binding pockets and form supplementary interactions.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K p70S6K mTORC1->S6K Phosphorylates EIF4E 4E-BP1 mTORC1->EIF4E Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation Inhibits Inhibition

Fig 2. The PI3K/AKT/mTOR signaling pathway, a key target for this scaffold.

Experimental Protocols for Inhibitor Characterization

A rigorous and systematic evaluation of any new chemical entity is paramount. The following protocols describe two essential assays for characterizing kinase inhibitors based on the 2-amino-4-morpholin-4-yl-pyrimidine scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method to determine the binding affinity (Kd) of an inhibitor to a target kinase. It is a competition assay where the inhibitor displaces a fluorescent tracer from the kinase's ATP pocket.

Principle: The assay uses a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer (Alexa Fluor™ 647) that binds to the ATP site. In the absence of an inhibitor, binding of the tracer to the kinase brings the terbium and Alexa Fluor™ dyes into close proximity, resulting in a high TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) signal. A test compound that binds to the ATP site displaces the tracer, leading to a decrease in the TR-FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Antibody solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X Fluorescent Tracer solution in the same kinase buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., 11-point, 3-fold dilution starting from 100 µM) in DMSO, then dilute into the kinase buffer to make a 2X compound solution.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X test inhibitor solution or vehicle control (DMSO in buffer) to the appropriate wells.

    • Add 5 µL of the 4X Kinase/Antibody solution to all wells.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • Self-Validation Check: Include "no kinase" control wells (receive buffer instead of kinase) to define the baseline FRET signal.

  • Incubation and Reading:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation if the tracer's Kd is known.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol determines if the inhibitor can engage and inhibit the target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.

Principle: If the inhibitor successfully inhibits the target kinase (e.g., PI3K/mTOR), the phosphorylation of downstream proteins (e.g., Akt, S6K) will decrease. This change can be quantified using phospho-specific antibodies.

G A 1. Cell Culture Seed cells (e.g., MCF-7) in 6-well plates B 2. Compound Treatment Treat with serial dilutions of inhibitor for 2-4 hours A->B C 3. Cell Lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors B->C D 4. Protein Quantification Determine protein concentration (e.g., BCA assay) C->D E 5. SDS-PAGE Separate protein lysates by gel electrophoresis D->E F 6. Western Blotting Transfer proteins to PVDF membrane E->F G 7. Immunodetection Probe with primary antibodies (e.g., p-Akt, Total Akt) then HRP-conjugated secondary antibodies F->G H 8. Imaging & Analysis Detect signal with chemiluminescence and quantify band density G->H

Fig 3. Experimental workflow for Western Blot analysis of target inhibition.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed an appropriate cancer cell line with a known active pathway (e.g., MCF-7 for PI3K) in 6-well plates and allow them to adhere overnight.

    • Starve cells of serum for 4-6 hours if pathway activation by growth factors is to be assessed.

    • Treat cells with a dose-response curve of the inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Optional: Stimulate the pathway with a growth factor (e.g., IGF-1) for the last 15-30 minutes of treatment.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Trustworthiness Check: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins of interest.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the volume of each lysate to ensure equal protein loading (e.g., 20-30 µg per lane).

    • Separate the protein samples on an SDS-PAGE gel.

  • Immunoblotting and Analysis:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phospho-protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Self-Validation Check: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Total-Akt) to confirm equal loading across all lanes.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Future Directions and Conclusion

The 2-amino-4-morpholin-4-yl-pyrimidine scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. Future efforts will likely focus on:

  • Improving Selectivity: While potent, many inhibitors based on this scaffold can have activity against multiple kinases. Fine-tuning substitutions to target unique features of a specific kinase's active site is an ongoing challenge.

  • Overcoming Resistance: As with all targeted therapies, acquired resistance is a major clinical hurdle. Designing next-generation inhibitors that can overcome known resistance mutations is a key area of research.

  • Targeting New Kinases: Expanding the application of this scaffold to less-explored kinase targets holds the potential for developing first-in-class medicines for a variety of diseases.

References

  • Title: Discovery of a new class of potent and selective PI3K inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of 4-(Trifluoromethyl)-5-(4-(trifluoromethyl)pyridin-2-yl)-2H-benzo[b]oxazin-7-amine (GDC-0349), a Potent and Selective Inhibitor of PI3K and mTOR. Source: ACS Medicinal Chemistry Letters URL: [Link]

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-morpholin-4-yl-pyrimidine

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-4-morpholin-4-yl-pyrimidine (CAS RN: 861031-56-3). This document is intended for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-4-morpholin-4-yl-pyrimidine (CAS RN: 861031-56-3). This document is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound's characteristics for its potential application in pharmaceutical research. The guide covers chemical identity, key physicochemical parameters such as lipophilicity, and basicity, and provides detailed, field-proven experimental protocols for their empirical determination. The synthesis of theoretical data with practical methodology aims to equip scientists with the foundational knowledge necessary for incorporating this molecule into discovery and development workflows.

Introduction and Chemical Identity

2-Amino-4-morpholin-4-yl-pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at the 2-position and a morpholine ring at the 4-position. This substitution pattern is of significant interest in medicinal chemistry. The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents, valued for its ability to form critical hydrogen bond interactions with protein targets.[1] The addition of a morpholine moiety often enhances aqueous solubility and metabolic stability, making it a common strategic choice in drug design.[2]

A thorough understanding of the molecule's physicochemical properties is the cornerstone of rational drug design, influencing everything from initial screening assay design to final formulation development. This guide delineates these properties and the standard methodologies for their validation.

Table 1: Chemical Identity and Structural Descriptors
IdentifierValueSource
IUPAC Name 4-morpholin-4-ylpyrimidin-2-aminePubChem[3]
CAS Number 861031-56-3PubChem[3][4]
Molecular Formula C₈H₁₂N₄OPubChem[3]
Molecular Weight 180.21 g/mol PubChem[3]
Monoisotopic Mass 180.10111102 DaPubChem[3]
SMILES C1COCCN1C2=NC(=NC=C2)NPubChem[3]
InChIKey UMUSFEOPXQLLAG-UHFFFAOYSA-NPubChem[3]
Chemical Structure Diagram

Caption: 2D structure of 2-Amino-4-morpholin-4-yl-pyrimidine.

Summary of Physicochemical Properties

The interplay of a molecule's physicochemical characteristics governs its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) profile. The properties for 2-Amino-4-morpholin-4-yl-pyrimidine are summarized below. It is critical to note that while experimental data for this specific molecule is not widely published, robust computational models provide reliable estimates that are invaluable for initial assessment.

Table 2: Core Physicochemical Properties
PropertyPredicted/Calculated ValueSignificance in Drug Development
Melting Point (°C) Data not availablePurity assessment, solid-state stability, formulation.
Aqueous Solubility Predicted to be solubleAffects dissolution, bioavailability, and formulation options.
logP (Octanol/Water) -0.1 (XLogP3)[3]Measures lipophilicity; impacts permeability, metabolism, and toxicity.
pKa (Most Basic) Data not availableGoverns ionization state, solubility, and receptor binding.
Topological Polar Surface Area (TPSA) 64.3 Ų[3]Predicts membrane permeability and oral bioavailability.
Hydrogen Bond Donors 1[3]Influences solubility and target binding interactions.
Hydrogen Bond Acceptors 5[3]Influences solubility and target binding interactions.
Rotatable Bonds 1[3]Relates to conformational flexibility and target binding affinity.

Detailed Physicochemical Analysis

Lipophilicity and Partition Coefficient (logP)

Lipophilicity is a critical determinant of a drug's behavior. It is quantified by the partition coefficient (P), representing the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase at equilibrium. It is typically expressed in its logarithmic form, logP.

The computationally predicted logP value for 2-Amino-4-morpholin-4-yl-pyrimidine is -0.1 .[3] This value suggests that the compound is hydrophilic , partitioning almost equally between octanol and water.

  • Expert Insight: A logP value near zero is often desirable in drug discovery. It represents a balance between aqueous solubility (required for formulation and dissolution in the GI tract) and lipid membrane permeability (required for absorption). The hydrophilic nature is conferred by the exposed nitrogen and oxygen atoms in the amino and morpholine groups, which are capable of hydrogen bonding with water.

Ionization Constant (pKa) and Aqueous Solubility

The pKa value defines the strength of an acid or base and dictates the extent of ionization at a given pH. For 2-Amino-4-morpholin-4-yl-pyrimidine, several nitrogen atoms can be protonated: the exocyclic amino group, the two pyrimidine ring nitrogens, and the morpholine nitrogen.

  • Expert Insight: The exocyclic 2-amino group is expected to be the most basic center, with an estimated pKa in the range of 4-5, typical for aminopyrimidines. The morpholine nitrogen is a secondary amine, but its basicity is reduced by the electron-withdrawing effect of the pyrimidine ring. The ring nitrogens are significantly less basic.

  • Causality: Knowing the pKa is crucial for predicting solubility. As a basic compound, its aqueous solubility will be significantly higher at pH values below its pKa, where it exists predominantly in its protonated, cationic form. This is a key consideration for oral drug formulation, as the compound will be ionized in the acidic environment of the stomach, aiding dissolution.

The presence of multiple hydrogen bond acceptors (5) and a donor (1) along with a low logP value strongly suggests good aqueous solubility, particularly in acidic conditions.[3]

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, computationally derived values must be confirmed experimentally. The following section details the standard operating procedures for determining the key physicochemical properties of 2-Amino-4-morpholin-4-yl-pyrimidine.

Protocol 1: Determination of logP by Shake-Flask HPLC Method

This method remains the "gold standard" for logP determination due to its directness and accuracy.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-octanol and Water/PBS B Prepare stock solution of compound in octanol A->B C Add stock to octanol/water mixture B->C D Shake/agitate until equilibrium (e.g., 24h) C->D E Centrifuge to separate phases D->E F Sample aqueous and octanol layers E->F G Quantify concentration by HPLC-UV F->G H Calculate logP = log([C]oct/[C]aq) G->H

Caption: Workflow for logP determination via the shake-flask method.

Methodology:

  • Solvent Preparation (Self-Validation): Prepare a mixture of n-octanol and buffer (typically phosphate-buffered saline, PBS, at pH 7.4) in a large separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the solvents. This step is critical to prevent volume changes during the actual experiment, which would introduce errors.

  • Sample Preparation: Prepare a stock solution of the test compound in pre-saturated n-octanol at a concentration of approximately 1 mg/mL.

  • Partitioning: In a glass vial, combine 5 mL of pre-saturated n-octanol and 5 mL of pre-saturated PBS. Add a small aliquot (e.g., 50 µL) of the stock solution.

  • Equilibration: Tightly cap the vial and shake it on a mechanical shaker at a constant temperature (e.g., 25°C) for a minimum of 24 hours to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each layer. Analyze the concentration of the compound in both phases using a validated reverse-phase HPLC-UV method. A calibration curve must be generated to ensure accurate quantification.

  • Calculation: The logP is calculated using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol determines the pKa by measuring the pH of a solution as a titrant is added.

G A Dissolve compound in 0.15 M KCl solution B Acidify solution to ~pH 2 with 0.1 M HCl A->B C Titrate with 0.1 M NaOH, recording pH vs. volume B->C D Plot pH vs. Volume of Titrant C->D E Identify inflection point (Equivalence Point) D->E F Determine pH at half-equivalence point E->F G pKa = pH at 1/2 Eq. Point F->G

Sources

Foundational

The Morpholine Moiety: A Cornerstone in the Architecture of Pyrimidine Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Role of Morpholine in Drug Discovery In the intricate world of medicinal chemistry, certain molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Morpholine in Drug Discovery

In the intricate world of medicinal chemistry, certain molecular fragments consistently appear in successful drug candidates, earning them the designation of "privileged structures." The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a quintessential example of such a scaffold.[1][2][3] Its prevalence in a multitude of approved and experimental drugs is a testament to its advantageous physicochemical and metabolic properties, as well as its synthetic tractability.[1][4] This guide delves into the multifaceted role of the morpholine group specifically within the context of pyrimidine-based kinase inhibitors, a critical class of therapeutics in oncology and beyond. We will explore how this seemingly simple heterocycle profoundly influences inhibitor potency, selectivity, and pharmacokinetic profiles, ultimately shaping the clinical viability of these targeted therapies.

Deconstructing the Advantage: Physicochemical and Structural Contributions of the Morpholine Group

The utility of the morpholine moiety in pyrimidine inhibitors stems from a unique combination of its structural and electronic properties. These characteristics allow it to favorably modulate key drug-like attributes.

Enhancing Aqueous Solubility and Modulating Lipophilicity

A critical challenge in drug design is achieving a delicate balance between aqueous solubility for systemic distribution and lipophilicity for membrane permeability. The morpholine ring, with its polar ether oxygen and basic nitrogen, acts as a "hydrophilic handle," often improving the aqueous solubility of the parent molecule.[3][5][6] This is a crucial factor for achieving adequate bioavailability after oral administration. Simultaneously, the morpholine ring possesses a degree of lipophilicity that prevents the overall molecule from becoming too polar to effectively cross cell membranes. This balanced lipophilic-hydrophilic profile is a key reason for its widespread use.[5][6]

Fine-Tuning Basicity and pKa

The nitrogen atom in the morpholine ring is weakly basic, with a pKa value that is often in a physiologically relevant range.[5][6] This attenuated basicity, compared to more basic amines like piperidine, can be advantageous in several ways. It can reduce the potential for off-target interactions with acidic cellular components and may lead to a more favorable safety profile. The pKa of the morpholine nitrogen can be further fine-tuned by the electronic nature of the pyrimidine core and other substituents, allowing for precise control over the ionization state of the inhibitor at physiological pH.

Acting as a Versatile Pharmacophore and Hydrogen Bond Acceptor

The morpholine ring is not merely a passive solubilizing group; it frequently plays an active role in binding to the target kinase. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, forming a critical interaction with the "hinge" region of the kinase ATP-binding pocket.[7][8] This interaction is a common feature in many kinase inhibitors and is crucial for anchoring the inhibitor in the active site, thereby contributing significantly to its potency.[7][8]

Imparting Metabolic Stability and Favorable Pharmacokinetics

The morpholine ring is generally considered to be metabolically stable.[5][6] Its saturated nature makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more electron-rich aromatic systems. This metabolic robustness can lead to improved bioavailability and a longer half-life in vivo, reducing the required dosing frequency.[5][6]

The Morpholine Group in Action: Case Studies of Pyrimidine Kinase Inhibitors

The theoretical advantages of the morpholine group are best illustrated through its successful incorporation into various classes of pyrimidine-based kinase inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.[5][9] Many potent and selective PI3K inhibitors feature a morpholine-substituted pyrimidine core.[8][10] In these inhibitors, the morpholine oxygen often forms a key hydrogen bond with the backbone amide of Valine 851 (in PI3Kα), mimicking the interaction of the adenine ring of ATP.[7] This interaction is a cornerstone of the binding mode for this class of inhibitors.

A prominent example is the pan-PI3K inhibitor ZSTK474, which features two morpholine groups.[7] One of the morpholine oxygens acts as a hydrogen bond acceptor in the hinge region, demonstrating the critical role of this moiety in target engagement.[7] Structure-activity relationship (SAR) studies have consistently shown that replacement of the morpholine ring can lead to a significant loss of potency, highlighting its importance for PI3K inhibition.[11]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC).[12] Several generations of EGFR inhibitors have been developed, with many incorporating a morpholine group to enhance their properties. For instance, in the development of third-generation EGFR inhibitors targeting the T790M resistance mutation, the incorporation of a morpholine-containing side chain has been shown to improve both potency and selectivity.[12] This is often attributed to the morpholine group's ability to form favorable interactions in the solvent-exposed region of the ATP binding pocket and to improve the overall physicochemical properties of the inhibitor.

The following table summarizes the impact of the morpholine group on the properties of representative pyrimidine kinase inhibitors:

Inhibitor ClassTarget Kinase(s)Role of Morpholine GroupKey InteractionsImpact on Properties
Pyrimidine-basedPI3KHinge binding, solubility enhancementHydrogen bond with hinge region (e.g., Val851 in PI3Kα)Increased potency, improved solubility and metabolic stability
DiphenylpyrimidineEGFR (T790M)Improved potency and selectivity, solubility enhancementFavorable interactions in solvent-exposed regionIncreased activity against resistant mutants, improved pharmacokinetic profile
Pyrazolo[3,4-d]pyrimidineVarious KinasesScaffold for diverse substitutions, improved drug-like propertiesCan be positioned to interact with various regions of the active siteVersatility in targeting different kinases, enhanced ADME properties

Visualizing the Role of Morpholine: Structural and Pathway Diagrams

To better understand the concepts discussed, the following diagrams illustrate the structure of the morpholine group and its interaction within a kinase active site, as well as a simplified kinase signaling pathway.

cluster_0 Morpholine-Substituted Pyrimidine Core cluster_1 Key Physicochemical Contributions pyrimidine Pyrimidine Ring morpholine Morpholine Moiety pyrimidine->morpholine Covalent Bond solubility Increased Aqueous Solubility morpholine->solubility metabolic_stability Enhanced Metabolic Stability morpholine->metabolic_stability h_bond Hydrogen Bond Acceptor morpholine->h_bond pka Modulated pKa morpholine->pka

Figure 1: Key contributions of the morpholine moiety in pyrimidine inhibitors.

inhibitor Pyrimidine Inhibitor with Morpholine kinase Kinase Active Site inhibitor->kinase Binds to h_bond Hydrogen Bond inhibitor->h_bond hinge Hinge Region kinase->hinge atp_pocket ATP Binding Pocket kinase->atp_pocket h_bond->hinge

Figure 2: Interaction of a morpholine-containing inhibitor with the kinase hinge region.

cluster_pathway Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt cell_proliferation Cell Proliferation & Survival akt->cell_proliferation inhibitor Pyrimidine-Morpholine Inhibitor inhibitor->pi3k Inhibits

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Synthesis Protocol for 2-Amino-4-morpholin-4-yl-pyrimidine

Introduction: The Significance of the Pyrimidine-Morpholine Scaffold The pyrimidine ring is a fundamental heterocyclic structure found in numerous natural products, including nucleic bases and vitamins, and serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrimidine-Morpholine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in numerous natural products, including nucleic bases and vitamins, and serves as a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of biological activities.[2] Similarly, the morpholine moiety is a privileged scaffold in drug discovery, often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability.[3] The combination of these two pharmacophores in 2-Amino-4-morpholin-4-yl-pyrimidine results in a molecule of significant interest for library synthesis and as a potential intermediate for more complex drug candidates.

This application note provides a detailed, validated protocol for the synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine. The methodology is based on a well-established nucleophilic aromatic substitution (SNAr) reaction, optimized for clarity, yield, and reproducibility. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and outline methods for robust product validation.

Principle of Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine from 2-amino-4-chloropyrimidine and morpholine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is feasible because the pyrimidine ring is an electron-deficient heterocycle, a characteristic that is enhanced by the electron-withdrawing nature of the two ring nitrogen atoms and the chloro-substituent.

The mechanism proceeds via two key steps:

  • Nucleophilic Attack: The nitrogen atom of morpholine, acting as a potent nucleophile, attacks the electron-deficient carbon atom at the C-4 position of the pyrimidine ring. This position is highly activated towards attack due to the adjacent ring nitrogen and the presence of a good leaving group (chloride). This step forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted.

  • Rearomatization: The intermediate complex rapidly collapses, expelling the chloride ion as the leaving group. This step restores the aromaticity of the pyrimidine ring and results in the formation of the final substituted product.

A non-nucleophilic base, such as triethylamine (TEA), is crucial in this process. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the morpholine nucleophile and driving the equilibrium towards the product.

Synthetic Workflow Overview

The following diagram illustrates the complete workflow, from starting materials to the final, purified product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Validation A Reactants: 2-Amino-4-chloropyrimidine Morpholine Triethylamine C Combine reactants and solvent in a reaction vessel. A->C B Solvent: Anhydrous Propanol B->C D Heat under reflux or microwave irradiation (120-140 °C, 15-30 min) C->D E Monitor reaction progress via TLC D->E F Cool reaction mixture E->F G Precipitate product with saturated NaHCO3 solution F->G H Filter and wash the crude solid G->H I Recrystallize from Ethanol H->I J Dry under vacuum I->J K Characterize: NMR, IR, MS, MP J->K L K->L Final Product: 2-Amino-4-morpholin-4-yl-pyrimidine

Caption: Synthetic workflow for 2-Amino-4-morpholin-4-yl-pyrimidine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-4-chloropyrimidine≥97%Sigma-AldrichStarting material
Morpholine≥99%Sigma-AldrichNucleophile
Triethylamine (TEA)≥99.5%Sigma-AldrichHCl scavenger, should be dry
Propanol (n-Propanol)Anhydrous, ≥99.7%Sigma-AldrichReaction solvent
Ethyl AcetateACS GradeFisher ScientificFor TLC and extraction
HexaneACS GradeFisher ScientificFor TLC
EthanolReagent GradeFisher ScientificFor recrystallization
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying organic extracts
TLC PlatesSilica Gel 60 F₂₅₄MilliporeFor reaction monitoring

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of substituted 2-aminopyrimidines.[4]

5.1 Reaction Setup

  • To a 50 mL round-bottom flask (or a microwave reaction vial), add 2-amino-4-chloropyrimidine (2.0 mmol, 259 mg).

  • Add 10 mL of anhydrous n-propanol to the flask and stir at room temperature until the solid is suspended.

  • Add morpholine (2.0 mmol, 174 mg, 0.176 mL) to the reaction vial using a syringe.

  • Finally, add triethylamine (4.0 mmol, 404 mg, 0.558 mL) to the mixture.

    • Causality: Triethylamine is added in a 2-fold molar excess to ensure complete neutralization of the HCl byproduct, thereby preventing the protonation of the morpholine nucleophile and driving the reaction forward.

5.2 Reaction Execution and Monitoring

  • Conventional Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 97 °C) for 2-4 hours.

  • Microwave-Assisted Synthesis: If using a microwave reactor, seal the vial and heat the reaction mixture to 120-140 °C for 15-30 minutes.[4]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the 2-amino-4-chloropyrimidine spot and the appearance of a new, more polar product spot indicates reaction progression.

5.3 Product Isolation and Work-up

  • Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring. A precipitate should form.

    • Causality: This step neutralizes any remaining acidic components and helps precipitate the organic product, which has lower solubility in the aqueous basic solution.

  • Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with cold distilled water (2 x 15 mL) to remove any inorganic salts and residual solvent.

5.4 Purification

  • Transfer the crude solid to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight.

Quantitative Data Summary

ParameterValueUnitMoles (mmol)Notes
2-Amino-4-chloropyrimidine259mg2.0Limiting Reagent (1.0 eq)
Morpholine174mg2.0Nucleophile (1.0 eq)
Triethylamine404mg4.0Base (2.0 eq)
n-Propanol10mL-Solvent
Reaction Temperature120-140 (MW) or 97 (Reflux)°C-MW is faster[4]
Reaction Time15-30 (MW) or 120-240 (Reflux)min-Monitor by TLC
Theoretical Yield360mg2.0Based on MW of 180.21 g/mol
Expected Yield Range75-90%-Varies with conditions

Characterization and Validation

To ensure the successful synthesis and purity of 2-Amino-4-morpholin-4-yl-pyrimidine, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic peaks for the pyrimidine ring protons, the morpholine protons (typically two triplets around 3.7-3.8 ppm), and the amino group protons (a broad singlet).

    • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment, corresponding to the pyrimidine and morpholine rings.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the product's molecular weight (180.21 g/mol ).

  • Infrared (IR) Spectroscopy: Key stretches to observe include N-H stretching for the amino group (around 3300-3400 cm⁻¹) and C-N/C=C stretches for the heterocyclic ring system.

  • Melting Point (MP): A sharp melting point range indicates high purity of the crystalline product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all steps in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-Amino-4-chloropyrimidine: Is an irritant. Avoid inhalation and contact with skin and eyes.

    • Morpholine: Is corrosive and flammable. Handle with care.

    • Triethylamine: Has a strong, unpleasant odor and is flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive reagents (e.g., wet solvent/reagents).2. Insufficient heating or reaction time.1. Use anhydrous solvents and fresh reagents.2. Increase reaction time or temperature; consider switching to microwave heating.
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of side products.1. Extend reaction time.2. Ensure stoichiometry is correct. Purify the crude product using column chromatography if recrystallization is ineffective.
Product Does Not Precipitate 1. Product is too soluble in the work-up solution.2. Insufficient product formed.1. Concentrate the reaction mixture under reduced pressure before adding to NaHCO₃ solution.2. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
Oily Product After Work-up 1. Presence of impurities.2. Product has a low melting point.1. Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce solidification.2. Purify via column chromatography.

References

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available at: [Link]

  • Perveen, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6289. Available at: [Link]

  • Google Patents. (2014). CN102952083B - Preparation method of 2-amino pyrimidine.
  • ResearchGate. (2025). Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph. Available at: [Link]

  • Perveen, S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(10), e11107. Available at: [Link]

  • Google Patents. (2012). US8334383B2 - Regioselective preparation of substituted pyrimidines.
  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

  • Kavalcova, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23, 4247-4257. Available at: [Link]

  • Roth, B., & Strelitz, J. Z. (1969). Pyrimidines. VII. 2-Amino-4-(substituted anilino)pyrimidines. Journal of Organic Chemistry, 34(4), 821-826. Available at: [Link]

  • ResearchGate. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link]

  • Frontiers. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Available at: [Link]

  • ResearchGate. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Available at: [Link]

  • Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [a]. Available at: [Link]

  • ChemSynthesis. (n.d.). 4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile. Available at: [Link]

  • Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Available at: [Link]

  • I. J. of Pharmacy and Pharmaceutical Research. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • Google Patents. (2019). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Available at: [Link]

  • PubMed. (2014). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 16(23), 6144-6147. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 2-Amino-4-morpholin-4-yl-pyrimidine in Cancer Cell Lines

For Research Use Only. Introduction The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. Derivatives of 2-aminopyrimidine are frequently investigated as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. The compound 2-Amino-4-morpholin-4-yl-pyrimidine belongs to this class of molecules. While extensive research has been conducted on various morpholinopyrimidine derivatives, demonstrating their potential to inhibit key kinases in pathways like the PI3K/Akt/mTOR cascade, the specific biological activity and molecular targets of 2-Amino-4-morpholin-4-yl-pyrimidine are not yet fully elucidated.[1][2]

This document provides a comprehensive guide for researchers and drug development professionals on how to systematically investigate the anticancer properties of 2-Amino-4-morpholin-4-yl-pyrimidine in various cancer cell lines. The protocols outlined herein are designed to characterize its effects on cell viability, cell cycle progression, and apoptosis, and to provide a workflow for identifying its potential molecular targets within cancer cells.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₈H₁₂N₄O[3]
Molecular Weight 180.21 g/mol [3]
Appearance Solid (form may vary)N/A
Solubility DMSO, EthanolInferred from related compounds
Storage Store as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.General best practice

Preparation of Stock Solutions:

For in vitro cellular assays, it is recommended to prepare a high-concentration stock solution of 2-Amino-4-morpholin-4-yl-pyrimidine in anhydrous DMSO (e.g., 10 mM or 50 mM).

Protocol for Stock Solution Preparation (10 mM):

  • Accurately weigh out 1.802 mg of 2-Amino-4-morpholin-4-yl-pyrimidine.

  • Add 1 mL of anhydrous DMSO to the solid compound.

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Experimental Workflow for Characterization

The following experimental workflow provides a systematic approach to characterizing the anticancer effects of 2-Amino-4-morpholin-4-yl-pyrimidine.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Identification & Validation A Cell Viability/Cytotoxicity Assays (MTT, CCK-8) B Determine IC50 Values in a Panel of Cancer Cell Lines A->B Dose-response C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assays (Annexin V/PI Staining) B->D E Kinase Panel Screening (In vitro) B->E F Western Blot Analysis of Key Signaling Pathways (e.g., PI3K/Akt/mTOR) C->F D->F E->F G Affinity-Based Target Identification F->G

Caption: A stepwise experimental workflow for the characterization of 2-Amino-4-morpholin-4-yl-pyrimidine.

Detailed Protocols

Part 1: Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's effect on cancer cell proliferation and viability. This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung])

  • Complete cell culture medium

  • 96-well plates

  • 2-Amino-4-morpholin-4-yl-pyrimidine stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-4-morpholin-4-yl-pyrimidine in complete medium from the stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Part 2: Cell Cycle and Apoptosis Analysis

Understanding how the compound affects cell cycle progression and induces apoptosis can provide insights into its mechanism of action.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with 2-Amino-4-morpholin-4-yl-pyrimidine at IC50 and 2x IC50 concentrations for 24-48 hours.

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase. An accumulation of cells in a specific phase may indicate cell cycle arrest.[4]

Part 3: Target Identification and Validation

Based on the chemical structure of 2-Amino-4-morpholin-4-yl-pyrimidine, it is plausible that it functions as a kinase inhibitor. The following protocol outlines how to investigate its effect on key cancer-related signaling pathways.

Hypothesized Signaling Pathway Inhibition:

Given that many morpholinopyrimidine derivatives target the PI3K/Akt/mTOR pathway, this is a primary candidate for investigation.[1][5]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-Amino-4-morpholin-4-yl-pyrimidine (Hypothesized Inhibitor) Compound->PI3K Inhibits? Compound->Akt Inhibits? Compound->mTORC1 Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 2-Amino-4-morpholin-4-yl-pyrimidine.

Protocol: Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the phosphorylation status of key proteins in signaling pathways, which can indicate target engagement by an inhibitor.

Materials:

  • Cancer cells treated with 2-Amino-4-morpholin-4-yl-pyrimidine for various time points (e.g., 1, 6, 24 hours).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the image using a chemiluminescence imaging system.

  • Analysis: A decrease in the ratio of phosphorylated protein to total protein for key pathway components would suggest inhibition of that pathway by the compound.

Concluding Remarks

The provided application notes and protocols offer a robust framework for the initial characterization of 2-Amino-4-morpholin-4-yl-pyrimidine in cancer cell lines. Given the prevalence of kinase inhibition among morpholinopyrimidine derivatives, the proposed workflow focuses on assays to confirm this potential mechanism of action. Should the initial kinase pathway screening not yield a clear target, broader, unbiased approaches such as affinity-based proteomics may be necessary for target deconvolution.[6] The systematic application of these methods will enable a thorough understanding of the compound's anticancer properties and its potential as a novel therapeutic agent.

References

  • Gali-Muhtasib, H., & Farsoun, F. (2005). Cell cycle analysis. Methods in molecular medicine, 113, 35-42.
  • Gerlier, D., & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of immunological methods, 94(1-2), 57-63.
  • Green, D. R., & Llambi, F. (2015). Cell death signaling. Cold Spring Harbor perspectives in biology, 7(12), a006080.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Li, T., et al. (2018). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current medicinal chemistry, 25(29), 3474-3496.
  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews Drug discovery, 8(8), 627-644.
  • Mahajan, N. P., & Mahajan, K. (2015). PI3K-independent AKT activation in cancers: a treasure trove for novel therapeutics. Journal of cellular physiology, 230(12), 2936-2942.
  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in molecular biology (Clifton, N.J.), 281, 301-311.
  • Schenone, M., Dancik, V., Wagner, B. K., & Perez, J. R. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • PubChem. (n.d.). 2-Amino-4-morpholin-4-yl-pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, J., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European journal of medicinal chemistry, 110, 21-33.
  • Zhao, Y., & Adjei, A. A. (2014). The PI3K/Akt/mTOR pathway in cancer. Current pharmaceutical design, 20(15), 2415-2428.

Sources

Method

Application Notes and Protocols for In Vitro Studies with 2-Amino-4-morpholin-4-yl-pyrimidine

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. The compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. The compound 2-Amino-4-morpholin-4-yl-pyrimidine belongs to a class of molecules that have garnered significant interest for their potential to modulate key signaling pathways implicated in cancer progression. Extensive research on analogous morpholino-pyrimidine derivatives has strongly suggested that these compounds can function as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[3]

This guide provides a comprehensive framework for the in vitro characterization of 2-Amino-4-morpholin-4-yl-pyrimidine. We will delve into the experimental design and detailed protocols necessary to elucidate its mechanism of action, assess its anti-proliferative and anti-migration effects, and confirm its engagement with the PI3K/Akt/mTOR pathway. The methodologies outlined herein are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, reproducible data.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Based on the structure of 2-Amino-4-morpholin-4-yl-pyrimidine, particularly the presence of the morpholine group, it is hypothesized to act as an ATP-competitive inhibitor of PI3K.[2] The morpholine oxygen is predicted to form a crucial hydrogen bond within the ATP-binding pocket of the PI3K enzyme, a common feature among many PI3K inhibitors.[2] By inhibiting PI3K, the compound is expected to prevent the phosphorylation of its downstream targets, Akt and mTOR, thereby attenuating the pro-survival and pro-proliferative signals of this pathway.

Section 1: Initial Characterization and Purity Assessment

Prior to initiating biological assays, it is imperative to confirm the identity and purity of the 2-Amino-4-morpholin-4-yl-pyrimidine compound.

1.1. Compound Identity and Physicochemical Properties

The fundamental properties of the compound should be verified.

PropertyValueSource
Molecular Formula C₈H₁₂N₄O[4]
Molecular Weight 180.21 g/mol [4]
CAS Number 861031-56-3[4]

1.2. Purity Assessment

The purity of the compound should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A purity of >95% is recommended for in vitro studies to avoid confounding results from impurities.

Section 2: Investigating the Anti-Proliferative Effects

A primary indicator of a potential anti-cancer agent is its ability to inhibit the growth of cancer cells.

Cell Line Selection

The choice of cell lines is critical for a thorough investigation. Based on studies of similar aminopyrimidine derivatives, a panel of cancer cell lines with known PI3K pathway activation status is recommended.[5]

  • HCT116 (Colon Cancer): Often characterized by PIK3CA mutations.

  • MCF-7 (Breast Cancer): Estrogen receptor-positive and frequently shows PIK3CA mutations.

  • A549 (Lung Cancer): Known to have an activated PI3K pathway.

  • PC-3 (Prostate Cancer): PTEN-null, leading to constitutive PI3K activation.

  • HepG2 (Liver Cancer): A well-characterized liver cancer cell line.

Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[6]

  • Cell Seeding:

    • Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of 2-Amino-4-morpholin-4-yl-pyrimidine in complete growth medium. A starting concentration of 100 µM is recommended, with a range down to the nanomolar level.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.[7]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.

Section 3: Target Engagement and Pathway Analysis

To confirm that 2-Amino-4-morpholin-4-yl-pyrimidine acts on its hypothesized target, both direct enzyme inhibition and cellular pathway modulation should be assessed.

In Vitro Kinase Assay

An in vitro kinase assay will determine the direct inhibitory effect of the compound on the activity of the PI3K enzyme. The PI3Kα isoform is a common target for this class of compounds.[8]

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA).[9]

    • In a 96-well plate, add the following components in order:

      • 2-Amino-4-morpholin-4-yl-pyrimidine at various concentrations (e.g., 10-fold serial dilutions from 10 µM).

      • Recombinant human PI3Kα enzyme (e.g., 10 ng/well).

      • Lipid substrate (e.g., PIP2).

    • Pre-incubate for 10 minutes at room temperature.[10]

  • Initiate Kinase Reaction:

    • Add ATP to a final concentration of 25 µM to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • ADP Detection (ADP-Glo™ Protocol):

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting is used to measure the levels of key phosphorylated proteins in the PI3K/Akt/mTOR pathway within treated cells, providing evidence of target engagement in a cellular context.

G Compound 2-Amino-4-morpholin-4-yl-pyrimidine PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation

Caption: Hypothesized signaling pathway inhibition.

  • Cell Treatment and Lysis:

    • Seed a suitable cancer cell line (e.g., HCT116) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 2-Amino-4-morpholin-4-yl-pyrimidine at concentrations around its IC₅₀ value for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 4-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[12][13] Recommended primary antibodies:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-mTOR (Ser2448)[11][14]

      • Total mTOR

      • β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Section 4: Evaluation of Anti-Metastatic Potential

Cell migration is a key process in cancer metastasis. In vitro migration assays can assess the compound's ability to inhibit this process.

Wound Healing (Scratch) Assay

This assay provides a simple and cost-effective method to study collective cell migration.[15]

  • Cell Seeding:

    • Seed cells in a 12-well plate and grow them to form a confluent monolayer.[16]

  • Creating the "Wound":

    • Create a scratch in the monolayer using a sterile 200 µL pipette tip.[16]

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh medium containing 2-Amino-4-morpholin-4-yl-pyrimidine at different concentrations.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours using a phase-contrast microscope.

  • Data Analysis:

    • Measure the area of the scratch at each time point using ImageJ or similar software.

    • Calculate the percentage of wound closure relative to the initial area.

    • Compare the migration rate between treated and untreated cells.

Transwell Migration Assay

The transwell assay, or Boyden chamber assay, evaluates the migration of individual cells towards a chemoattractant.[15]

G cluster_0 Upper Chamber cluster_1 Porous Membrane cluster_2 Lower Chamber Cells in Serum-Free Medium\n+ Compound Cells in Serum-Free Medium + Compound 8 µm pores 8 µm pores Cells in Serum-Free Medium\n+ Compound->8 µm pores Migration Medium with Chemoattractant (e.g., FBS) Medium with Chemoattractant (e.g., FBS) 8 µm pores->Medium with Chemoattractant (e.g., FBS)

Caption: Schematic of the transwell migration assay.

  • Preparation:

    • Rehydrate the transwell inserts (8 µm pore size) in serum-free medium.

    • Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.

  • Cell Seeding and Treatment:

    • Resuspend cells in serum-free medium containing 2-Amino-4-morpholin-4-yl-pyrimidine at various concentrations.

    • Seed 1 x 10⁵ cells in 100 µL of this suspension into the upper chamber of the transwell inserts.

  • Incubation:

    • Incubate the plate for 12-24 hours at 37°C and 5% CO₂.

  • Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 70% ethanol.[17]

    • Stain the cells with a 0.1% crystal violet solution.

    • Wash the inserts with water and allow them to dry.

    • Elute the stain with a destaining solution (e.g., 10% acetic acid).

    • Measure the absorbance of the eluted stain at 590 nm using a microplate reader.

Section 5: Data Interpretation and Next Steps

The collective data from these experiments will provide a comprehensive in vitro profile of 2-Amino-4-morpholin-4-yl-pyrimidine.

  • IC₅₀ values from cell viability and kinase assays will quantify the compound's potency.

  • Western blot results will confirm its mechanism of action by showing a dose-dependent decrease in the phosphorylation of Akt and mTOR.

  • Migration assay data will indicate its potential to inhibit cancer cell motility.

Should the in vitro data be promising, further studies could include selectivity profiling against a panel of other kinases to assess off-target effects, and in vivo studies in animal models to evaluate its efficacy and safety. Some aminopyrimidine derivatives have shown activity against other kinases like PLK4, so a broader kinase screen would be a logical next step.[18] Additionally, investigating potential off-target liabilities through assays like hERG channel inhibition and CYP enzyme inhibition would be crucial for preclinical development.

References

  • Marshall, J. F., et al. (2011). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 769, 97–110.
  • Zhang, Y., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2387–2401.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 459824, 2-Amino-4-morpholin-4-yl-pyrimidine. Retrieved January 23, 2026 from [Link].

  • Stoyanova, E., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(11), 3326.
  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1485934.
  • Corning Incorporated. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved January 23, 2026, from [Link]

  • Liang, C. C., et al. (2007). Scratch Assay Protocol. Journal of Visualized Experiments, (5), 197.
  • ResearchGate. (n.d.). Western blot analysis of mTOR and phospho-mTOR (Ser2448) in GFb cells. Retrieved January 23, 2026, from [Link]

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved January 23, 2026, from [Link]

  • Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

  • Whittington, D. A., et al. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 66(22), 15159–15178.
  • Fayed, B., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836–1851.
  • Wang, Y., et al. (2023). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. European Journal of Medicinal Chemistry, 258, 115598.
  • Hannah, R., et al. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Promega Cell Notes, (2), 11-13.
  • Jo, A., & Saelices, L. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Retrieved January 23, 2026, from [Link]

  • Sherman, H., et al. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Corning Life Sciences.
  • Promega Corporation. (2025, April 3). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay [Video]. YouTube. [Link]

  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335–1346.
  • Janku, F., et al. (2014). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.

Sources

Application

Application of 2-Amino-4-morpholin-4-yl-pyrimidine in PI3K/mTOR Pathway Research

Introduction: Targeting a Central Node in Cellular Signaling The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental ce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Central Node in Cellular Signaling

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2] The PI3K/mTOR signaling network is intricate, with multiple feedback loops and crosstalk with other pathways, necessitating precise tools for its dissection.

Small molecule inhibitors are indispensable for elucidating the roles of specific kinases within this pathway. The morpholino-pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective PI3K and mTOR inhibitors.[1][2] The morpholine group, in particular, is adept at forming a key hydrogen bond within the ATP-binding pocket of these kinases, contributing to both potency and selectivity.[3] This application note focuses on the utility of 2-Amino-4-morpholin-4-yl-pyrimidine and its analogs as research tools to investigate the PI3K/mTOR pathway. While specific data for this exact molecule is emerging, the broader class of 2-aminopyrimidine and morpholinopyrimidine derivatives has demonstrated significant promise as dual PI3K/mTOR inhibitors, providing a strong rationale for its application in this research area.[2][4]

This guide provides a comprehensive overview of the compound's mechanism of action, protocols for its use in key cell-based assays, and guidance on data interpretation, designed for researchers in oncology, cell biology, and drug discovery.

Chemical and Physical Properties

A foundational understanding of the inhibitor's properties is crucial for effective experimental design.

PropertyValueSource
IUPAC Name 4-morpholin-4-ylpyrimidin-2-aminePubChem
CAS Number 861031-56-3PubChem
Molecular Formula C₈H₁₂N₄OPubChem
Molecular Weight 180.21 g/mol PubChem
Appearance Solid (predicted)-
Solubility Soluble in DMSOCommon Practice
Storage Store at -20°C for long-term stabilityCommon Practice

Note: Physical properties like appearance and solubility are based on typical characteristics of similar small molecule inhibitors and should be empirically verified.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to AKT activation. Activated AKT phosphorylates a multitude of downstream targets, including mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.

2-Amino-4-morpholin-4-yl-pyrimidine and its analogs are ATP-competitive inhibitors, targeting the kinase domains of both PI3K and mTOR. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of their respective substrates, effectively blocking signal transduction downstream. This dual inhibition is advantageous as it can circumvent the feedback activation of AKT that often occurs with mTORC1-specific inhibitors.[5]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (inactivating) Proliferation Protein Synthesis Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits when unphosphorylated Inhibitor 2-Amino-4-morpholin- 4-yl-pyrimidine Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Representative Biological Activity of Related Analogs

Compound IDTargetIC₅₀ (nM)Cell-based Potency (GI₅₀)Reference
Compound 18b (Thieno[3,2-d]pyrimidine derivative with 2-aminopyrimidine)PI3Kα0.46Potent inhibition of PC-3, HCT-116, A549, MDA-MB-231[2]
mTOR12
Compound 17p (2,4-dimorpholinopyrimidine-5-carbonitrile derivative)PI3Kα31.8Induces apoptosis in A2780 ovarian cancer cells[6]
PI3Kδ15.4

This data illustrates that the morpholino-pyrimidine core, especially with a 2-amino substitution, is a highly effective pharmacophore for potent, often dual, inhibition of the PI3K/mTOR pathway.

Application Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

Causality: The primary goal is to determine the concentration-dependent effect of the inhibitor on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels reflects either cytotoxic or cytostatic effects of the compound.[7]

Experimental Workflow:

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Readout Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate for 24h (allow attachment) Seed->Incubate1 Treat 3. Treat with serial dilutions of inhibitor Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 Reagent 5. Add CellTiter-Glo® Reagent Incubate2->Reagent Incubate3 6. Incubate 10 min (stabilize signal) Reagent->Incubate3 Read 7. Read luminescence Incubate3->Read

Caption: Workflow for CellTiter-Glo® cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells (e.g., A549, PC-3, or a cell line with a known PI3K pathway mutation).

    • Seed cells into an opaque-walled 96-well plate at a pre-determined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Seeding density should be optimized to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Include wells for "cells + vehicle" (negative control) and "medium only" (background).

  • Cell Culture:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-Amino-4-morpholin-4-yl-pyrimidine in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to create a range of treatment concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the desired inhibitor concentration or vehicle (DMSO).

  • Incubation:

    • Return the plate to the incubator for 48 to 72 hours. The incubation time should be sufficient to observe an effect on proliferation.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[9]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the normalized viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the GI₅₀/IC₅₀ value.

Protocol 2: Western Blot Analysis of Pathway Inhibition

Causality: This protocol is designed to provide direct evidence of target engagement. By measuring the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway (e.g., AKT, S6 Ribosomal Protein), we can confirm that the inhibitor is blocking the kinase activity of its intended targets in a cellular context. A reduction in the phosphorylated form of a protein relative to its total protein level indicates successful inhibition.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with 2-Amino-4-morpholin-4-yl-pyrimidine at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value determined from the viability assay) for a short duration (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

    • After treatment, place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Total S6 Ribosomal Protein

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify the band intensity. Normalize the phosphorylated protein signal to the total protein signal to accurately reflect the inhibition of phosphorylation.

Trustworthiness and Self-Validation

  • Orthogonal Assays: Employing both a functional assay (cell viability) and a target-engagement assay (Western blot) provides a self-validating system. A decrease in cell viability should correlate with a decrease in the phosphorylation of downstream pathway markers.

  • Positive Controls: Include a well-characterized, potent PI3K/mTOR inhibitor (e.g., GDC-0941, BKM-120) as a positive control in all experiments to ensure assay performance and to benchmark the activity of the test compound.

  • Loading Controls: In Western blotting, normalizing to a housekeeping protein (like GAPDH) confirms equal protein loading, while normalizing phospho-protein levels to total protein levels accounts for any changes in overall protein expression, isolating the effect on phosphorylation.

Conclusion and Future Directions

The 2-Amino-4-morpholin-4-yl-pyrimidine scaffold represents a promising starting point for the investigation of the PI3K/mTOR signaling pathway. The protocols detailed herein provide a robust framework for characterizing the cellular effects of this compound and its analogs. By combining cell viability assays with direct measurement of pathway modulation via Western blotting, researchers can confidently assess the compound's potency and mechanism of action. Further experiments, such as in vitro kinase assays against a panel of PI3K isoforms and mTOR, would provide more granular data on its selectivity profile. Ultimately, compounds like 2-Amino-4-morpholin-4-yl-pyrimidine are valuable tools that enable a deeper understanding of the complex signaling networks that drive cancer and other diseases.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022). ResearchGate. [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (2023). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. (2014). PubMed. [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components. (n.d.). ResearchGate. [Link]

  • Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. (2010). PubMed. [Link]

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). (2024). PMC - NIH. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers Media S.A.. [Link]

  • CellTiter-Glo Assay - Oslo - OUH - Protocols. (n.d.). Oslo University Hospital. [Link]

  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. (n.d.). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances. [Link]

  • Western blot analysis for protein levels associated with the PI3K/AKT... (n.d.). ResearchGate. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). NIH. [Link]

  • PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. (n.d.). NIH. [Link]

  • Inhibitors of PI3K/Akt/mTOR signaling are cytotoxic to T-ALL primary... (n.d.). ResearchGate. [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2015). ResearchGate. [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (n.d.). American Association for Cancer Research. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (n.d.). NIH. [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (n.d.). American Journal of Cancer Research. [Link]

  • PI3K/AKT Cell Signaling Pathway. (n.d.). Bio-Rad Antibodies. [Link]

  • 2-Amino-4-morpholin-4-yl-pyrimidine. (n.d.). PubChem. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). NIH. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022). ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for Testing 2-Amino-4-morpholin-4-yl-pyrimidine in Anti-inflammatory Assays

Introduction: The Therapeutic Potential of 2-Amino-4-morpholin-4-yl-pyrimidine in Inflammation Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 2-Amino-4-morpholin-4-yl-pyrimidine in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. The compound 2-Amino-4-morpholin-4-yl-pyrimidine, featuring a morpholine moiety attached to a 2-aminopyrimidine core, presents a promising candidate for the development of novel anti-inflammatory therapeutics. The morpholine ring can enhance the pharmacokinetic properties of a molecule, and the aminopyrimidine core is known to interact with various biological targets involved in the inflammatory cascade.[1][2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of 2-Amino-4-morpholin-4-yl-pyrimidine. The protocols detailed herein are designed to be robust and reproducible, enabling a thorough investigation from initial in vitro screening to in vivo validation.

I. In Vitro Evaluation of Anti-inflammatory Activity

The initial assessment of an anti-inflammatory compound involves in vitro assays to determine its efficacy and mechanism of action at the cellular level. The following protocols are designed to investigate the effect of 2-Amino-4-morpholin-4-yl-pyrimidine on key inflammatory pathways in macrophages, which are central players in the inflammatory response.

A. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This assay is a cornerstone for screening anti-inflammatory compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators.[4]

Principle: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages) are stimulated with LPS in the presence or absence of 2-Amino-4-morpholin-4-yl-pyrimidine. The inhibitory effect of the compound on the production of inflammatory markers such as nitric oxide (NO) and pro-inflammatory cytokines is then quantified.

Experimental Workflow:

LPS_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed RAW 264.7 cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with 2-Amino-4-morpholin-4-yl-pyrimidine (various concentrations) incubate1->pretreat incubate2 Incubate 1h pretreat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate 24h stimulate->incubate3 collect Collect Supernatant incubate3->collect griess Nitric Oxide (NO) Measurement (Griess Assay) collect->griess elisa Cytokine Profiling (ELISA) collect->elisa

Caption: Workflow for the LPS-stimulated macrophage assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in a 96-well plate at a density of 2 × 10^5 cells/well and allow them to adhere for 24 hours.[5]

  • Treatment:

    • Prepare stock solutions of 2-Amino-4-morpholin-4-yl-pyrimidine in DMSO. The final DMSO concentration in the cell culture should not exceed 0.1%.

    • Pre-treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.[5]

  • Incubation: Incubate the plate for 24 hours at 37°C.[5]

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Mix with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[6]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.[5]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[5]

  • Cytokine Profiling (ELISA):

    • Use the collected supernatants to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.[7]

    • Follow the manufacturer's instructions for the ELISA protocol.[8][9]

B. NF-κB Activation Assay

The transcription factor NF-κB is a master regulator of inflammation. Its activation and translocation to the nucleus are critical steps in the inflammatory signaling cascade.

Principle: This assay determines if 2-Amino-4-morpholin-4-yl-pyrimidine inhibits the activation of NF-κB. This can be assessed by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus using immunofluorescence or by quantifying the levels of p65 in nuclear extracts via Western blotting or a transcription factor activity assay.[10][11]

Signaling Pathway:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Activation Compound 2-Amino-4-morpholin- 4-yl-pyrimidine Compound->IKK Potential Inhibition

Caption: Simplified NF-κB signaling pathway upon LPS stimulation.

Detailed Protocol (Transcription Factor Activity Assay):

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with 2-Amino-4-morpholin-4-yl-pyrimidine and LPS as described in the LPS-stimulated macrophage assay. A shorter LPS stimulation time (e.g., 30-60 minutes) is often optimal for observing NF-κB translocation.[10]

  • Nuclear Extraction: Isolate nuclear extracts from the treated cells using a commercial nuclear extraction kit.

  • NF-κB p65 Activity Assay:

    • Use a transcription factor activity assay kit for NF-κB p65.[12][13]

    • Add equal amounts of nuclear extract to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus sequence.

    • Incubate to allow active NF-κB to bind to the DNA.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for the p65 subunit of NF-κB.[12]

    • Add an HRP-conjugated secondary antibody.[12]

    • Add a chromogenic substrate and measure the absorbance. The intensity of the color is proportional to the amount of active NF-κB p65.

II. In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole organism, providing insights into its efficacy, pharmacokinetics, and potential side effects.[14][15][16]

A. Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[17][18]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of 2-Amino-4-morpholin-4-yl-pyrimidine is assessed by its ability to reduce this swelling.[19][20]

Experimental Workflow:

Carrageenan_Workflow cluster_prep Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis acclimate Acclimatize Rats/Mice fast Fast overnight acclimate->fast measure_initial Measure initial paw volume (V₀) fast->measure_initial administer Administer Compound (p.o. or i.p.) measure_initial->administer wait Wait 1h administer->wait inject Inject Carrageenan (1% in saline) into paw wait->inject measure_final Measure paw volume (Vₜ) at 1, 2, 3, 4, 5, 6h inject->measure_final calculate Calculate % inhibition of edema measure_final->calculate

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animals: Use male Wistar rats (150-200 g) or Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.[21]

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • Treatment groups (2-Amino-4-morpholin-4-yl-pyrimidine at various doses)

  • Procedure:

    • Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).[18]

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[17][19]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[17]

  • Data Analysis:

    • Calculate the percentage increase in paw volume: Edema (%) = [(Vₜ - V₀) / V₀] * 100

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

III. Data Presentation and Analysis

Quantitative Data Summary:

AssayParameter MeasuredExpected Outcome with Effective Compound
In Vitro
LPS-Stimulated Macrophage AssayNitric Oxide (NO) concentration (µM)Dose-dependent decrease in NO production
TNF-α, IL-6, IL-1β concentration (pg/mL)Dose-dependent decrease in pro-inflammatory cytokine secretion
NF-κB Activation AssayRelative NF-κB p65 activity (OD)Dose-dependent decrease in NF-κB p65 nuclear translocation/activity
In Vivo
Carrageenan-Induced Paw EdemaPaw volume (mL) or % increase in paw volumeDose-dependent reduction in paw edema
% Inhibition of edemaHigher percentage of inhibition with increasing doses

IV. Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of 2-Amino-4-morpholin-4-yl-pyrimidine as a potential anti-inflammatory agent. A systematic approach, starting from in vitro screening to in vivo validation, is essential for identifying and characterizing novel therapeutic candidates. The successful inhibition of inflammatory mediators in vitro and the reduction of edema in vivo would provide strong evidence for the anti-inflammatory potential of this compound, warranting further investigation into its mechanism of action and preclinical development.

V. References

  • Al-Ghorbani, M., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12(1), 1-19. [Link]

  • Carlson, C. B., et al. (2013). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. ASSAY and Drug Development Technologies, 11(3), 167-177. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 459824, 2-Amino-4-morpholin-4-yl-pyrimidine. [Link]

  • Smallwood, M. J., et al. (2011). Macrophage Inflammatory Assay. Journal of Visualized Experiments, (50), 2635. [Link]

  • Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Current Pharmaceutical Design, 25(33), 3549-3561. [Link]

  • Wangchuk, P., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(15), 4993. [Link]

  • Singh, P., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19355-19366. [Link]

  • Ligh, D. B., et al. (2007). Sequential ELISA to profile multiple cytokines from small volumes. Journal of Immunological Methods, 324(1-2), 84-93. [Link]

  • Sygnature Discovery (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Inotiv (2023). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • ResearchGate (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. [Link]

  • Fivephoton Biochemicals (2023). NF-kappa B Activation Assay Kits. [Link]

  • Sowemimo, A. A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture, 22(4), 196-204. [Link]

  • Iadarola, M. J., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.5. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1311-1325. [Link]

  • Thummajitsakul, S., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 11(21), 2911. [Link]

  • Singh, P., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19355-19366. [Link]

  • Biomatik (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. [Link]

  • Creative Biolabs (2023). Carrageenan induced Paw Edema Model. [Link]

  • Nishiyama, A., et al. (2020). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Biochemical and Biophysical Research Communications, 529(3), 645-651. [Link]

  • antibodies-online.com (2023). NF-kappa B (NF-kB) Activation Assay Kit. [Link]

  • Geng, Y., et al. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 124(7), 1435-1442. [Link]

  • Villalobos-García, D., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(7), 1877. [Link]

  • Bang, J. S., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 8(9), 1359-1363. [Link]

  • Kumar, A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(13), 5130. [Link]

  • Sharma, P., et al. (2021). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science, 11(1), 1-9. [Link]

  • RayBiotech (2023). Human NF-KappaB p65 Activity Assay Kit. [Link]

  • ResearchGate (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 145-154. [Link]

  • ResearchGate (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Al-Snafi, A. E. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. International Journal of Phytomedicine and Phytotherapy, 9(1), 1-8. [Link]

  • Wiggins, J. M., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of visualized experiments : JoVE, (100), e52940. [Link]

  • O'Connor, J. C., et al. (2009). Detection and Quantification of Cytokines and Other Biomarkers. In Methods in molecular biology (Vol. 511, pp. 275–292). [Link]

  • RayBiotech (2022, July 28). Quantibody® Multiplex ELISA Cytokine Array Overview [Video]. YouTube. [Link]

Sources

Application

Application Note: Molecular Docking Simulation of 2-Amino-4-morpholin-4-yl-pyrimidine with Phosphoinositide 3-kinase (PI3Kα)

Introduction and Scientific Rationale The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When combined with a morpholine moiety, as in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When combined with a morpholine moiety, as in 2-Amino-4-morpholin-4-yl-pyrimidine (PubChem CID: 459824), these molecules often exhibit potent and selective inhibitory activity against key signaling proteins.[2] Specifically, the morpholino-pyrimidine core is a well-established pharmacophore for inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[3]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[3] Its deregulation is a hallmark of various human cancers, making it a prime target for therapeutic intervention. The morpholine oxygen, in particular, is often crucial for forming a key hydrogen bond within the kinase hinge region, conferring both potency and selectivity.[3]

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[4][5] This in silico approach is fundamental to structure-based drug design, allowing researchers to screen virtual libraries, elucidate binding mechanisms, and prioritize candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[6][7]

This application note provides a comprehensive, step-by-step protocol for the molecular docking simulation of 2-Amino-4-morpholin-4-yl-pyrimidine with the catalytic subunit (p110α) of PI3Kα, a frequently mutated isoform in cancer.

Target Protein Selection and Justification

Target: Phosphoinositide 3-kinase alpha (PI3Kα), catalytic subunit p110α.

Rationale: The PI3K/Akt/mTOR pathway is one of the most commonly over-activated pathways in human cancers.[3] The morpholino-pyrimidine scaffold is a known inhibitor of this pathway. Therefore, selecting PI3Kα as the target protein provides a biologically relevant context for this simulation.

PDB Structure: For this protocol, we will use the crystal structure of human PI3Kα in complex with a known inhibitor. A suitable entry from the RCSB Protein Data Bank (PDB) is PDB ID: 2RD0 . This structure provides a high-resolution view of the ATP-binding site, which is our target docking location.

Experimental Workflow Overview

The entire docking protocol follows a structured workflow, from initial data retrieval and preparation to the final analysis of results. Each step is critical for ensuring the accuracy and reproducibility of the simulation.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Add Hydrogens, Assign Charges) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (Download PDB, Remove Water/Heteroatoms, Add Hydrogens) protein_prep->grid_gen docking Run Docking Simulation (AutoDock Vina) grid_gen->docking results Analyze Results (Binding Energy & Poses) docking->results visualize Visualize Interactions (PyMOL, Discovery Studio) results->visualize

Sources

Method

Application Note: Comprehensive Characterization of 2-Amino-4-morpholin-4-yl-pyrimidine

Introduction 2-Amino-4-morpholin-4-yl-pyrimidine is a substituted pyrimidine derivative with potential applications in pharmaceutical development as a scaffold in medicinal chemistry.[1] Its purity, stability, and struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4-morpholin-4-yl-pyrimidine is a substituted pyrimidine derivative with potential applications in pharmaceutical development as a scaffold in medicinal chemistry.[1] Its purity, stability, and structural integrity are critical quality attributes that necessitate a robust analytical characterization workflow. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques and detailed protocols for the thorough characterization of this compound.

The methodologies outlined herein are designed to provide orthogonal data, ensuring a complete understanding of the molecule's identity, purity, and stability profile. This guide emphasizes the causality behind experimental choices, providing a framework for developing and validating analytical methods suitable for regulatory submissions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Amino-4-morpholin-4-yl-pyrimidine is essential for method development.

PropertyValueSource
Molecular FormulaC₈H₁₂N₄O[2]
Molecular Weight180.21 g/mol [2]
XLogP3-0.1[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count5[2]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are fundamental for assessing the purity of 2-Amino-4-morpholin-4-yl-pyrimidine and for identifying and quantifying any process-related impurities or degradation products.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for routine purity analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides enhanced sensitivity and specificity for impurity identification.[5][6]

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: Reversed-phase HPLC is the workhorse for the analysis of moderately polar compounds like 2-Amino-4-morpholin-4-yl-pyrimidine.[7] A C18 stationary phase provides a good balance of hydrophobic and polar interactions. The selection of a suitable mobile phase, typically a mixture of an aqueous buffer and an organic modifier, is critical for achieving optimal separation. A photodiode array (PDA) detector is recommended to monitor peak purity and to select the optimal detection wavelength.

Experimental Protocol: HPLC-UV for Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 10 mg of Sample B Dissolve in 10 mL Diluent A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E HPLC System D->E Inject 10 µL F C18 Column E->F G PDA Detector F->G H Integrate Peaks G->H Chromatogram I Calculate % Purity H->I J Assess Peak Purity H->J

Caption: HPLC-UV workflow for purity analysis.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-Amino-4-morpholin-4-yl-pyrimidine.

    • Dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is indispensable for the structural elucidation of unknown impurities and degradation products.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements, facilitating the determination of elemental compositions.

Experimental Protocol: LC-MS for Impurity Identification

  • LC Conditions: Same as the HPLC-UV method described above.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)

    • Scan Range: m/z 50-1000

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Gas Flow: As per instrument manufacturer's recommendation.

Structural Elucidation by Spectroscopic Techniques

Spectroscopic techniques provide definitive structural confirmation of 2-Amino-4-morpholin-4-yl-pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[8] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed to confirm assignments.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Spectroscopy:

    • Parameters: Standard proton acquisition parameters.

    • Expected Signals: Resonances corresponding to the pyrimidine ring protons, the morpholine protons, and the amino protons.

  • ¹³C NMR Spectroscopy:

    • Parameters: Standard carbon acquisition parameters with proton decoupling.

    • Expected Signals: Resonances for each unique carbon atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[9][10]

Experimental Protocol: FTIR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Bands: Characteristic stretching and bending vibrations for N-H (amine), C-H (aliphatic and aromatic), C=N, and C-O-C (ether) bonds.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and solid-state properties of 2-Amino-4-morpholin-4-yl-pyrimidine.[10][11]

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of volatile components like water or residual solvents.[12][13]

Experimental Protocol: TGA

  • Instrumentation: TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample in an appropriate TGA pan (e.g., alumina).

  • Method: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.[13][14]

Experimental Protocol: DSC

  • Instrumentation: DSC instrument.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan.

  • Method: Heat the sample from ambient temperature to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[15][16] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing.[16]

Rationale: The stress conditions (acidic, basic, oxidative, thermal, and photolytic) are chosen to achieve 5-20% degradation of the parent compound. This level of degradation is generally sufficient to generate and detect the primary degradation products without being overly destructive.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (0.1 M HCl, 60°C) F HPLC-PDA Analysis A->F Monitor Degradation B Base Hydrolysis (0.1 M NaOH, 60°C) B->F Monitor Degradation C Oxidation (3% H₂O₂, RT) C->F Monitor Degradation D Thermal (80°C, solid state) D->F Monitor Degradation E Photolytic (ICH Q1B) E->F Monitor Degradation G LC-MS Analysis F->G Characterize Degradants H Identify Degradation Products G->H I Elucidate Degradation Pathways H->I J Develop Stability-Indicating Method I->J

Sources

Application

Application Notes and Protocols for the Development of Novel Derivatives from the 2-Amino-4-morpholin-4-yl-pyrimidine Scaffold

Abstract The 2-amino-4-morpholin-4-yl-pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with a wide array of biological activities. This document provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-4-morpholin-4-yl-pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with a wide array of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of novel derivatives based on this versatile scaffold. We will explore the underlying chemical principles, provide detailed, field-tested protocols for key synthetic transformations, and discuss methods for the structural elucidation and purification of the resulting compounds. The aim is to equip researchers with the necessary tools to efficiently generate libraries of novel chemical entities for screening and lead optimization.

Introduction: The Significance of the 2-Amino-4-morpholin-4-yl-pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research, leading to the development of drugs with a vast range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3][4] The substitution pattern on the pyrimidine ring is crucial for its pharmacological profile, and the 2,4-disubstituted pyrimidines, in particular, have been extensively explored as kinase inhibitors.[5]

The morpholine moiety is another key pharmacophore frequently incorporated into drug candidates.[6] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a hydrogen bond acceptor, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[6]

The combination of these two pharmacophores in the 2-amino-4-morpholin-4-yl-pyrimidine scaffold results in a versatile platform for the development of novel therapeutics. The primary amino group at the C2 position serves as a key site for further functionalization, allowing for the introduction of a wide variety of substituents to probe the structure-activity relationship (SAR) and optimize biological activity.

Strategic Approaches to Derivatization

The derivatization of the 2-amino-4-morpholin-4-yl-pyrimidine scaffold primarily focuses on the functionalization of the C2-amino group and potentially the C5 and C6 positions of the pyrimidine ring. The most common and effective strategies involve palladium-catalyzed cross-coupling reactions, which offer a powerful toolkit for the formation of carbon-carbon and carbon-nitrogen bonds.[7][8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are particularly well-suited for the modification of heteroaromatic systems like pyrimidines.[7][8] The two most relevant reactions for our purposes are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between an organoboron compound (boronic acid or ester) and a halide. By first converting the C2-amino group of our scaffold into a halide (e.g., a bromide or chloride), we can introduce a diverse range of aryl and heteroaryl substituents.[9][10][11][12][13]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between an aryl or heteroaryl halide and an amine.[7][14][15] This allows for the direct coupling of various amines to a halogenated precursor of our scaffold, providing access to a wide array of N-substituted derivatives.

Synthesis of the Core Scaffold and Key Intermediates

A common synthetic route to the 2-amino-4-morpholin-4-yl-pyrimidine scaffold starts from commercially available 2-amino-4,6-dichloropyrimidine.

Workflow for Precursor Synthesis

G A 2-Amino-4,6-dichloropyrimidine B Nucleophilic Aromatic Substitution (Morpholine, DIPEA, EtOH, Reflux) A->B Step 1 C 2-Amino-4-chloro-6-morpholinopyrimidine B->C D Catalytic Hydrogenation (H2, Pd/C, Base, MeOH) C->D Step 2a F Sandmeyer Reaction (NaNO2, HBr/H2O) C->F Step 2b E 2-Amino-4-morpholin-4-yl-pyrimidine (Target Scaffold) D->E G 2-Bromo-4-morpholin-4-yl-pyrimidine (Key Intermediate for Suzuki Coupling) F->G

Caption: Synthetic pathway to the core scaffold and a key intermediate.

Protocol 1: Synthesis of 2-Amino-4-chloro-6-morpholinopyrimidine

This protocol describes the selective mono-substitution of 2-amino-4,6-dichloropyrimidine with morpholine.

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in ethanol, add morpholine (1.1 eq) and DIPEA (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford 2-amino-4-chloro-6-morpholinopyrimidine as a white solid.

Rationale: The C4 and C6 positions of the 2-aminopyrimidine ring are electronically deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). The use of a slight excess of morpholine and a non-nucleophilic base like DIPEA drives the reaction towards mono-substitution. Ethanol is a suitable solvent that allows for a high enough reaction temperature to overcome the activation energy barrier.

Protocol 2a: Synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine (Target Scaffold)

This protocol describes the dehalogenation of the C6-chloro substituent.

Materials:

  • 2-Amino-4-chloro-6-morpholinopyrimidine

  • Palladium on carbon (10% Pd/C)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Parr hydrogenator or balloon hydrogenation setup

Procedure:

  • In a pressure vessel, dissolve 2-amino-4-chloro-6-morpholinopyrimidine (1.0 eq) in methanol.

  • Add K2CO3 (1.5 eq) and a catalytic amount of 10% Pd/C.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (50 psi) and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target scaffold.

Rationale: Catalytic hydrogenation is a standard method for the dehalogenation of aryl halides. Palladium on carbon is an effective catalyst for this transformation. The addition of a base like potassium carbonate is necessary to neutralize the HCl that is formed as a byproduct.

Protocol 2b: Synthesis of 2-Bromo-4-morpholin-4-yl-pyrimidine (Key Intermediate)

This protocol details the conversion of the C2-amino group to a bromide via a Sandmeyer-type reaction, which can then be used in Suzuki coupling.

Materials:

  • 2-Amino-4-morpholin-4-yl-pyrimidine

  • Sodium nitrite (NaNO2)

  • Hydrobromic acid (HBr, 48%)

  • Water

  • Ice bath

Procedure:

  • Suspend 2-amino-4-morpholin-4-yl-pyrimidine (1.0 eq) in a mixture of HBr and water at 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-bromo-4-morpholin-4-yl-pyrimidine.

Rationale: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a halide. The diazotization of the amino group with sodium nitrite in the presence of a strong acid, followed by decomposition of the diazonium salt in the presence of a copper(I) halide (or in this case, simply HBr), yields the corresponding aryl halide.

Derivatization Protocols

With the key intermediates in hand, we can now proceed with the diversification of the scaffold.

Suzuki-Miyaura Coupling for C-C Bond Formation

G A 2-Bromo-4-morpholin-4-yl-pyrimidine C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B Aryl/Heteroaryl Boronic Acid B->C D 2-Aryl/Heteroaryl-4-morpholin-4-yl-pyrimidine C->D

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-4-morpholin-4-yl-pyrimidine

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromo-4-morpholin-4-yl-pyrimidine

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 eq)

  • Triphenylphosphine (PPh3, 0.1 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask, add 2-bromo-4-morpholin-4-yl-pyrimidine (1.0 eq), the boronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale: The palladium catalyst, in its active Pd(0) form, undergoes oxidative addition to the C-Br bond. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[8] The choice of ligand (PPh3) and base is crucial for the efficiency of the catalytic cycle. Microwave irradiation can often significantly reduce reaction times.[9]

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction will be performed on the 2-amino-4-chloro-6-morpholinopyrimidine intermediate to functionalize the C2-amino group after a suitable protection-deprotection sequence or by direct N-arylation if selectivity can be achieved. For a more direct approach, we will consider the amination of a halogenated pyrimidine precursor.

Characterization and Data Presentation

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.

Standard Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.

Table 1: Hypothetical Analytical Data for a Series of Novel Derivatives

Compound IDR-Group (at C2)Molecular FormulaCalculated M+H1H NMR (δ, ppm, characteristic signals)Purity (HPLC)
Scaffold -NH2C8H12N4O181.117.85 (d, 1H), 6.10 (d, 1H), 5.50 (s, 2H), 3.75 (t, 4H), 3.60 (t, 4H)>98%
Deriv-001 PhenylC14H16N4O257.148.20 (d, 1H), 7.40-7.60 (m, 5H), 6.30 (d, 1H), 3.80 (t, 4H), 3.65 (t, 4H)>99%
Deriv-002 4-FluorophenylC14H15FN4O275.138.25 (d, 1H), 7.55 (dd, 2H), 7.15 (t, 2H), 6.35 (d, 1H), 3.80 (t, 4H), 3.65 (t, 4H)>98%
Deriv-003 Pyridin-3-ylC13H15N5O258.139.10 (s, 1H), 8.50 (d, 1H), 8.30 (d, 1H), 7.40 (dd, 1H), 6.40 (d, 1H), 3.85 (t, 4H), 3.70 (t, 4H)>97%

Conclusion

The 2-amino-4-morpholin-4-yl-pyrimidine scaffold is a highly valuable starting point for the development of novel bioactive compounds. By employing robust and versatile synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, diverse libraries of derivatives can be efficiently generated. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold and to accelerate the discovery of new drug candidates.

References

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available at: [Link]

  • 2-Amino-4-morpholin-4-yl-pyrimidine. PubChem. Available at: [Link]

  • Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. ACS Publications. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

  • Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. ResearchGate. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. Available at: [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]

  • 2-Aminopyrimidine as a novel scaffold for biofilm modulation. RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH. Available at: [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. Available at: [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

  • Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. ACS Publications. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Efficacy and Pharmacodynamic Evaluation of 2-Amino-4-morpholin-4-yl-pyrimidine in a Xenograft Model of Human Cancer

Introduction: Unveiling the Therapeutic Potential of 2-Amino-4-morpholin-4-yl-pyrimidine The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The spec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2-Amino-4-morpholin-4-yl-pyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The specific derivative, 2-Amino-4-morpholin-4-yl-pyrimidine, has emerged as a privileged structure in the design of targeted therapies. The morpholine moiety, in particular, is a key feature in inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway, where its oxygen atom forms critical hydrogen bonds within the kinase active site.[4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, driving tumor growth, proliferation, and survival.[4][5][6] Consequently, inhibitors targeting this pathway are a major focus of oncology drug development.[5][6][7]

Furthermore, aminopyrimidine cores have been instrumental in developing potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[8] Overexpression of PLK4 is linked to tumorigenesis, making it another attractive target for anti-cancer drugs.[8] Given this background, this document provides a detailed in vivo experimental framework to investigate the anti-tumor efficacy and underlying mechanism of action of 2-Amino-4-morpholin-4-yl-pyrimidine in a relevant preclinical cancer model.

I. Core Principle: A Self-Validating In Vivo Experimental Design

The primary objective of this experimental plan is to robustly assess the anti-tumor activity of 2-Amino-4-morpholin-4-yl-pyrimidine. The causality behind each experimental choice is explained to ensure scientific integrity. The protocol is designed as a self-validating system, incorporating pharmacokinetic (PK) and pharmacodynamic (PD) endpoints to correlate drug exposure with biological activity and overall efficacy.

The experimental workflow is designed to first establish a human tumor xenograft model in immunocompromised mice. Once tumors are established, animals are randomized into treatment groups to evaluate the effect of the test compound on tumor growth. Throughout the study, tumor volumes are monitored. At the end of the treatment period, or at designated time points, blood and tumor tissue are collected for PK and PD analyses.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Dosing Dosing Randomization->Dosing Tumor Volume Measurement Tumor Volume Measurement Dosing->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Dosing->Body Weight Monitoring Terminal Bleed Terminal Bleed & Tissue Harvest Dosing->Terminal Bleed Efficacy Assessment Efficacy Assessment (TGI) Tumor Volume Measurement->Efficacy Assessment PK Analysis Pharmacokinetic Analysis Terminal Bleed->PK Analysis PD Analysis Pharmacodynamic Analysis (Western, IHC) Terminal Bleed->PD Analysis

Figure 1: High-level overview of the in vivo experimental workflow.

II. Experimental Design and Rationale

A. Animal Model Selection
  • Species and Strain: Female athymic nude mice (e.g., NU/J) or NOD-scid gamma (NSG) mice, 6-8 weeks old.

  • Rationale: These immunocompromised strains are standard for establishing human tumor xenografts, as they lack a functional adaptive immune system, preventing rejection of the human cancer cells. NSG mice offer a higher degree of immunodeficiency and may be preferred for certain cell lines.[9]

B. Cell Line Selection
  • Recommended Cell Line: Human breast cancer cell line MCF-7 or prostate cancer cell line PC-3.

  • Rationale: Both MCF-7 and PC-3 cells are known to have a constitutively active PI3K/Akt pathway, making them suitable for testing inhibitors of this pathway.[4] Additionally, PLK4 is overexpressed in various cancers, including breast cancer.[8] These cell lines are widely used and well-characterized in xenograft studies.

C. Experimental Groups and Dosing Regimen

The design includes a vehicle control and at least two dose levels of the test compound to assess dose-responsiveness.

GroupTreatmentDose (mg/kg)RouteFrequencyN (animals/group)
1Vehicle (e.g., 0.5% CMC in water)-Oral GavageQD (once daily)10
22-Amino-4-morpholin-4-yl-pyrimidine25Oral GavageQD10
32-Amino-4-morpholin-4-yl-pyrimidine50Oral GavageQD10
4Positive Control (e.g., a known PI3K/PLK4 inhibitor)VariesOral GavageQD10
  • Rationale for Dosing: The proposed doses are starting points and may require optimization based on preliminary toxicity and efficacy studies. Oral gavage is a common and clinically relevant route of administration for small molecule inhibitors.[10][11][12] A once-daily (QD) schedule is typical for many targeted therapies. The sample size of 10 animals per group is generally sufficient to achieve statistical power in xenograft studies.[13]

III. Detailed Experimental Protocols

A. Protocol 1: Tumor Xenograft Establishment
  • Cell Culture: Culture MCF-7 or PC-3 cells in appropriate media until they reach 70-80% confluency.

  • Cell Harvest: Wash cells with PBS, detach using trypsin, and neutralize with complete medium. Centrifuge and resuspend the cell pellet in sterile, serum-free medium or PBS.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions 2-3 times per week using digital calipers.[13] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[13][14]

  • Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into the treatment groups detailed in the table above.

B. Protocol 2: Compound Formulation and Administration
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Test Compound Formulation: Based on the desired dose and a dosing volume of 10 mL/kg, calculate the required concentration of 2-Amino-4-morpholin-4-yl-pyrimidine. Suspend the compound in the vehicle.

  • Administration: Administer the formulation or vehicle via oral gavage using an appropriate gauge gavage needle (e.g., 20-22 gauge for mice).[15][16] Ensure proper technique to avoid esophageal or gastric injury.[10][17]

C. Protocol 3: Efficacy and Tolerability Monitoring
  • Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period (typically 21-28 days).[11]

  • Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for signs of toxicity.

  • Clinical Observations: Observe animals daily for any signs of distress or adverse effects.

  • Efficacy Endpoint: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

D. Protocol 4: Sample Collection and Processing
  • Terminal Procedure: At the end of the study, euthanize mice according to approved institutional guidelines.

  • Blood Collection: Collect blood via cardiac puncture for pharmacokinetic analysis. Process to obtain plasma and store at -80°C.

  • Tumor Excision: Carefully excise the tumors, weigh them, and divide each tumor into sections.

    • One section to be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis.

    • One section to be fixed in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).[18]

IV. Pharmacokinetic and Pharmacodynamic Analyses

A. Pharmacokinetic (PK) Analysis
  • Objective: To determine the exposure of 2-Amino-4-morpholin-4-yl-pyrimidine in the plasma after administration.

  • Methodology: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples. This will allow for the determination of key PK parameters such as Cmax, Tmax, and AUC.

  • Rationale: Understanding the pharmacokinetic profile is crucial for interpreting the efficacy and pharmacodynamic data.[19][20] It helps to confirm that the compound is being absorbed and reaching systemic circulation.

B. Pharmacodynamic (PD) Analysis
  • Objective: To assess the modulation of the target signaling pathway in tumor tissue.

  • Methodology 1: Western Blotting

    • Lysate Preparation: Homogenize the snap-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[21][22]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • Immunoblotting: Separate 20-30 µg of protein per sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-S6, total S6).[23]

  • Methodology 2: Immunohistochemistry (IHC)

    • Tissue Processing: Process the formalin-fixed tumor tissue, embed in paraffin, and cut thin sections.[18]

    • Staining: Perform IHC staining on the tissue sections using antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[24][25][26]

  • Rationale: Western blotting provides a quantitative measure of target engagement by assessing the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway.[27] IHC allows for the visualization of the compound's effect on cell proliferation and apoptosis within the tumor microenvironment.[28]

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Akt Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 S6K S6K mTORC1->S6K pS6 p-S6 S6K->pS6 Proliferation Cell Proliferation & Survival pS6->Proliferation Compound 2-Amino-4-morpholin- 4-yl-pyrimidine Compound->PI3K Inhibits PLK4 PLK4 Compound->PLK4 Inhibits Centriole Centriole Duplication PLK4->Centriole Centriole->Proliferation

Figure 2: Hypothesized signaling pathway inhibition by the test compound.

V. Data Analysis and Interpretation

  • Tumor Growth: Plot the mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences between the treated groups and the vehicle control using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula:

    • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

  • Western Blot: Quantify band intensities and express phosphorylated protein levels relative to the total protein levels.

  • IHC: Score the staining intensity and the percentage of positive cells for Ki-67 and cleaved caspase-3.

  • Correlation: Correlate the PK data (drug exposure) with the PD data (target modulation) and the overall efficacy (TGI) to establish a comprehensive understanding of the compound's in vivo activity.

VI. Conclusion

This detailed application note and protocol provides a robust framework for the in vivo evaluation of 2-Amino-4-morpholin-4-yl-pyrimidine. By integrating efficacy, pharmacokinetic, and pharmacodynamic endpoints, this experimental design will enable a thorough assessment of the compound's therapeutic potential and its mechanism of action in a clinically relevant setting. The insights gained from these studies will be critical for guiding further preclinical and clinical development.

References

  • Cui, M., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Shaikh, A., et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

  • Virginia Tech IACUC. (2017). SOP: Mouse Oral Gavage. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 459824, 2-Amino-4-morpholin-4-yl-pyrimidine. Available at: [Link]

  • Protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Available at: [Link]

  • de Gramont, A., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. Available at: [Link]

  • Atanasova, M., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. Available at: [Link]

  • Mullany, L. K., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research. Available at: [Link]

  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics. Available at: [Link]

  • Overcast, W. B., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. Available at: [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]

  • Buttari, F., et al. (2016). Preclinical evaluation of the PI3K/Akt/mTOR pathway in animal models of multiple sclerosis. Oncotarget. Available at: [Link]

  • Creative Biolabs. (n.d.). Protocol of Immunohistochemistry (IHC). Available at: [Link]

  • Pearson, A. T., et al. (2016). Patient-derived xenograft (PDX) tumors increase growth rate with time. Oncotarget. Available at: [Link]

  • Al-Sultan, A. A., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLoS ONE. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Available at: [Link]

  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]

  • Boster Biological Technology. (n.d.). IHC Protocol | Step-by-Step Immunohistochemistry Guide. Available at: [Link]

  • ResearchGate. (n.d.). (a) Experimental design of in vivo experiment. Mice were divided into.... Available at: [Link]

  • Rodallec, A., et al. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLoS ONE. Available at: [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • ResearchGate. (n.d.). Preclinical evaluation of the PI3K/Akt/mTOR pathway in animal models of multiple sclerosis. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Tips for Detection of Proteins Present in Tissue Lysates. Available at: [Link]

  • Leica Biosystems. (n.d.). Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices. Available at: [Link]

  • Janku, F., et al. (2018). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Available at: [Link]

  • Jensen, B. S., et al. (2019). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. Journal of Visualized Experiments. Available at: [Link]

  • The Jackson Laboratory. (2024). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Available at: [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available at: [Link]

  • University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available at: [Link]

  • DSpace. (n.d.). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. Available at: [Link]

  • IHC World. (n.d.). Immunohistochemistry(IHC) Protocol. Available at: [Link]

  • Taha, M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. Available at: [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. Available at: [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules. Available at: [Link]

  • PubMed. (2025). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Available at: [Link]

Sources

Application

Application Notes and Protocols: Preparation of Stock Solutions of 2-Amino-4-morpholin-4-yl-pyrimidine for Cell Culture

Introduction 2-Amino-4-morpholin-4-yl-pyrimidine is a heterocyclic amine containing a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4-morpholin-4-yl-pyrimidine is a heterocyclic amine containing a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active compounds.[1][2] As research into the therapeutic potential of novel pyrimidine derivatives expands, the need for standardized and reproducible protocols for their in vitro evaluation becomes paramount.[3][4] The precise and consistent preparation of stock solutions is a critical first step in any cell-based assay, directly impacting the accuracy and reliability of experimental outcomes.[5]

This guide provides a detailed, field-proven methodology for the preparation of sterile stock solutions of 2-Amino-4-morpholin-4-yl-pyrimidine, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure solution stability, sterility, and accurate concentration, thereby upholding the principles of scientific integrity and reproducibility.

Physicochemical Properties of 2-Amino-4-morpholin-4-yl-pyrimidine

A thorough understanding of the compound's physicochemical properties is essential for the rational design of a stock solution protocol.

PropertyValueSource
Molecular Formula C₈H₁₂N₄O[6]
Molecular Weight 180.21 g/mol [6]
CAS Number 861031-56-3[6][7][8]
Appearance Solid (predicted)[9]
Solubility While quantitative data is not readily available, related pyrimidine derivatives show solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[9] Due to its polar functional groups, it is predicted to have some degree of solubility in polar organic solvents.[9]

I. Preparation of a High-Concentration Primary Stock Solution (1000x)

The preparation of a concentrated primary stock solution is a common practice that minimizes repetitive weighing and reduces the potential for error.[10] Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock of 2-Amino-4-morpholin-4-yl-pyrimidine due to its broad solubilizing power for organic molecules and its compatibility with most cell culture systems at low final concentrations.[11][12]

Materials and Reagents:
  • 2-Amino-4-morpholin-4-yl-pyrimidine (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol:
  • Aseptic Technique: All subsequent steps should be performed in a certified Class II biological safety cabinet (BSC) to maintain sterility.[13] The work surface and all items entering the BSC should be decontaminated with 70% ethanol.[13]

  • Calculation of Mass: To prepare a 10 mM stock solution (a common starting concentration), use the following formula:

    Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mmol/L x 0.001 L x 180.21 g/mol = 0.18021 g = 1.8021 mg

  • Weighing the Compound:

    • Expert Insight: Accurately weighing small quantities of powder can be challenging. It is advisable to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to improve accuracy.

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully add the calculated amount of 2-Amino-4-morpholin-4-yl-pyrimidine powder to the tube.

  • Dissolution:

    • Add the calculated volume of sterile DMSO to the tube containing the compound.

    • Securely cap the tube and vortex thoroughly for at least 2 minutes or until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

    • Causality Note: Vigorous mixing is crucial to ensure complete dissolution and a homogenous stock solution.

  • Sterilization:

    • Trustworthiness Pillar: While 100% DMSO is hostile to most microorganisms, filter sterilization is a critical step to eliminate any potential contaminants introduced from the compound powder, which is typically not supplied sterile.[5][14]

    • Using a sterile syringe, draw up the DMSO stock solution.

    • Attach a sterile 0.22 µm syringe filter (ensure it is compatible with DMSO) to the syringe.

    • Dispense the solution through the filter into a new set of sterile, labeled microcentrifuge tubes.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).[15]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short to medium-term storage (up to 3 months) or at -80°C for long-term storage.[11][15]

II. Preparation of Working Solutions for Cell Culture

Working solutions are diluted from the primary stock solution into cell culture media immediately before use. This practice is essential because many compounds exhibit lower stability in aqueous media compared to DMSO.[16]

Protocol:
  • Thawing the Primary Stock:

    • Remove one aliquot of the primary stock solution from the freezer and thaw it at room temperature.

    • Once thawed, briefly centrifuge the tube to collect the solution at the bottom.

  • Serial Dilution:

    • Expert Insight: To avoid precipitation and ensure accurate dilution, perform a serial dilution rather than a single large dilution. First, dilute the DMSO stock into a small volume of pre-warmed sterile cell culture medium.

    • For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

      • Add 1 µL of the 10 mM primary stock to 999 µL of pre-warmed complete cell culture medium.

      • Mix thoroughly by gentle pipetting. Do not vortex, as this can shear proteins in the serum and cause foaming.[17]

  • Final DMSO Concentration:

    • Critical Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[12] The 1:1000 dilution described above results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[12][18]

    • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO in the culture medium without the compound.

Workflow and Visualization

The following diagram illustrates the comprehensive workflow for preparing stock and working solutions of 2-Amino-4-morpholin-4-yl-pyrimidine.

G cluster_0 Part 1: Primary Stock Preparation cluster_1 Part 2: Working Solution Preparation A Calculate Mass of 2-Amino-4-morpholin-4-yl-pyrimidine B Weigh Compound into Sterile Tube A->B C Add Cell Culture Grade DMSO B->C D Vortex until Fully Dissolved C->D E Syringe Filter Sterilization (0.22 µm, DMSO-compatible) D->E F Aliquot into Single-Use Volumes E->F G Store at -20°C or -80°C F->G H Thaw a Single Aliquot of Primary Stock G->H For Immediate Use I Perform Serial Dilution in Pre-warmed Cell Culture Medium H->I J Add to Cell Culture (Ensure Final DMSO < 0.5%) I->J

Sources

Method

Revolutionizing Heterocyclic Chemistry: A Guide to Microwave-Assisted Synthesis of 2-Amino-Pyrimidine Derivatives

Introduction: The Significance of 2-Amino-Pyrimidines and the Drive for Synthetic Efficiency The 2-amino-pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a mu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-Pyrimidines and the Drive for Synthetic Efficiency

The 2-amino-pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a multitude of therapeutic agents. These nitrogen-containing heterocyles are renowned for their diverse biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2] The urgent need for novel therapeutics has intensified the demand for rapid, efficient, and environmentally sustainable methods for the synthesis and derivatization of these vital compounds.

Traditional synthetic routes to 2-amino-pyrimidine derivatives often grapple with limitations such as prolonged reaction times, harsh reaction conditions, and modest yields. In response to these challenges, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology. By directly and efficiently heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes.[3] This guide provides an in-depth exploration of the principles, protocols, and practical applications of microwave-assisted synthesis of 2-amino-pyrimidine derivatives, tailored for researchers, scientists, and drug development professionals.

The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)

Microwave synthesis leverages the ability of polar molecules and ions within a reaction mixture to absorb microwave energy and convert it into heat. This process is governed by two primary mechanisms: dipolar polarization and ionic conduction.

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular rotation and friction generate heat efficiently and uniformly throughout the reaction medium.

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions generate heat, further contributing to the rapid increase in temperature.

This direct and uniform heating of the reaction mixture circumvents the limitations of conventional heating methods, which rely on slower heat transfer through the walls of the reaction vessel. The result is a significant acceleration of reaction rates, often leading to higher yields and cleaner product profiles due to the reduction of side reactions that can occur during prolonged heating.[3]

Visualizing the Workflow: From Reactants to Purified Product

The general workflow for microwave-assisted synthesis is streamlined and efficient, allowing for rapid optimization and library generation.

Microwave Synthesis Workflow A Reactant Preparation (e.g., Aldehyde, β-Dicarbonyl, Guanidine) B Addition to Microwave Vial A->B C Sealing of the Vial B->C D Microwave Irradiation (Controlled Temperature, Pressure, and Time) C->D E Cooling to Room Temperature D->E F Work-up and Product Isolation (e.g., Precipitation, Filtration) E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Characterization (e.g., NMR, MS, IR) G->H

Figure 1: A generalized workflow for microwave-assisted organic synthesis.

Key Synthetic Routes to 2-Amino-Pyrimidine Derivatives

Several versatile methods for the synthesis of 2-amino-pyrimidine derivatives are significantly enhanced by microwave irradiation.

The Biginelli-Type Three-Component Synthesis

The Biginelli reaction, a classic multicomponent reaction, provides a straightforward route to dihydropyrimidines and their 2-amino analogues. Microwave irradiation drastically reduces the reaction times and often improves the yields of this condensation.[4][5]

Reaction Scheme:

A mixture of an aldehyde, a β-dicarbonyl compound, and guanidine is heated under microwave irradiation to yield the corresponding 2-amino-pyrimidine derivative.

Proposed Mechanism:

The reaction is believed to proceed through the initial formation of an acylimine intermediate from the aldehyde and guanidine. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound to the acylimine. Subsequent cyclization and dehydration yield the dihydropyrimidine, which can then be oxidized to the aromatic 2-aminopyrimidine.[1][6]

Biginelli Reaction Mechanism cluster_0 Iminium Formation cluster_1 C-C Bond Formation cluster_2 Cyclization and Dehydration A Aldehyde + Guanidine B Acylimine Intermediate A->B D Adduct Formation B->D C β-Dicarbonyl Enolate C->D E Cyclized Intermediate D->E F Dihydropyrimidine E->F -H2O G 2-Aminopyrimidine F->G [O]

Figure 2: A simplified mechanistic pathway for the Biginelli-type reaction.

Synthesis from Chalcones and Guanidine

The condensation of chalcones (α,β-unsaturated ketones) with guanidine is another efficient method for preparing 2-amino-pyrimidine derivatives. Microwave assistance significantly accelerates this cyclocondensation reaction.[7][8]

Reaction Scheme:

A substituted chalcone is reacted with guanidine hydrochloride in the presence of a base under microwave irradiation.

Proposed Mechanism:

The reaction likely proceeds via a Michael addition of guanidine to the β-carbon of the chalcone. This is followed by an intramolecular condensation between a nitrogen of the guanidine and the carbonyl carbon of the chalcone, and subsequent dehydration and aromatization to yield the 2-aminopyrimidine.

Detailed Protocols and Application Data

The following protocols are illustrative examples of the microwave-assisted synthesis of 2-amino-pyrimidine derivatives.

Protocol 1: Microwave-Assisted Biginelli-Type Synthesis of 2-Amino-4,6-diarylpyrimidines

This protocol is adapted from a comparative study of conventional and microwave-assisted synthesis.[9]

Step-by-Step Methodology:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the acetophenone derivative (1 mmol), the aromatic aldehyde (1 mmol), guanidine hydrochloride (1.5 mmol), and calcium chloride (as a catalyst, optional).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-140°C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent like ethanol or ethyl acetate.

Protocol 2: Microwave-Assisted Synthesis from 2-Amino-4-chloro-pyrimidine

This protocol demonstrates the derivatization of a pre-existing pyrimidine core.[10]

Step-by-Step Methodology:

  • To a microwave reaction vial, add 2-amino-4-chloro-pyrimidine (2 mmol), the desired substituted amine (2 mmol), and anhydrous propanol (1 mL).

  • Add triethylamine (200 µL) to the stirring mixture.

  • Seal the vial and perform the reaction in a microwave reactor at 120–140 °C for 15–30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Comparative Data: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction parameters and yields with conventional heating methods.

EntryReactantsMethodTimeYield (%)Reference
1Benzaldehyde, Acetophenone, Guanidine HClMicrowave15 min85[9]
2Benzaldehyde, Acetophenone, Guanidine HClConventional16 h82[9]
34-Chlorobenzaldehyde, Acetophenone, Guanidine HClMicrowave10 min95
44-Chlorobenzaldehyde, Acetophenone, Guanidine HClConventional8 h78
5Substituted Chalcone, Guanidine HClMicrowave5-15 min80-92[7]
6Substituted Chalcone, Guanidine HClConventional6-10 h65-75[7]

Optimization and Troubleshooting

Achieving high yields and purity in microwave-assisted synthesis often requires careful optimization of reaction parameters.

Key Parameters for Optimization:

  • Temperature: The reaction temperature has a significant impact on the reaction rate. A systematic increase in temperature can help determine the optimal condition.

  • Solvent: The choice of solvent is crucial as it must efficiently absorb microwave energy. Polar solvents like ethanol, DMF, and water are often good choices.[11][12] The dielectric properties of the solvent will influence the heating rate.[13]

  • Catalyst: Both Brønsted and Lewis acids can catalyze the Biginelli reaction. The choice and concentration of the catalyst may need to be optimized to minimize side reactions.[14]

  • Reaction Time: The short reaction times in MAOS allow for rapid screening of different time points to find the minimum time required for complete conversion.

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction, suboptimal temperature, inefficient catalyst, side reactions.Increase reaction time or temperature incrementally. Screen different catalysts and solvents. Use a slight excess of one reactant (e.g., guanidine) to drive the reaction to completion.[14][15]
Formation of Side Products Incorrect stoichiometry, excessive temperature or reaction time, inappropriate catalyst.Carefully control the stoichiometry of the reactants. Optimize the temperature and reaction time to minimize byproduct formation. Consider a milder catalyst.[14][16]
Difficulty in Purification Presence of unreacted starting materials or closely related side products.Optimize the work-up procedure. If precipitation and washing are insufficient, consider column chromatography for purification.[14]

Safety Considerations in Microwave Synthesis

While a powerful tool, microwave synthesis requires adherence to strict safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are equipped with essential safety features for controlling and monitoring temperature and pressure.

  • Pressure Management: Reactions in sealed vessels can generate significant pressure. Always use appropriate reaction vessels and do not exceed the recommended fill volume.

  • Solvent Choice: Be aware of the boiling points and potential for decomposition of solvents at the high temperatures achievable in microwave reactors.

  • Exothermic Reactions: Exercise caution with potentially highly exothermic reactions. Start with small-scale experiments to assess the reaction kinetics.

Conclusion: A New Era in Pyrimidine Synthesis

Microwave-assisted synthesis has unequivocally established itself as a superior method for the rapid and efficient construction of 2-amino-pyrimidine derivatives. By dramatically reducing reaction times, improving yields, and often enabling greener chemical processes, MAOS empowers researchers to accelerate the discovery and development of new therapeutic agents. The protocols and guidelines presented here provide a solid foundation for harnessing the power of microwave synthesis to explore the vast chemical space of this important heterocyclic scaffold.

References

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Biginelli reaction. In Wikipedia. [Link]

  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784–3791. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. [Link]

  • Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. [Link]

  • Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Bentham Science. [Link]

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Journal of Applicable Chemistry. [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(10), 104153. [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron, 70(1), 138-146. [Link]

  • Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. ChemistrySelect, 8(44), e202303351. [Link]

  • Influence of the solvent on Biginelli reaction. ResearchGate. [Link]

  • Camargo, D., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(30), 21634-21643. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial. TSI Journals. [Link]

  • Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(7), 1774. [Link]

  • Influence of Polarity and Activation Energy in Microwave–Assisted Organic Synthesis (MAOS). Processes, 8(11), 1369. [Link]

  • Microwave-Assisted Synthesis of Aminopyrimidines. ResearchGate. [Link]

  • Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Russian Journal of Organic Chemistry, 54(1), 138-142. [Link]

  • Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research. [Link]

  • Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34085-34111. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine

Welcome to our dedicated technical support center for the synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic outcomes. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to overcome common challenges and improve your yield and purity.

Introduction

2-Amino-4-morpholin-4-yl-pyrimidine is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The most prevalent synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of a 2-amino-4-halopyrimidine with morpholine. While seemingly straightforward, this reaction is not without its nuances. This guide will delve into the critical parameters of this synthesis, offering solutions to common problems and providing a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during the synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine.

Low or No Product Yield

Q1: I am getting a very low yield, or no product at all. What are the likely causes?

A low or non-existent yield in the synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

  • Insufficiently Activated Starting Material: The SNAr reaction is contingent on the electrophilicity of the pyrimidine ring. The chlorine atom at the 4-position of 2-amino-4-chloropyrimidine is activated by the electron-withdrawing nature of the pyrimidine nitrogens. However, the 2-amino group is electron-donating, which can slightly diminish this activation compared to an unsubstituted chloropyrimidine. Ensure you are using the correct starting material, 2-amino-4-chloropyrimidine, and not a less reactive analogue.

  • Poor Quality of Reagents:

    • 2-Amino-4-chloropyrimidine: The purity of this starting material is paramount. Impurities can interfere with the reaction. It is advisable to check the purity by NMR or LC-MS before use.

    • Morpholine: Morpholine is hygroscopic and can absorb water from the atmosphere. The presence of water can lead to the hydrolysis of the starting material, 2-amino-4-chloropyrimidine, to form the corresponding pyrimidin-4-ol, a common side product.[1] Use freshly opened or distilled morpholine.

    • Solvent: The solvent must be dry. Anhydrous solvents like propanol, isopropanol, or DMF are recommended.[2] The presence of water in the solvent will contribute to the formation of the hydrolysis byproduct.

  • Inadequate Reaction Temperature: The SNAr reaction of 2-amino-4-chloropyrimidine with morpholine typically requires elevated temperatures to proceed at a reasonable rate. If the reaction temperature is too low, the reaction may be sluggish or not proceed at all. Microwave-assisted synthesis often utilizes temperatures in the range of 120-140°C for a short duration (15-30 minutes).[2] For conventional heating, refluxing in a suitable solvent for several hours may be necessary.

  • Ineffective Base: A base is required to neutralize the HCl generated during the reaction. Triethylamine (TEA) is a commonly used base for this purpose.[2] If the base is of poor quality or used in an insufficient amount (at least one equivalent is necessary), the reaction mixture will become acidic, which can protonate the morpholine, rendering it non-nucleophilic and halting the reaction.

Q2: My reaction has started, but seems to have stalled. What should I do?

A stalled reaction can often be revived by addressing the following:

  • Check the Base: As mentioned, an insufficient amount of base can lead to the protonation of the nucleophile. Adding an additional portion of a suitable base, such as triethylamine, can restart the reaction.

  • Increase the Temperature: If the reaction is being conducted at a lower temperature, a modest increase in temperature can significantly enhance the reaction rate.

  • Extend the Reaction Time: Some reactions simply require more time to reach completion. Monitor the reaction by TLC or LC-MS to determine if it is progressing, albeit slowly.

Impurity Formation

Q3: I have obtained my product, but it is contaminated with impurities. What are the likely side products and how can I avoid them?

The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their formation.

  • Hydrolysis of Starting Material: The most common impurity is likely 2-amino-pyrimidin-4-ol, formed from the reaction of 2-amino-4-chloropyrimidine with any residual water in the reaction mixture.

    • Prevention: Ensure all reagents and solvents are anhydrous. Using freshly distilled morpholine and dry solvents is critical.

  • Di-substitution Product: While the 2-amino group deactivates the pyrimidine ring towards further substitution, under harsh conditions (high temperature, prolonged reaction time), a second molecule of morpholine could potentially displace the 2-amino group, leading to the formation of 2,4-dimorpholin-4-yl-pyrimidine.

    • Prevention: Use a moderate reaction temperature and monitor the reaction progress to avoid prolonged heating after the starting material has been consumed.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 2-amino-4-chloropyrimidine in your crude product.

    • Prevention: Ensure an adequate reaction time and temperature. Using a slight excess of morpholine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

Work-up and Purification Issues

Q4: I am having trouble purifying my product. What are the recommended procedures?

Effective purification is essential to obtain 2-Amino-4-morpholin-4-yl-pyrimidine of high purity.

  • Aqueous Work-up: A common work-up procedure involves quenching the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic byproducts and excess HCl.[2]

  • Acid-Base Extraction: For more challenging purifications, an acid-base extraction can be effective. The basic amino groups on the desired product allow for its extraction into an acidic aqueous solution, leaving non-basic organic impurities behind. Subsequent basification of the aqueous layer will precipitate the pure product.[3]

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be a highly effective method for removing minor impurities and obtaining a crystalline product.

  • Column Chromatography: If other methods fail to yield a pure product, silica gel column chromatography is a reliable option. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, can be used to separate the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

Polar aprotic solvents such as N,N-dimethylformamide (DMF) or polar protic solvents like propanol or isopropanol are generally effective for this SNAr reaction. The choice of solvent can influence the reaction rate and temperature required. Microwave-assisted syntheses often utilize lower boiling point solvents like propanol.[2]

Q2: Can I use a different base instead of triethylamine?

Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate or sodium carbonate can also be employed, particularly in polar aprotic solvents like DMF. The choice of base can impact the reaction rate and should be optimized for your specific conditions.

Q3: Is microwave synthesis a better option than conventional heating?

Microwave-assisted synthesis can offer significant advantages, including a dramatic reduction in reaction time (from hours to minutes) and often improved yields.[2] The rapid and uniform heating provided by microwaves can enhance the reaction rate and minimize the formation of degradation products. However, conventional heating at reflux can also be effective if a microwave reactor is not available.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The 1H NMR spectrum should show characteristic signals for the morpholine and pyrimidine protons.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing the purity of the final compound and quantifying any impurities.[4]

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

Experimental Protocols

Microwave-Assisted Synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine

This protocol is adapted from a general procedure for the synthesis of similar compounds.[2]

Materials:

  • 2-Amino-4-chloropyrimidine

  • Morpholine

  • Triethylamine (TEA)

  • Anhydrous propanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (1.0 eq), morpholine (1.1 eq), and anhydrous propanol.

  • Add triethylamine (1.2 eq) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120-140°C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as needed.

ParameterRecommended Condition
Starting Material 2-Amino-4-chloropyrimidine
Nucleophile Morpholine
Base Triethylamine
Solvent Anhydrous Propanol
Temperature 120-140°C (Microwave)
Reaction Time 15-30 minutes (Microwave)
Expected Yield >50%[2]

Visualizing the Synthesis and Troubleshooting

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents 2-Amino-4-chloropyrimidine + Morpholine + Triethylamine heating Microwave Irradiation (120-140°C, 15-30 min) or Conventional Heating reagents->heating solvent Anhydrous Propanol workup Aqueous Work-up (NaHCO3 wash, Extraction) heating->workup purification Recrystallization or Column Chromatography workup->purification product 2-Amino-4-morpholin-4-yl-pyrimidine purification->product

Caption: General workflow for the synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine.

Troubleshooting Logic Diagram

G cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Check cluster_purification Purification Strategy start Low Yield Issue reagent_purity Check Purity of 2-Amino-4-chloropyrimidine start->reagent_purity morpholine_dryness Ensure Anhydrous Morpholine start->morpholine_dryness solvent_dryness Use Dry Solvent start->solvent_dryness temperature Increase Temperature start->temperature time Extend Reaction Time start->time base Check Base Quality/Amount start->base acid_base Acid-Base Extraction start->acid_base If Impurities Present solution Improved Yield reagent_purity->solution morpholine_dryness->solution solvent_dryness->solution temperature->solution time->solution base->solution recrystallize Recrystallization acid_base->recrystallize chromatography Column Chromatography recrystallize->chromatography chromatography->solution

Caption: A logical approach to troubleshooting low yield issues.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

  • ResearchGate. (2025). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-4-morpholin-4-yl-pyrimidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph. ResearchGate. [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • ResearchGate. (2025). Two polymorphs, with Z ′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P 2 1 / c , and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z ′ = 2 polymorph. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • National Center for Biotechnology Information. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PubMed. [Link]

  • ResearchGate. (2025). Impurity profile of amino acids?. ResearchGate. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine at BMRB. BMRB. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • ChemSynthesis. (2025). 4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile. ChemSynthesis. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

  • National Analytical Corporation. (n.d.). 2-amino-4-morpholin-4-yl- Pyrimidine. IndiaMART. [Link]

  • Royal Society of Chemistry. (n.d.). Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid. RSC Publishing. [Link]

  • Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

Sources

Optimization

Troubleshooting solubility issues with 2-Amino-4-morpholin-4-yl-pyrimidine

Welcome to the technical support resource for 2-Amino-4-morpholin-4-yl-pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Amino-4-morpholin-4-yl-pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common solubility challenges with this compound. As Senior Application Scientists, we understand that achieving reliable and reproducible experimental results begins with proper sample preparation.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of 2-Amino-4-morpholin-4-yl-pyrimidine that I should be aware of before starting my experiments?

A1: Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility. 2-Amino-4-morpholin-4-yl-pyrimidine is a heterocyclic amine with characteristics that directly influence its behavior in different solvents.

The key is to recognize its nature as a weak base . The presence of multiple nitrogen atoms (in the pyrimidine ring, the amino group, and the morpholine ring) means the molecule can accept protons in acidic conditions. This protonation is the primary mechanism we can exploit to enhance its solubility in aqueous media.[1][2]

Table 1: Physicochemical Properties of 2-Amino-4-morpholin-4-yl-pyrimidine

PropertyValueSourceSignificance for Solubility
Molecular Formula C₈H₁₂N₄O[3][4]Provides the elemental composition.
Molecular Weight 180.21 g/mol [3]Important for calculating molar concentrations.
Predicted XLogP3 -0.1[3]A low LogP value suggests the compound is relatively hydrophilic (prefers water over oil), but this doesn't guarantee high aqueous solubility on its own.
Hydrogen Bond Donors 1 (from the amino group)[3]Can donate a hydrogen to form hydrogen bonds with solvent molecules like water.
Hydrogen Bond Acceptors 5 (4 nitrogens, 1 oxygen)[3]Can accept hydrogens from solvent molecules, facilitating interaction with polar protic solvents.
Predicted pKa Not experimentally determined, but analogous to other aminopyrimidines (e.g., 2-aminopyrimidine pKa ≈ 3.45)[5], it is expected to be a weak base.N/AThis is the most critical parameter. As a weak base, its solubility will dramatically increase in acidic solutions (pH < pKa) where it becomes protonated and forms a more soluble salt.[6][7]
Troubleshooting Common Solubility Issues
Q2: I'm trying to dissolve the compound directly in neutral water or a phosphate-buffered saline (PBS) at pH 7.4, and it's not dissolving well. What's happening?

A2: This is a common and expected issue. In neutral or slightly basic solutions (like PBS pH 7.4), 2-Amino-4-morpholin-4-yl-pyrimidine exists predominantly in its neutral, uncharged form. This form is less soluble in water compared to its protonated (charged) salt form. More than 40% of new chemical entities are poorly soluble in water, making this a frequent challenge in drug development.[8]

The Causality: The solubility of ionic compounds, especially those with basic anions or acidic cations, is highly pH-dependent.[2][6] For a basic compound like this one, lowering the pH increases the concentration of H+ ions in the solution. These protons are captured by the nitrogen atoms on your compound, forming a positively charged cation. This charged species has much stronger and more favorable interactions with polar water molecules, leading to a significant increase in solubility.[1][9]

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Low_pH Compound(s) + H⁺ ⇌ Compound-H⁺(aq) (Protonated, Charged) Soluble High Solubility Low_pH->Soluble Favored Equilibrium High_pH Compound(s) (Neutral, Solid) Low_pH->High_pH pH controls equilibrium Insoluble Low Solubility High_pH->Insoluble Favored Equilibrium

Caption: pH-dependent solubility of a basic compound.

Q3: How can I prepare a concentrated stock solution? Should I use an organic solvent like DMSO?

A3: Yes, preparing a high-concentration stock solution in an organic solvent is a standard and recommended practice, especially for compounds with limited aqueous solubility.

  • Dimethyl Sulfoxide (DMSO) is the most common choice. It is a powerful, polar aprotic solvent that can typically dissolve compounds at high concentrations (e.g., 10-50 mM).

  • Ethanol (EtOH) or Methanol (MeOH) can also be effective. Aminopyrimidines generally show good solubility in alcohols.[10][11]

Expert Insight: While DMSO is excellent for initial solubilization, it is not inert. It can be hygroscopic (absorb water from the air) and may cause issues in certain cell-based assays at concentrations above 0.5-1%. Always run a vehicle control (your final assay medium + the same percentage of DMSO) in your experiments.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh: Accurately weigh out 1.802 mg of 2-Amino-4-morpholin-4-yl-pyrimidine (MW = 180.21 g/mol ).

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Mix: Vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.

  • Inspect: Ensure the solution is clear and free of any visible particulates before storing.

  • Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Q4: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium. How do I fix this?

A4: This is a classic problem known as "precipitation upon dilution." It occurs because you are moving the compound from a solvent where it is highly soluble (DMSO) into an environment where it is poorly soluble (aqueous buffer at neutral pH).

The Causality: The DMSO keeps the compound molecules separated and solvated. When you dilute this into the buffer, the DMSO concentration drops dramatically, and the water molecules are not able to keep the compound in solution in its neutral state, causing it to precipitate.

Troubleshooting Workflow:

Start Compound precipitates in aqueous buffer Check_Final_Conc Is the final concentration too high? (> aqueous solubility limit) Start->Check_Final_Conc Reduce_Conc Lower the final working concentration Check_Final_Conc->Reduce_Conc Yes Check_DMSO_Perc Is the final DMSO % too high? (> 0.5%) Check_Final_Conc->Check_DMSO_Perc No Success Problem Solved Reduce_Conc->Success Reduce_DMSO Decrease DMSO in final solution (prepare intermediate dilutions) Check_DMSO_Perc->Reduce_DMSO Yes Use_Acid Prepare an acidic aqueous stock instead of a DMSO stock Check_DMSO_Perc->Use_Acid No Reduce_DMSO->Success Use_Acid->Success

Caption: Troubleshooting precipitation after dilution.

Solutions:

  • Lower the Final Concentration: You may be exceeding the aqueous solubility limit. Try a lower final concentration.

  • Use an Acidic Aqueous Stock: This is often the best solution. By dissolving the compound in a slightly acidic solution first, you create the highly soluble salt form, which is much more stable upon further dilution into neutral media.

  • Use Co-solvents or Surfactants: For in vitro dissolution assays, adding a small amount of a surfactant like Sodium Lauryl Sulfate (SLS) or using co-solvents can help maintain solubility.[12] This is a common strategy for poorly soluble drugs.

Validated Protocols
Protocol 2: Preparation of a 1 mg/mL (approx. 5.5 mM) Acidic Aqueous Stock Solution

This protocol leverages the basic nature of the compound to achieve robust aqueous solubility.

  • Weigh Compound: Weigh out the desired amount of 2-Amino-4-morpholin-4-yl-pyrimidine.

  • Prepare Acidic Solvent: Prepare a solution of 0.1 M Hydrochloric Acid (HCl) in ultrapure water.

  • Initial Dissolution: Add a volume of 0.1 M HCl dropwise to the solid compound while vortexing until it fully dissolves. The goal is to use the minimum amount of acid necessary.

  • pH Adjustment (Optional but Recommended): If required for your application, you can slowly adjust the pH upwards using 0.1 M Sodium Hydroxide (NaOH). Monitor the solution closely. If you see any cloudiness (precipitation), add a drop of 0.1 M HCl to redissolve it. This helps you find the highest possible pH at which your desired concentration remains soluble.

  • Bring to Final Volume: Once dissolved, add ultrapure water to reach your target final volume and concentration.

  • Sterilization: If for cell culture, sterile filter the final solution through a 0.22 µm filter.

  • Storage: Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Self-Validation Check: The clarity of the solution at each step is your validation. Any sign of precipitation indicates you have exceeded the solubility limit at that specific pH and concentration.

References
  • ChemSynthesis. (n.d.). 4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7939, 2-Amino-4-methylpyrimidine. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459824, 2-Amino-4-morpholin-4-yl-pyrimidine. Retrieved January 23, 2026, from [Link]

  • PubChemLite. (n.d.). 2-amino-4-morpholin-4-yl-pyrimidine (C8H12N4O). Retrieved January 23, 2026, from [Link]

  • National Analytical Corporation. (n.d.). 2-amino-4-morpholin-4-yl- Pyrimidine - Cas No: 861031-56-3. IndiaMART. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved January 23, 2026, from [Link]

  • Mwila, C., & Walker, R. B. (2016). Development and Assessment of a USP Apparatus 3 Dissolution Test Method for Sustained-Release Nevirapine Matrix Tablets. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved January 23, 2026, from [Link]

  • Sun, B., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved January 23, 2026, from [Link]

  • Li, R., et al. (2025, January 24). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. ACS Publications. Retrieved January 23, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Special Issue: Dissolution Enhancement of Poorly Soluble Drugs. Retrieved January 23, 2026, from [Link]

  • Pharmaceutical Engineering. (2012, July/August). Overcoming the Challenge of Poor Drug Solubility. Retrieved January 23, 2026, from [Link]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved January 23, 2026, from [Link]

  • Barlaam, B., et al. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved January 23, 2026, from [Link]

  • FIP. (2021, June 10). FIP Guidelines for Dissolution Testing of Solid Oral Products. YouTube. Retrieved January 23, 2026, from [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved January 23, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved January 23, 2026, from [Link]

  • Gupta, A., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Müller, C., et al. (2024). The interplay of poorly soluble drugs in dissolution from amorphous solid dispersions. National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-4-methylpyrimidine (CAS 108-52-1). Retrieved January 23, 2026, from [Link]

  • Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility. YouTube. Retrieved January 23, 2026, from [Link]

  • ChemBK. (n.d.). 2-Aminopyrimidine. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Amino-4-morpholin-4-yl-pyrimidine Dosage for MCF-7 and PC-3 Cell Lines

Welcome to the technical support center for the application of 2-Amino-4-morpholin-4-yl-pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of 2-Amino-4-morpholin-4-yl-pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for optimizing the dosage of this compound in MCF-7 and PC-3 cell lines. Our approach is grounded in scientific expertise to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: Understanding the Compound and its Target

2-Amino-4-morpholin-4-yl-pyrimidine belongs to a class of heterocyclic compounds that have garnered significant interest in oncology research. Many pyrimidine derivatives, particularly those with a morpholino substitution, have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, including breast (MCF-7) and prostate (PC-3) cancers, making it a prime target for therapeutic intervention.[2]

The morpholine group in similar compounds often forms a critical hydrogen bond with the hinge region of the PI3K enzyme, contributing to their inhibitory activity.[2] Therefore, it is plausible that 2-Amino-4-morpholin-4-yl-pyrimidine exerts its effects through the modulation of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 2-Amino-4-morpholin- 4-yl-pyrimidine Compound->PI3K Inhibits

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of 2-Amino-4-morpholin-4-yl-pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for 2-Amino-4-morpholin-4-yl-pyrimidine in MCF-7 and PC-3 cells?

A1: As there is no established IC50 value for this specific compound in the public domain, we recommend a broad-range dose-response experiment to determine the optimal concentration. Based on published data for similar 4-morpholinopyrimidine derivatives that have shown cytotoxic effects in the low micromolar range[1][4], a sensible starting point would be a 10-point serial dilution.

Recommended Concentration Range: 0.01 µM to 50 µM.

This range is designed to capture the full sigmoidal dose-response curve, from no effect to maximal effect, which is crucial for accurately calculating the IC50 value.[5]

Q2: How do I prepare the stock solution and working solutions of 2-Amino-4-morpholin-4-yl-pyrimidine?

A2: The solubility of the compound is a critical factor. While specific solubility data may not be readily available, a common solvent for this class of compounds is dimethyl sulfoxide (DMSO).

Stock Solution Preparation (e.g., 10 mM):

  • Accurately weigh the required amount of 2-Amino-4-morpholin-4-yl-pyrimidine.

  • Dissolve in high-purity DMSO to a final concentration of 10 mM.

  • Gently vortex until fully dissolved. A brief sonication in a water bath may aid dissolution.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Working Solution Preparation:

  • Prepare serial dilutions from your stock solution in your complete cell culture medium immediately before treating your cells.

  • Crucially, ensure the final concentration of DMSO in the cell culture medium is consistent across all wells (including the vehicle control) and does not exceed a non-toxic level, typically ≤ 0.5%. [6]

Q3: What are the key differences in handling MCF-7 and PC-3 cells for this assay?

A3: While both are adherent human cancer cell lines, they have distinct characteristics that can influence experimental outcomes.

FeatureMCF-7 (Breast Adenocarcinoma)PC-3 (Prostate Adenocarcinoma)
Origin Pleural effusion of a 69-year-old Caucasian femaleBone metastasis of a 62-year-old Caucasian male[7]
Morphology Epithelial-like, forms clusters[8]Epithelial-like, more scattered
Doubling Time Slower, approx. 30-40 hours[9]Faster, approx. 24-30 hours
Androgen Receptor Expressed (Estrogen Receptor positive)Negative[10]
Culture Medium EMEM or DMEM supplemented with 10% FBS and often insulin.F-12K or RPMI-1640 supplemented with 10% FBS.[10]

Key Considerations:

  • Seeding Density: Due to different proliferation rates, the initial seeding density will need to be optimized for each cell line to ensure they are in the exponential growth phase during the treatment period and do not become over-confluent in the control wells.

  • Media Renewal: MCF-7 cells are typically slower growing and may require less frequent media changes.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results between replicate wells. - Inaccurate pipetting.- Uneven cell seeding.- Edge effects in the microplate.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure a single-cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with sterile PBS.
No observable cytotoxic effect even at high concentrations. - Compound is inactive in these cell lines.- Compound has precipitated out of solution.- Insufficient treatment duration.- Confirm the compound's identity and purity.- Visually inspect the media for precipitation after adding the compound.- Extend the treatment duration (e.g., from 24h to 48h or 72h).
High cytotoxicity in the vehicle control wells. - DMSO concentration is too high.- Contamination of stock solution or media.- Ensure the final DMSO concentration is ≤ 0.5%.- Use fresh, sterile-filtered stock solutions and media.
The dose-response curve is not sigmoidal. - Inappropriate concentration range.- Compound exhibits non-standard dose-response behavior (e.g., hormesis).- Widen the concentration range in your next experiment.- Ensure your data analysis software can fit different non-linear regression models.[11]

Experimental Protocol: Determining the IC50 of 2-Amino-4-morpholin-4-yl-pyrimidine

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of the compound. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[1][4]

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis A 1. Trypsinize and count MCF-7 or PC-3 cells. B 2. Seed cells in a 96-well plate at optimized density. A->B C 3. Incubate overnight (37°C, 5% CO2). B->C D 4. Prepare serial dilutions of 2-Amino-4-morpholin-4-yl-pyrimidine. C->D E 5. Replace old media with media containing the compound or vehicle. D->E F 6. Incubate for 24, 48, or 72 hours. E->F G 7. Add MTT reagent to each well. F->G H 8. Incubate for 2-4 hours. G->H I 9. Solubilize formazan crystals with DMSO or solubilization buffer. H->I J 10. Read absorbance at 570 nm. I->J K 11. Normalize data to vehicle control. J->K L 12. Plot dose-response curve. K->L M 13. Calculate IC50 using non-linear regression analysis. L->M

Figure 2: A step-by-step workflow for determining the IC50 value using an MTT assay.

Step-by-Step Methodology:
  • Cell Seeding (Day 1):

    • Harvest exponentially growing MCF-7 or PC-3 cells using trypsin-EDTA.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment (Day 2):

    • Prepare a 2X concentration series of 2-Amino-4-morpholin-4-yl-pyrimidine in complete culture medium from your 10 mM DMSO stock.

    • Include a vehicle control (medium with the same final DMSO concentration) and a "no cells" blank control.

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.

    • Return the plate to the incubator for the desired treatment period (e.g., 48 hours).

  • MTT Assay (Day 4):

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no cells" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal curve and determine the IC50 value.[11]

References

  • Al-Ostath, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available at: [Link]

  • Kumar, A., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). MCF-7 Culture Protocol. Available at: [Link]

  • Lv, K., et al. (2019). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. Available at: [Link]

  • Giménez-Guruceaga, E., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. Available at: [Link]

  • ENCODE Project. (n.d.). MCF-7 Cell Culture Protocol. Available at: [Link]

  • Kienle, A., et al. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. bio-protocol. Available at: [Link]

  • REPROCELL. (2021). Example Protocol for the Culture of the PC-3 Cell Line. Available at: [Link]

  • ResearchGate. (n.d.). Dose-dependent inhibition of PC-3 prostate cancer cell colony formation by Fru-l-TTA. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Available at: [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Available at: [Link]

  • MDPI. (2019). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Available at: [Link]

  • BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Available at: [Link]

  • MDPI. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Available at: [Link]

  • Lee, E. J., et al. (2012). G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (DA 3003-2). Cancer Letters. Available at: [Link]

  • University of Southern California. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Available at: [Link]

  • Moore, W. M., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology. Available at: [Link]

  • Le Tourneau, C., et al. (2010). Dose optimization during drug development: whether and when to optimize. Journal of Clinical Oncology. Available at: [Link]

  • Garlich, J. R., et al. (2011). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Public Health England. (n.d.). PC-3. Available at: [Link]

  • Amini, E., et al. (2021). Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment. DarU Journal of Pharmaceutical Sciences. Available at: [Link]

  • MSD Manuals. (n.d.). Dose-Response Curves. Available at: [Link]

  • ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Available at: [Link]

  • Bio-protocol. (n.d.). PC3 Cell Preparation and Image Acquisition. Available at: [Link]

  • Welsch, M. E., et al. (2017). Recent Advances in Pyrimidine-Based Drugs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Available at: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). Modeling and Simulation to Select Oncology Dosages - Session 1. Available at: [Link]

  • ResearchGate. (2015). What are the culture conditions for prostate cancer cell line PC-3?. Available at: [Link]

  • Li, Y., et al. (2010). Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol. Journal of Zhejiang University Science B. Available at: [Link]

  • Meddings, J. B., et al. (1989). The analysis of dose-response curves--a practical approach. The American Journal of Physiology. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. Scientific Reports. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Aqueous Stability of 2-Amino-4-morpholin-4-yl-pyrimidine

Welcome to the technical support guide for 2-Amino-4-morpholin-4-yl-pyrimidine. This document is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-4-morpholin-4-yl-pyrimidine. This document is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in aqueous solutions. Our goal is to provide not only troubleshooting steps but also the underlying scientific rationale to empower you to design robust and reliable experiments.

Introduction: The Challenge of Aqueous Stability

2-Amino-4-morpholin-4-yl-pyrimidine is a heterocyclic compound of interest in various research and pharmaceutical development contexts. Like many complex organic molecules, its utility is contingent on its stability in aqueous media, which are ubiquitous in biological assays and formulation studies. Degradation can lead to a loss of potency, the formation of confounding artifacts, and inaccurate experimental results. This guide provides a structured approach to diagnosing and mitigating these stability issues.

Frequently Asked Questions (FAQs): Understanding Degradation

This section addresses the fundamental principles governing the stability of pyrimidine derivatives in solution.

Q1: What are the most common reasons for the degradation of 2-Amino-4-morpholin-4-yl-pyrimidine in an aqueous solution?

There are three primary degradation pathways that can affect pyrimidine-based compounds:

  • Hydrolysis: The pyrimidine ring can be susceptible to cleavage by water. This process is often catalyzed by acidic or basic conditions, where protonation or deprotonation of the ring's nitrogen atoms can make it more vulnerable to nucleophilic attack by water or hydroxide ions.[1][2]

  • Oxidation: The compound can be degraded by dissolved oxygen or reactive oxygen species (ROS). This process is frequently catalyzed by trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) in the solution, which can facilitate the formation of highly reactive radicals.[3]

  • Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to induce photochemical reactions. For pyrimidine derivatives, this can lead to the formation of dimers or other photoproducts, altering the molecule's structure and activity.[4][5][6] The protonation state of the pyrimidine ring can be crucial in its susceptibility to photodegradation.[4]

Q2: My solution of 2-Amino-4-morpholin-4-yl-pyrimidine is changing color. What does this indicate?

A change in color is a common indicator of chemical degradation. The formation of degradation products often introduces new chromophores (parts of a molecule that absorb light), which can alter the solution's appearance. This is a qualitative sign that one or more of the degradation pathways mentioned above are occurring. Quantitative analysis, typically using High-Performance Liquid Chromatography (HPLC), is necessary to identify the specific degradants and determine the extent of the stability issue.

Q3: Can the morpholine substituent influence the compound's stability?

Yes. The morpholine group, being an electron-donating group, can influence the electron density of the pyrimidine ring. This can affect the molecule's susceptibility to both hydrolysis and oxidation. While it can enhance stability in some cases, it can also potentially create new sites for degradation. The specific impact is complex and depends on the interplay of various environmental factors like pH.

Troubleshooting Guide: A Systematic Approach to Stabilization

If you are observing degradation of your compound, follow this systematic workflow to identify the cause and implement a solution.

G cluster_0 Phase 1: Initial Assessment & Basic Controls cluster_1 Phase 2: Advanced Formulation Strategies A Problem: Compound Degradation in Aqueous Solution B Step 1: Control pH (Buffer Selection) A->B Start Here C Step 2: Control Temperature (Refrigerate/Freeze) B->C D Step 3: Protect from Light (Amber Vials) C->D E Re-evaluate Stability D->E F Degradation Persists? E->F Is solution stable? G Step 4: Mitigate Oxidation (Add Antioxidants) F->G Yes H Step 5: Mitigate Metal Catalysis (Add Chelating Agents) G->H I Final Stability Check H->I J Stable Formulation I->J Solution Optimized

Caption: Systematic workflow for troubleshooting the stability of 2-Amino-4-morpholin-4-yl-pyrimidine.

Issue: My compound shows significant degradation within hours or days of dissolution.

This common issue can often be resolved by addressing the three primary environmental factors: pH, temperature, and light.

Causality: The stability of organic molecules with ionizable groups, such as the amino group and nitrogen atoms in the pyrimidine ring, is highly pH-dependent.[7] The protonation state of the molecule affects its electron distribution and, consequently, its susceptibility to hydrolytic and oxidative degradation.[8] Typically, a specific pH range exists where the compound exhibits maximum stability. Deviating from this optimal pH can dramatically accelerate degradation.[9]

Action: Conduct a pH-stability profile study to identify the optimal pH for your solution.

Experimental Protocol: pH-Stability Profile

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 3, 5, 7.4, 9). Use buffers with low metal content (e.g., citrate, phosphate, borate).

  • Prepare Samples: Dissolve 2-Amino-4-morpholin-4-yl-pyrimidine at your target concentration in each buffer.

  • Incubate: Store aliquots of each sample under controlled temperature and light conditions (e.g., 25°C, protected from light).

  • Analyze Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each pH sample.

  • Quantify: Immediately analyze the samples by a stability-indicating HPLC-UV method to determine the remaining percentage of the parent compound.

  • Determine Optimal pH: Plot the percentage of remaining compound versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for your formulation.

Causality: Chemical reactions, including degradation, are temperature-dependent. According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate. Storing solutions at room temperature when not in use can significantly accelerate degradation.

Action: Store all aqueous stock and working solutions at reduced temperatures.

  • Short-term storage (1-7 days): Store at 2-8°C.

  • Long-term storage (>7 days): Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles. Before use, thaw the solution slowly and ensure it is fully dissolved.

Causality: Pyrimidine derivatives can absorb UV light, which can excite the molecule to a higher energy state, leading to unwanted photochemical reactions and degradation.[5][6] This is a common issue, especially for compounds with aromatic ring systems.

Action: Protect the solution from light at all stages of preparation, storage, and use.

  • Use amber glass vials or opaque containers for storage.

  • If using clear containers (e.g., microplates), wrap them in aluminum foil.

  • Minimize exposure to ambient laboratory light during experiments.

Advanced Troubleshooting: Chemical Stabilization

If degradation persists after optimizing pH, temperature, and light conditions, the underlying cause may be oxidative or metal-catalyzed degradation. The addition of specific excipients can address these issues.

Issue: Degradation occurs even under optimal pH, temperature, and light conditions.

Causality: Oxidative degradation is initiated by reactive oxygen species (ROS). Antioxidants protect the active compound by preferentially reacting with these ROS or by terminating the radical chain reactions that propagate degradation.[3][10]

Action: Screen a panel of antioxidants to find one that is compatible and effective for your compound.

AntioxidantTypical Concentration RangeSolvent CompatibilityMechanism of Action
Ascorbic Acid (Vitamin C) 0.01% - 0.1% (w/v)AqueousFree radical scavenger, reducing agent.
Butylated Hydroxytoluene (BHT) 0.01% - 0.05% (w/v)Organic/Aqueous (co-solvent needed)Free radical scavenger, chain terminator.
Sodium Metabisulfite 0.01% - 0.5% (w/v)AqueousOxygen scavenger.
Thioglycerol 0.1% - 1.0% (v/v)AqueousReducing agent, free radical scavenger.

Experimental Protocol: Antioxidant Screening

  • Prepare your compound solution in the optimal buffer identified previously.

  • Spike separate aliquots of the solution with different antioxidants at a mid-range concentration from the table above. Include a "no antioxidant" control.

  • (Optional) To accelerate the test, you can introduce an oxidative stressor, such as a low concentration of hydrogen peroxide (H₂O₂).

  • Incubate the samples and analyze them at various time points using HPLC, comparing the degradation rate in each antioxidant-containing solution to the control.

Causality: Trace metal ions (e.g., iron, copper) present in buffers, water, or leached from container surfaces can act as catalysts for both hydrolytic and oxidative degradation.[11] Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), work by forming a stable complex with these metal ions, effectively sequestering them and preventing them from participating in degradation reactions.[12][13]

Action: Add a chelating agent to your formulation to inactivate catalytic metal ions.

Experimental Protocol: Testing Chelating Agents

  • The most common and effective chelating agent is EDTA.

  • Prepare your compound solution in the optimal buffer.

  • Add disodium EDTA to the solution at a concentration of 0.01% to 0.1% (w/v).

  • (Optional) To perform a forced degradation test, you can intentionally spike a control sample with a low concentration of a metal salt (e.g., FeCl₃ or CuSO₄) with and without EDTA to confirm the protective effect.

  • Incubate and analyze via HPLC, comparing the stability of the solution with and without EDTA.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation compound 2-Amino-4-morpholin-4-yl-pyrimidine hydro_prod Ring-Opened Products compound->hydro_prod H₂O, H⁺ / OH⁻ ox_prod N-Oxides / Hydroxylated Products compound->ox_prod O₂, Metal Ions (Fe²⁺) photo_prod Dimers / Isomers compound->photo_prod UV Light

Caption: Potential degradation pathways for 2-Amino-4-morpholin-4-yl-pyrimidine in aqueous solution.

References

  • Kim, D.H., Shim, B., Kim, N.J., & Jang, I.S. (1999). β-Glucuronidase inhibitory activity and hepatoprotective effect of Ganoderma lucidum. Biol. Pharm. Bull., 22:162–164. Available at: [Link]

  • Gaszner, B., et al. (2024). Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers. MDPI. Available at: [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 459824, 2-Amino-4-morpholin-4-yl-pyrimidine. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Chelating Agents. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • Cleland, J.L., et al. (1993). The development of stable protein formulations: a close look at protein aggregation, deamidation, and oxidation. Crit Rev Ther Drug Carrier Syst., 10(4):307-77.
  • Hudecová, D., et al. (2022). Hydrolysis cascade from diaminopyrimidine (D) to C to U. ResearchGate. Available at: [Link]

  • Klahn, M. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. Available at: [Link]

  • Reddy, M.A., et al. (2023). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Available at: [Link]

  • Zrenner, C., et al. (2009). Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]

  • Sanna, V., et al. (2022). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Serrano-Andrés, L., et al. (2018). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. Available at: [Link]

  • Gul, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link]

  • He, L., et al. (2012). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Geib, T., et al. (2021). Biodegradable chelating agents for industrial, domestic, and agricultural applications-a review. ResearchGate. Available at: [Link]

  • Bianchi, G., et al. (1978). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. Available at: [Link]

  • Szafran, M., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences. Available at: [Link]

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences. Available at: [Link]

  • Flora, S.J.S., & Pachauri, V. (2010). Chelation in metal intoxication. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Chelating agents – Knowledge and References. Available at: [Link]

  • Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Pyrimidines

Welcome to the Technical Support Center dedicated to the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic insights and field-proven experience. Our goal is to empower you to diagnose and resolve common challenges encountered in your laboratory, ensuring the successful synthesis of your target molecules.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific experimental issues in a question-and-answer format. We will explore the root causes of common problems and provide actionable, step-by-step solutions.

Issue 1: Low to No Yield of the Desired Pyrimidine

Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I rectify this?

Answer: Low conversion is a frequent hurdle in pyrimidine synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Probable Causes & Recommended Solutions:

  • Insufficient Activation of Reactants: The cyclocondensation reactions that form the pyrimidine ring often require activation of carbonyl groups or other electrophilic centers.

    • Inadequate Catalyst Activity: For acid-catalyzed reactions like the Biginelli synthesis, the catalyst (e.g., HCl, PTSA, Lewis acids) may be old, hydrated, or used in insufficient quantity. For metal-catalyzed reactions, the catalyst may have degraded.

      • Actionable Steps:

        • Use a fresh batch of catalyst.

        • Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).

        • For acid-catalyzed reactions, consider switching to a stronger or different type of acid (e.g., from a Brønsted acid to a Lewis acid like Yb(OTf)₃). A comparative study of various catalysts for the Biginelli reaction can provide insights into the best choice for your specific substrates.[1]

    • Low Reaction Temperature: The activation energy barrier for the reaction may not be overcome at the current temperature.

      • Actionable Steps:

        • Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

        • Be cautious of overheating, as it can lead to byproduct formation or decomposition of starting materials and products.

  • Poor Solubility of Reactants: If one or more of your starting materials have limited solubility in the chosen solvent, the reaction rate will be significantly hindered.

    • Actionable Steps:

      • Choose a solvent that is known to dissolve all reactants effectively. For many pyrimidine syntheses, polar aprotic solvents like DMF or DMSO, or alcohols like ethanol are good starting points.

      • Consider using a co-solvent system to improve solubility.

      • For some reactions, running under solvent-free conditions at an elevated temperature can be highly effective.

  • Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the approach of reactants, slowing down or preventing the reaction.

    • Actionable Steps:

      • Increase the reaction time significantly.

      • Increase the reaction temperature.

      • If possible, consider a different synthetic route that uses less sterically hindered precursors.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing one or more significant byproducts that are complicating purification and reducing the yield of my desired pyrimidine. How can I identify and minimize these side reactions?

Answer: The formation of byproducts is a common challenge, particularly in multicomponent reactions where several reaction pathways can compete. Identifying the byproduct is the first step to mitigating its formation.

Common Byproducts and Their Mitigation:

  • Hantzsch Dihydropyridine in Biginelli Reactions: This is a frequent byproduct when an aldehyde, a β-ketoester, and a nitrogen source like urea or ammonia are used.[2]

    • Mechanism of Formation: The Hantzsch pathway involves the condensation of the aldehyde with two equivalents of the β-ketoester and one equivalent of ammonia (which can be formed from the decomposition of urea at high temperatures). This competes with the desired Biginelli reaction.

    • Identification: Hantzsch dihydropyridines are often fluorescent and can be identified by their characteristic spectroscopic data.

    • Mitigation Strategies:

      • Temperature Control: Lowering the reaction temperature can disfavor the Hantzsch pathway.

      • Catalyst Choice: Certain Lewis acids have been shown to favor the Biginelli reaction over the Hantzsch pathway.

      • Order of Addition of Reagents: In some cases, adding the urea last can minimize its decomposition to ammonia.

  • Knoevenagel Condensation Product: This byproduct arises from the condensation of the aldehyde with the active methylene compound (e.g., β-ketoester or malononitrile) without the incorporation of the amidine or urea component.

    • Mechanism of Formation: This is often a faster, competing reaction, especially under acidic conditions.

    • Identification: This byproduct will lack the nitrogen-containing component and can be readily identified by mass spectrometry and NMR.

    • Mitigation Strategies:

      • Use of a More Reactive Amidine/Urea: Employing a more nucleophilic nitrogen source can enhance the rate of the desired cyclization.

      • Pre-formation of an Intermediate: In some cases, pre-reacting the aldehyde and the nitrogen source before the addition of the active methylene compound can be beneficial.

  • Self-Condensation of Starting Materials: Aldehydes and some active methylene compounds can undergo self-condensation, especially under strongly acidic or basic conditions.

    • Mitigation Strategies:

      • Slow Addition: Adding the prone-to-self-condensation reactant slowly to the reaction mixture can maintain its low concentration and minimize this side reaction.

      • Milder Reaction Conditions: Use a milder catalyst and/or a lower reaction temperature.

Issue 3: Difficulty in Product Purification

Question: My crude product is an intractable mixture, and I am struggling to isolate the pure pyrimidine. What are some effective purification strategies?

Answer: The purification of substituted pyrimidines can be challenging due to their polarity and the presence of persistent impurities. A multi-step purification approach is often necessary.

Purification Workflow:

  • Initial Work-up:

    • Aqueous Wash: After the reaction is complete, a standard aqueous work-up can remove water-soluble impurities and catalyst residues. Use of a saturated solution of a mild base (e.g., NaHCO₃) can neutralize acidic catalysts.

    • Filtration: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a cold solvent to remove soluble impurities.

  • Column Chromatography: This is the most common method for purifying pyrimidine derivatives.

    • Solvent System Selection: A good starting point for selecting an eluent is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity should be adjusted to achieve a retention factor (Rf) of 0.2-0.3 for the desired product on a TLC plate.

    • Dealing with Tailing: Pyrimidines, being basic, can interact strongly with the acidic silica gel, leading to tailing of spots on TLC and poor separation. To mitigate this, a small amount of a basic modifier (e.g., 0.5-1% triethylamine) can be added to the eluent.[3]

    • Removing Metal Catalysts (e.g., Palladium): If a palladium catalyst was used, it can be challenging to remove completely.

      • Filtration through Celite: Passing the reaction mixture through a pad of Celite can remove heterogeneous palladium catalysts.[4]

      • Specialized Scavengers: For homogeneous palladium catalysts, specialized silica-based scavengers or treatment with activated carbon can be effective.[5]

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline products.

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for pyrimidines include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.[6]

    • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be employed. The crude product is dissolved in a minimum amount of a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[7]

Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity in the synthesis of polysubstituted pyrimidines?

A1: Controlling regioselectivity is a critical challenge, especially when synthesizing unsymmetrically substituted pyrimidines. The outcome is often dictated by the subtle interplay of electronic and steric effects of the substituents on the starting materials.

  • Choice of Starting Materials: The nature of the substituents on the 1,3-dicarbonyl compound (or its equivalent) and the amidine plays a crucial role. For instance, in the reaction of an unsymmetrical β-diketone with an amidine, the more electrophilic carbonyl carbon is typically attacked by the amidine nitrogen.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the regiochemical outcome. For example, certain metal catalysts can direct the reaction towards a specific regioisomer through coordination effects.

  • Use of Directing Groups: In some cases, the introduction of a directing group on one of the reactants can steer the reaction to the desired regioisomer. This group can then be removed in a subsequent step. There are reports on the regioselective synthesis of 2,4,5-trisubstituted pyrimidines that highlight these principles.[8]

Q2: My Pinner synthesis is failing. What are the most critical parameters to control?

A2: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions.[9]

  • Anhydrous Conditions: The reaction is notoriously sensitive to moisture, which can hydrolyze the amidine starting material and key intermediates. It is imperative to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Purity of the Amidine: The amidine salt should be of high purity and dry. If you suspect your amidine has degraded, it is best to use a fresh batch or repurify it.

  • Base/Acid Stoichiometry: The reaction can be catalyzed by either acid or base. The stoichiometry of the catalyst is critical and should be carefully optimized to promote the desired cyclization while minimizing side reactions like the self-condensation of the dicarbonyl compound.[10]

Q3: I am using a palladium-catalyzed cross-coupling reaction to functionalize a chloropyrimidine, but the reaction is sluggish. What can I do?

A3: Sluggish palladium-catalyzed cross-coupling reactions with chloropyrimidines are often due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

  • Ligand Choice: The choice of phosphine ligand is critical. More electron-rich and bulky ligands (e.g., SPhos, XPhos) can often promote the oxidative addition of the palladium to the C-Cl bond.

  • Catalyst Precursor: Using a pre-activated palladium catalyst (e.g., a G3 or G4 Buchwald precatalyst) can be more effective than generating the active catalyst in situ.

  • Base Selection: A stronger base (e.g., lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide) may be required to facilitate the transmetalation and reductive elimination steps.

  • Temperature: Higher reaction temperatures are often necessary to activate the C-Cl bond. Microwave heating can be particularly effective in accelerating these reactions.

Data & Protocols

Table 1: Comparison of Catalysts for a Model Biginelli Reaction
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl10EthanolReflux1260-80[11]
Yb(OTf)₃5Acetonitrile80485-95[1]
FeCl₃·6H₂O10Solvent-free100190-98[12]
Gluconic Acid25Water80385-97[13]

Note: Yields are representative and can vary depending on the specific substrates used.

Protocol: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
  • To a round-bottom flask, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea (1.5 mmol), and the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.05 mmol).

  • Add the solvent (e.g., acetonitrile, 5 mL).

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure dihydropyrimidinone.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

low_yield_troubleshooting start Low Yield or No Reaction check_reagents Check Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions If reagents are pure and stoichiometry is correct check_catalyst Evaluate Catalyst Activity and Loading check_conditions->check_catalyst If conditions are appropriate optimize_temp Increase Temperature Incrementally check_catalyst->optimize_temp If catalyst is suspect change_solvent Screen Different Solvents optimize_temp->change_solvent If no improvement result_improved Yield Improved optimize_temp->result_improved If successful increase_catalyst Increase Catalyst Loading or Use a More Active Catalyst change_solvent->increase_catalyst If no improvement change_solvent->result_improved If successful increase_catalyst->result_improved If successful result_no_change No Improvement: Consider Alternative Synthetic Route increase_catalyst->result_no_change If still no improvement biginelli_vs_hantzsch cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) aldehyde Aldehyde biginelli_product Dihydropyrimidinone (Desired Product) aldehyde->biginelli_product hantzsch_product Dihydropyridine (Byproduct) aldehyde->hantzsch_product ketoester β-Ketoester ketoester->biginelli_product ketoester->hantzsch_product 2 equivalents urea Urea urea->biginelli_product ammonia Ammonia (from Urea decomposition) urea->ammonia High Temp. ammonia->hantzsch_product

Caption: The competition between the desired Biginelli and the Hantzsch side reaction.

References

  • Molecules2023 , 28(1), 21.

  • University of Siena.

  • Nat Protoc.2007 , 2(8), 2018-23.

  • New J. Chem.2016 , 40, 5894-5899.

  • ResearchGate.

  • Organic Chemistry Portal.

  • Org. Process Res. Dev.2023 , 27(9), 1547–1575.

  • Benchchem.

  • ResearchGate.

  • Cancers (Basel)2022 , 14(4), 1015.

  • Alfa Chemistry.

  • Int. J. Pharm. Res. Appl.2021 , 6(3), 22-30.

  • Pharmaceuticals (Basel)2021 , 14(5), 445.

  • ResearchGate.

  • Molecules2022 , 27(14), 4596.

  • ResearchGate.

  • Molecules2015 , 20, 4874-4901.

  • ResearchGate.

  • Int. J. Mol. Sci.2022 , 23(24), 16003.

  • University of Rochester, Department of Chemistry.

  • Can. J. Chem.1992 , 70(4), 1093-1097.

  • ACS Omega2023 , 8(37), 33835–33849.

  • Current Chemistry Letters2022 , 11(2), 121-142.

  • ACS Omega2022 , 7(47), 43371–43376.

  • Eur J Med Chem.2025 , 301, 117992.

  • MIT OpenCourseWare.

  • ResearchGate.

  • US Patent 7084287B2.

  • SciSpace.

  • Molbank2018 , 2018(4), M1018.

  • Pharmaceuticals (Basel)2022 , 15(6), 673.

  • Biotage.

  • Preprints.org.

  • J. Biol. Chem.1949 , 177(2), 775-785.

  • Front. Chem.2018 , 6, 375.

  • ResearchGate.

  • University of Rochester, Department of Chemistry.

  • ResearchGate.

  • Organic Chemistry Portal.

  • Synth. Commun.2001 , 31, 425-430.

  • J. Med. Chem.2015 , 58(15), 6078-6094.

  • YouTube.

  • J. Med. Chem.2019 , 62(5), 2359–2372.

Sources

Optimization

Technical Support Center: Refining Purification Methods for 2-Amino-4-morpholin-4-yl-pyrimidine Analogs

Welcome to the technical support center for the purification of 2-amino-4-morpholin-4-yl-pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-amino-4-morpholin-4-yl-pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of molecules. Many of these analogs are investigated as kinase inhibitors, making their purity paramount for accurate biological data.[1][2] This resource synthesizes established purification principles with practical, field-tested insights to ensure you can achieve the highest purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-amino-4-morpholin-4-yl-pyrimidine analogs?

A1: The primary challenges stem from the inherent physicochemical properties of these molecules. The presence of multiple nitrogen atoms in the pyrimidine core and the morpholine moiety confers a basic character and high polarity. This can lead to issues such as:

  • Poor separation in normal-phase chromatography: The polar nature of these compounds can cause strong interactions with silica gel, leading to streaking, tailing of peaks, and sometimes irreversible adsorption.[3]

  • Difficulty in crystallization: The flexibility of the morpholine ring and the potential for multiple hydrogen bonding interactions can sometimes hinder the formation of a well-ordered crystal lattice.

  • Co-purification of structurally similar impurities: Side-products from the synthesis, such as regioisomers or incompletely reacted starting materials, can have very similar polarities to the desired product, making separation challenging.

Q2: Which purification technique is the best starting point for these analogs?

A2: For a crude reaction mixture, flash column chromatography is typically the most effective initial purification step.[4] It allows for the separation of the target compound from less polar and more polar impurities on a preparative scale. However, the choice of stationary and mobile phases is critical for success. For highly polar analogs, alternative techniques like reversed-phase chromatography or hydrophilic interaction chromatography (HILIC) may be necessary.[5]

Q3: How can I improve the peak shape and separation of my basic compound on a silica gel column?

A3: Tailing or streaking of basic compounds on silica gel is a common issue caused by the acidic nature of the silica surface. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount (0.1-1%) of a base like triethylamine (TEA) or a solution of ammonia in methanol can neutralize the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[3][6]

  • Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.[3] For very polar compounds, a C18 reversed-phase column might be more suitable.

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during purification.

Flash Column Chromatography Troubleshooting

Issue: Poor separation or overlapping peaks.

  • Possible Cause 1: Inappropriate Solvent System.

    • Solution: The key is to find a solvent system that provides an optimal Rf value (retention factor) for your target compound on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.

      • Analyze Polarity: Use TLC to screen a variety of solvent systems. A good starting point for these polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexanes with a higher proportion of the polar solvent.[3][7]

      • Adjust Solvent Ratio: If the Rf is too low (spots don't move far), increase the polarity of the mobile phase (e.g., increase the percentage of MeOH in a DCM/MeOH system). If the Rf is too high (spots run with the solvent front), decrease the polarity.[3]

  • Possible Cause 2: Column Overloading.

    • Solution: The amount of crude material loaded onto the column should typically be 1-5% of the mass of the stationary phase.[3] Exceeding this can lead to broad peaks and poor separation. If you need to purify a large amount of material, use a larger column.

Issue: The compound is not eluting from the column.

  • Possible Cause: Compound is too polar for the solvent system.

    • Solution: Drastically increase the polarity of the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be very effective for eluting highly polar compounds.[3] For instance, you could start with 100% DCM and gradually increase the methanol concentration up to 10-20%.

Recrystallization Troubleshooting

Issue: The compound "oils out" instead of crystallizing.

  • Possible Cause 1: The solution is supersaturated.

    • Solution: Add a small amount of the hot solvent back to the mixture to redissolve the oil. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization over oiling out.

  • Possible Cause 2: Inappropriate solvent.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For 2-amino-4-morpholin-4-yl-pyrimidine analogs, consider polar solvents like ethanol, isopropanol, or solvent mixtures such as ethanol/water or ethyl acetate/hexanes.[8][9][10]

Issue: No crystals form upon cooling.

  • Possible Cause 1: The solution is not sufficiently saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.

  • Possible Cause 2: The compound is highly soluble in the chosen solvent even at low temperatures.

    • Solution: Try adding an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with the solvent your compound is dissolved in. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy, then allow it to cool slowly. A common example is adding water to an ethanol solution or hexanes to an ethyl acetate solution.[8]

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for a Polar Basic Compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a stronger solvent like DCM. If your compound is not very soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., methanol), add a small amount of silica gel, and then evaporate the solvent under reduced pressure. Load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent. For example, start with 2% methanol in dichloromethane and gradually increase to 10% methanol.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Dissolution: Dissolve the impure compound in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, add a second solvent in which the compound is less soluble (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of the first solvent (ethanol) until the solution becomes clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Pyrimidine Analogs

Solvent SystemPolarityTypical ApplicationNotes
Ethyl Acetate / HexanesLow to MediumGood for less polar analogs and initial purification steps.A standard system for many organic compounds.[7]
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds like the title analogs.Can be used as a gradient to elute a wide range of polarities.[3][7]
Chloroform / MethanolMedium to HighAn alternative to DCM/MeOH.Chloroform is more toxic than DCM and should be handled with care.
Acetonitrile / WaterReversed-PhaseUsed with C18 silica for highly polar compounds.Often used in HPLC for final purity analysis and preparative purification.

Visualizations

Workflow for Purification and Purity Assessment

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Reaction Mixture Flash_Chromatography Flash Column Chromatography Crude->Flash_Chromatography Initial Cleanup Recrystallization Recrystallization Flash_Chromatography->Recrystallization Further Purification TLC TLC Analysis Flash_Chromatography->TLC Monitor Fractions HPLC_Analysis Analytical HPLC Flash_Chromatography->HPLC_Analysis Assess Purity Recrystallization->HPLC_Analysis Assess Purity Final_Product Pure Compound (>95%) Recrystallization->Final_Product Prep_HPLC Preparative HPLC Prep_HPLC->Final_Product HPLC_Analysis->Prep_HPLC For High Purity HPLC_Analysis->Final_Product If Purity is Sufficient NMR_Spectroscopy NMR Spectroscopy Mass_Spec Mass Spectrometry Final_Product->NMR_Spectroscopy Structural Confirmation Final_Product->Mass_Spec Confirm Mass

Caption: General workflow for the purification and analysis of 2-amino-4-morpholin-4-yl-pyrimidine analogs.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting Start Start | Poor Separation Check_TLC Review TLC Data Rf in 0.2-0.4 range? Start->Check_TLC Adjust_Solvent Adjust Solvent Polarity Increase for low Rf Decrease for high Rf Check_TLC->Adjust_Solvent No Check_Loading Check_Loading Check_TLC->Check_Loading Yes Adjust_Solvent->Check_TLC Re-evaluate Reduce_Load Reduce Sample Load or Use Larger Column Check_Loading->Reduce_Load Yes Check_Streaking Are Spots Tailing/Streaking? Check_Loading->Check_Streaking No Reduce_Load->Start Retry Add_Modifier Add Basic Modifier (e.g., 0.5% TEA) to Mobile Phase Check_Streaking->Add_Modifier Yes Success Successful Separation Check_Streaking->Success No Add_Modifier->Start Retry

Caption: Decision-making flowchart for troubleshooting poor separation in flash column chromatography.

References

  • CN102952083A - Preparation method of 2-amino pyrimidine - Google P
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central.
  • What solvent should I use to recrystallize pyrazoline? - ResearchGate. [Link]

  • Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Extraction methods in pharmaceutical analysis - Basicmedical Key. [Link]

  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons - ACS Publications. [Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC - PubMed Central. [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • Experimental and Optimized Studies of Some Pyrimidine Derivatives - AIP Publishing. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. [Link]

  • 2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824 - PubChem. [Link]

  • Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC - NIH. [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. [Link]

  • Crystal engineering of amino pyrimidine cocrystals with carboxylic acid | Request PDF - ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. [Link]

  • Extraction: An important tool in the pharmaceutical field - International Journal of Science and Research Archive. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. [Link]

  • Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption - MDPI. [Link]

  • OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS Hiroshi Yamanaka, Shigeru Ogawa, and Takao Sakamoto Pharmaceuti - LOCKSS. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. [Link]

  • Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives as PI3Kβ inhibitors - ResearchGate. [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies | ACS Omega. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]

  • Pharmaceutical Extraction. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • US2416617A - Preparation of 2,4-diaminopyrimidines - Google P
  • General Extraction, Isolation and Characterization Techniques in Drug Discovery: A Review | International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - NIH. [Link]

  • Chromatography techniques - Oxford University Press. [Link]

  • Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]

  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges - ACS Publications. [Link]

  • How can I stabilize a kinase protein after purification? - ResearchGate. [Link]

  • TruSeq™ Sample Preparation Best Practices and Troubleshooting Guide - Illumina Support. [Link]

  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE - YouTube. [Link]

  • A Review: Biological Importance of Heterocyclic Compounds - Der Pharma Chemica. [Link]

  • Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation - PubMed. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - MDPI. [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

Sources

Troubleshooting

How to minimize off-target effects of 2-Amino-4-morpholin-4-yl-pyrimidine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Technical Support Center: 2-Amino-4-morpholin-4-yl-pyrimidine Introduction: Navigating the Challenges of a Privileged Scaffold T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Technical Support Center: 2-Amino-4-morpholin-4-yl-pyrimidine

Introduction: Navigating the Challenges of a Privileged Scaffold

The 2-aminopyrimidine scaffold, the core of molecules like 2-Amino-4-morpholin-4-yl-pyrimidine, is a cornerstone in modern medicinal chemistry. Its structural motifs are frequently found in potent inhibitors of various enzyme classes, most notably protein kinases. However, this versatility comes with a significant challenge: the risk of unintended off-target interactions. Undiscovered off-target effects are a leading cause of late-stage clinical trial failures, often due to unforeseen toxicity or a misleading mechanism of action.[1]

This guide serves as a technical support resource for researchers working with novel compounds based on the 2-aminopyrimidine scaffold. It provides a systematic, experimentally-driven framework to proactively identify, characterize, and minimize off-target effects, ensuring the development of safer and more effective therapeutics. We will use "2-Amino-4-morpholin-4-yl-pyrimidine" as a representative lead compound to illustrate these critical workflows and troubleshooting strategies.

Part 1: Foundational Strategies & Initial Assessment

This section addresses the crucial first steps after synthesizing or acquiring a new compound. The goal is to move from a chemical structure to a preliminary biological hypothesis, including potential liabilities.

FAQ 1: I have a novel compound, 2-Amino-4-morpholin-4-yl-pyrimidine. What is the first step to understanding its potential on- and off-targets?

Answer: A multi-pronged approach combining computational prediction with broad, unbiased experimental screening is the most efficient starting point. This strategy allows you to cast a wide net to generate initial hypotheses about your compound's biological activity before investing in more resource-intensive studies.

A. Computational (In Silico) Prediction: Before touching a pipette, leverage the power of computational chemistry. These methods use the 2D or 3D structure of your compound to predict its likely biological targets based on similarity to known drugs and ligands.[2] This is a rapid and cost-effective way to prioritize experimental assays.

Computational Tool Principle Primary Use Case
SwissTargetPrediction 2D/3D chemical similarityPredicts the most probable protein targets.
SEA (Similarity Ensemble Approach) Ligand topology similarityIdentifies potential targets by comparing sets of ligands known to bind to specific proteins.[2]
SuperPred Chemical similarityPredicts the ATC (Anatomical Therapeutic Chemical) classification and potential targets.[2]
STITCH Known & predicted interactionsExplores the network of chemical-protein interactions.[2]

B. Experimental Broad-Spectrum Screening: Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, a broad kinase panel screen is the logical first experimental step.[3][4] These screens test your compound against hundreds of purified kinases, providing a direct readout of its inhibitory activity and selectivity profile.[5] It is critical to remember that most kinase inhibitors are not perfectly selective and interact with 10 to 100 off-target kinases with varying potency.[6]

Part 2: Troubleshooting & Experimental Workflows for Off-Target Identification

This section provides detailed troubleshooting guides for common challenges encountered during early-stage compound validation.

Troubleshooting Guide 1: My compound is active in a cell-based assay, but is it hitting my intended target?

Issue: A positive result in a cellular assay (e.g., reduced cell proliferation) is a great start, but it doesn't prove the effect is mediated by your hypothesized target. The observed phenotype could be the result of a potent off-target interaction.

Solution Workflow: Implement orthogonal assays to directly confirm that your compound engages the intended target within the complex environment of a living cell.

A Observe Cellular Phenotype (e.g., Apoptosis, Proliferation Block) B Hypothesize Primary Target (e.g., Kinase X) A->B C Perform Broad Kinase Profiling B->C D Is Hypothesized Target Potently Inhibited? C->D E Perform Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) D->E Yes H Re-evaluate Hypothesis. Phenotype may be off-target driven. D->H No F Does Compound Engage Target in Cells? E->F G High Confidence in On-Target Effect F->G Yes F->H No

Caption: Workflow to validate on-target activity.

Detailed Protocol 1: Broad Kinase Profiling

This protocol outlines the steps for submitting a compound to a commercial kinase screening service to determine its selectivity.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Amino-4-morpholin-4-yl-pyrimidine in 100% DMSO. Ensure the compound is fully dissolved.

    • Provide the exact molecular weight and chemical structure to the vendor.

  • Assay Selection:

    • Choose a comprehensive kinase panel (e.g., Reaction Biology's ³³PanQinase™ offers screening against over 300 kinases).[5]

    • Select an initial screening concentration. A standard choice is 1 µM to identify potent interactions.

  • Data Interpretation:

    • The primary data will be reported as "% Inhibition" at the tested concentration.

    • Actionable Insight: Any kinase inhibited by >80-90% at 1 µM is considered a potential "hit" and warrants further investigation.

    • Follow up on all significant hits by requesting IC₅₀ determination. This provides a quantitative measure of potency and allows for direct comparison between on- and off-targets.[5]

Detailed Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in intact cells or cell lysates, without any modification to the compound.[7] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

  • Cell Culture & Treatment:

    • Culture your cells of interest (e.g., a cancer cell line where your target is expressed) to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or a high concentration of your compound (e.g., 10-20 µM) for 1-2 hours.

  • Heating Gradient:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction & Analysis:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western Blot or ELISA.

  • Data Interpretation:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.

    • Actionable Insight: A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct binding of the compound to the target protein in a cellular context.

Troubleshooting Guide 2: My kinase screen revealed multiple off-targets. Are they functionally relevant?

Issue: A kinase profiling report shows your compound inhibits several kinases with similar potency. It's crucial to determine which of these interactions are translating into functional effects within your cellular model, as this will guide your lead optimization strategy.

Solution Workflow: Use proteomic and targeted cell-based approaches to map the signaling pathways affected by your compound.

A Identify On- and Off-Targets (from Kinase Screen) B Perform Unbiased Phospho-proteomics (Mass Spectrometry) A->B C Analyze Modulated Pathways. Do they match known biology of hits? B->C D Develop Targeted Cell-Based Assays (e.g., Substrate Phosphorylation) C->D Yes G Off-target is likely not functionally relevant in this model C->G No E Confirm Dose-Dependent Inhibition of On/Off-Target Pathways D->E F Prioritize Off-Targets for Elimination via Medicinal Chemistry E->F Yes E->G No

Caption: Workflow to assess functional relevance of off-targets.

Detailed Protocol 3: Phospho-Proteomics for Pathway Analysis

This unbiased approach provides a global snapshot of the signaling changes induced by your compound.

  • Experimental Design:

    • Treat your chosen cell line with the vehicle and your compound at a relevant concentration (e.g., the IC₅₀ for your primary cellular phenotype). A time-course experiment (e.g., 1, 6, 24 hours) is highly recommended.

  • Sample Preparation:

    • Harvest cells and lyse under conditions that preserve phosphorylation (i.e., include phosphatase inhibitors).

    • Digest proteins into peptides using trypsin.

    • Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify changes in phosphopeptide abundance between treated and control samples.

    • Perform pathway analysis (e.g., using Ingenuity Pathway Analysis, DAVID, or GSEA) on the significantly altered phosphoproteins.

    • Actionable Insight: Compare the modulated pathways to the known downstream signaling of your on-target and potential off-target kinases. This helps identify which interactions are functionally active in your system.[1]

Troubleshooting Guide 3: I suspect non-kinase off-targets. How can I perform an unbiased search?

Issue: Your compound may bind to proteins other than kinases, such as metabolic enzymes, epigenetic factors, or GPCRs. These interactions will be missed by kinase-centric assays.

Solution Workflow: Employ chemical proteomics to physically isolate the binding partners of your compound from the entire proteome.

Detailed Protocol 4: Affinity-Based Chemical Proteomics

This technique uses a modified version of your compound as "bait" to "fish" for its binding partners in a cell lysate.[8][9]

  • Probe Synthesis:

    • Synthesize an analog of 2-Amino-4-morpholin-4-yl-pyrimidine that incorporates a linker with a reactive handle (e.g., an alkyne for click chemistry or a primary amine for NHS-ester coupling).

    • Crucial Control: The modified probe must retain its biological activity. Validate that its potency against the primary target is comparable to the parent compound.

  • Immobilization:

    • Covalently attach the probe to a solid support, such as sepharose or magnetic beads.

  • Affinity Pull-Down:

    • Incubate the immobilized probe with a whole-cell lysate.

    • Include a crucial competition control: a parallel incubation where the lysate is pre-incubated with a high concentration of the original, free compound. True binding partners will be outcompeted and will not bind to the beads in this control sample.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Identify the eluted proteins using mass spectrometry.

    • Actionable Insight: Proteins that are present in the main experiment but significantly reduced or absent in the competition control are high-confidence binding partners of your compound.

Part 3: Strategies for Minimizing Off-Target Effects

Once off-targets are identified and validated, the focus shifts to rationally designing them out.

FAQ 2: How can I use this off-target information to design a more selective compound?

Answer: This is the core of the iterative lead optimization cycle. The goal is to use Structure-Activity Relationship (SAR) and structural biology to make chemical modifications that decrease binding to off-targets while maintaining or improving affinity for the on-target.[10]

cluster_1 Biological Targets Lead 2-Amino-4-morpholin-4-yl-pyrimidine OnTarget On-Target (Kinase X) Lead->OnTarget Binds OffTarget Off-Target (Kinase Y) Lead->OffTarget Binds Optimized Modified Analog Optimized->OnTarget Binds Tightly Optimized->OffTarget Binding Disrupted

Caption: Rational design to improve selectivity.

Strategies for Rational Design:

  • Structural Biology: Obtain the crystal structure of your compound bound to both its on-target and a key off-target. Comparing the binding pockets can reveal differences (e.g., a key residue, pocket size) that can be exploited. For example, adding a bulky group to your compound might create a steric clash in the smaller off-target pocket but be accommodated by the on-target.

  • Structure-Activity Relationship (SAR): Systematically synthesize analogs of your lead compound. For example, modify the morpholine ring or substitute other positions on the pyrimidine core. Test each new analog against both the on-target and the key off-targets.

  • Selectivity Window: The goal is to increase the "selectivity window," which is the ratio of the IC₅₀ for the off-target to the IC₅₀ for the on-target. A selectivity window of >100-fold is often a desirable goal for a high-quality lead compound.

Guide 4: Best Practices for Designing Comparative Experiments

To generate reliable SAR data, your experiments must be rigorously designed and controlled.[11][12]

Experimental Principle Best Practice & Rationale
Dose-Response Analysis Always generate full 8-10 point dose-response curves for both on- and off-targets. This provides an accurate IC₅₀/EC₅₀ value, which is far more informative than a single-point inhibition value.[13]
Consistent Assay Conditions When comparing compounds, use the exact same assay conditions (e.g., ATP concentration for kinase assays, cell passage number, reagent lots). This minimizes experimental variability.
Appropriate Controls - Vehicle Control (e.g., DMSO): Defines the 0% effect baseline. - Positive Control: A known inhibitor for the target validates that the assay is working correctly. - Negative Control: An inactive structural analog of your compound is the gold standard. If it shows no activity, it strengthens the case that the observed effects are due to specific binding, not non-specific effects like aggregation.
Orthogonal Validation Confirm key findings in a different assay format. For example, if you see improved selectivity in a biochemical kinase assay, validate this in a cell-based assay that measures the phosphorylation of a downstream substrate.[14] This ensures the improved selectivity translates to a more complex biological system.

References

  • Al-Ostoot, F. H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry. Available at: [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • Ali, S., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2024). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Available at: [Link]

  • PubMed. (2025). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-morpholin-4-yl-pyrimidine. Available at: [Link]

  • PubMed. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. Available at: [Link]

  • Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular Pharmacology. Available at: [Link]

  • Bretz, F., & Hothorn, L. A. (2003). Optimal experimental designs for dose–response studies with continuous endpoints. Biometrical Journal. Available at: [Link]

  • Deaton, A. M., et al. (2022). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]

  • Balsa-Canto, E., et al. (2021). Advanced Techniques for the Optimal Design of Experiments in Pharmacokinetics. ResearchGate. Available at: [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Available at: [Link]

  • Zhang, Y., & Yang, C. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Raptim. (2024). Best Practices for Designing Effective Clinical Drug Trials. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Kralj, A., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry. Available at: [Link]

  • An, F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology. Available at: [Link]

  • KCAS. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]

  • Deaton, A. M., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. Available at: [Link]

  • Pubrica. (n.d.). What Are The Principles Of Experimental Design For Research. Available at: [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Mata-Fink, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • British Pharmacological Society. (2023). Choosing the right experimental design. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. Available at: [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]

Sources

Optimization

Optimization of reaction conditions for 2-Amino-4-morpholin-4-yl-pyrimidine synthesis

Welcome to the technical support center for the synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges you might encounter during your experiments. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your reaction conditions effectively.

Introduction to the Synthesis

The synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine is a nucleophilic aromatic substitution (SNA_r) reaction. The core principle involves the displacement of a leaving group, typically a halogen, from the pyrimidine ring by the nucleophilic morpholine. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring activates the 4-position, making it susceptible to nucleophilic attack. The 2-amino group is a key functionality, and its presence can influence the reactivity of the pyrimidine ring.

A common and effective route for this synthesis starts from 2-amino-4-chloropyrimidine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine.

Q1: What is the most suitable starting material for this synthesis?

A1: The recommended starting material is 2-amino-4-chloropyrimidine . It is commercially available and the chloro group at the 4-position is a good leaving group for nucleophilic aromatic substitution. An alternative is 2-amino-4-bromopyrimidine, which may be more reactive but is often more expensive.

Q2: Why is a base necessary in this reaction?

A2: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. If not neutralized, the HCl will protonate the morpholine, converting it into its non-nucleophilic ammonium salt, which will halt the reaction. Common bases for this reaction include triethylamine (TEA) or potassium carbonate (K₂CO₃).

Q3: What is the expected regioselectivity of the reaction? Will morpholine react at the 2-amino position?

A3: The reaction is highly regioselective for the 4-position. The chloro- or bromo-substituent at the C4 and C6 positions of a pyrimidine ring are significantly more reactive towards nucleophilic substitution than a substituent at the C2 position.[1] The 2-amino group is generally unreactive under these conditions as it is a much poorer leaving group than a halide.

Q4: My reaction is not going to completion. What are the possible reasons?

A4: Several factors could lead to an incomplete reaction:

  • Insufficient heating: Ensure the reaction is heated to the recommended temperature. Microwave synthesis offers rapid and efficient heating.

  • Inactive base: Use a fresh, dry base. Triethylamine can be hygroscopic.

  • Poor quality starting material: Ensure your 2-amino-4-chloropyrimidine and morpholine are pure.

  • Insufficient reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q5: I am getting a low yield. How can I improve it?

A5: To improve the yield:

  • Optimize the stoichiometry: While a 1:1 molar ratio of 2-amino-4-chloropyrimidine to morpholine is theoretically sufficient, a slight excess of morpholine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Choose the right solvent: Anhydrous polar aprotic solvents like propanol or DMF are generally effective.

  • Ensure efficient stirring: Homogeneous mixing is essential for a successful reaction.

  • Optimize the work-up procedure: Inefficient extraction or product loss during purification can significantly lower the yield.

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting your synthesis.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Product Formation 1. Incorrect Reaction Temperature: The activation energy for the SNAr reaction is not being met. 2. Base Inefficiency: The generated HCl is not being effectively neutralized, leading to the protonation of the nucleophile (morpholine). 3. Moisture in the Reaction: Water can hydrolyze the starting material or react with the base.1. Verify Temperature: For microwave synthesis, ensure the target temperature of 120-140°C is reached and maintained. For conventional heating, use a calibrated thermometer and ensure uniform heating. 2. Base Quality and Stoichiometry: Use freshly opened or distilled triethylamine. Ensure at least one equivalent of base is used. An excess (e.g., 1.5-2 equivalents) can be beneficial. 3. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of Multiple Byproducts 1. Side Reactions of Morpholine: At very high temperatures, morpholine can degrade. 2. Reaction with Solvent: If using a protic solvent like an alcohol at high temperatures for extended periods, there is a small possibility of ether formation.1. Temperature Control: Avoid excessive temperatures. Monitor the reaction progress to avoid prolonged heating after completion. 2. Solvent Choice: Use aprotic solvents like DMF or dioxane if solvolysis is suspected, although propanol is generally suitable for this reaction.
Difficulty in Product Isolation 1. Product is Water-Soluble: The product may have some solubility in the aqueous phase during work-up. 2. Emulsion Formation during Extraction: The presence of both basic and acidic components can lead to emulsions.1. Optimize Extraction: After quenching the reaction with aqueous sodium bicarbonate, extract with a suitable organic solvent like ethyl acetate multiple times. If the product is suspected to be in the aqueous layer, this can be tested by TLC. 2. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Impure Product after Purification 1. Incomplete Removal of Starting Materials: The polarity of the product and starting materials might be similar. 2. Co-precipitation of Salts: Triethylammonium chloride can sometimes co-precipitate with the product.1. Optimize Chromatography: Use a suitable solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. 2. Thorough Washing: During the work-up, ensure the organic layer is washed thoroughly with water and brine to remove inorganic salts. Recrystallization from a suitable solvent system can also be very effective for final purification.

Part 3: Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This protocol is based on a general procedure for the synthesis of 2-amino-4-substituted-pyrimidine derivatives and is expected to be highly efficient.[2]

Materials:

  • 2-amino-4-chloropyrimidine

  • Morpholine

  • Triethylamine (TEA)

  • Anhydrous propanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add 2-amino-4-chloropyrimidine (1 mmol, 129.5 mg).

  • Add anhydrous propanol (2 mL) and stir at room temperature.

  • Add morpholine (1.1 mmol, 95.8 µL) to the reaction vial.

  • Add triethylamine (1.5 mmol, 209 µL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 130°C and hold for 20 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent).

  • After completion, cool the reaction mixture to room temperature.

  • Disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Conventional Heating

This protocol is an alternative to microwave synthesis and is based on general procedures for nucleophilic aromatic substitution on pyrimidines.

Materials:

  • 2-amino-4-chloropyrimidine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-chloropyrimidine (1 mmol, 129.5 mg) and DMF (5 mL).

  • Add potassium carbonate (1.5 mmol, 207 mg) and morpholine (1.1 mmol, 95.8 µL).

  • Heat the reaction mixture to 80-90°C with stirring.

  • Monitor the reaction by TLC. The reaction is expected to take several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

Part 4: Visualization of the Synthesis and Workflow

Reaction Scheme

Synthesis_of_2_Amino_4_morpholin_4_yl_pyrimidine start 2-Amino-4-chloropyrimidine product 2-Amino-4-morpholin-4-yl-pyrimidine start->product Base (TEA or K2CO3) Solvent (Propanol or DMF) Heat (Microwave or Conventional) morpholine Morpholine morpholine->product

Caption: General reaction scheme for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Problem Low or No Product Formation CheckTemp Verify Reaction Temperature Problem->CheckTemp CheckBase Assess Base Quality and Stoichiometry Problem->CheckBase CheckPurity Check Purity of Starting Materials Problem->CheckPurity CheckTime Monitor Reaction Over Time Problem->CheckTime Solution1 Adjust Temperature to Recommended Range CheckTemp->Solution1 Solution2 Use Fresh/Dry Base in Sufficient Quantity CheckBase->Solution2 Solution3 Use Pure Starting Materials CheckPurity->Solution3 Solution4 Increase Reaction Time if Necessary CheckTime->Solution4

Caption: A logical workflow for troubleshooting low product yield.

Part 5: Purification and Characterization

Purification
  • Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point for purification. The polarity of the eluent can be increased as needed.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

  • Acid-Base Extraction: For a more rigorous purification, especially to remove non-basic impurities, an acid-base extraction can be employed.[1]

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with ethyl acetate to remove any non-basic impurities.

    • Make the aqueous layer basic with a base like sodium hydroxide or sodium bicarbonate to precipitate the free base product.

    • Extract the product back into an organic solvent, dry, and concentrate.

Characterization

While a specific literature source for the characterization of 2-Amino-4-morpholin-4-yl-pyrimidine was not found during the preparation of this guide, the following are expected analytical data based on similar structures.[2]

  • 1H NMR: Expect signals for the morpholine protons (typically two triplets around 3.5-3.8 ppm), the pyrimidine protons, and the protons of the 2-amino group. The chemical shifts will be influenced by the solvent used.

  • 13C NMR: Expect signals for the carbons of the pyrimidine ring and the morpholine ring.

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of the product (C₈H₁₂N₄O, MW = 180.21 g/mol ) should be observed.

References

  • Al-Otaibi, J. S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]

  • De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242. Available at: [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Singh, P., & Kaur, M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Future Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Pyrimidine-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of enh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of enhancing the oral bioavailability of pyrimidine-based inhibitors. Here, we synthesize technical expertise with practical, field-proven insights to support your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the bioavailability of pyrimidine-based inhibitors, providing concise answers and directing you to more detailed troubleshooting guides.

Q1: My pyrimidine-based inhibitor shows excellent in vitro potency but poor efficacy in animal models. What is the likely cause?

A: A significant discrepancy between in vitro potency and in vivo efficacy often points to poor pharmacokinetics, specifically low oral bioavailability.[1] This means that after oral administration, an insufficient concentration of the active compound reaches systemic circulation to exert its therapeutic effect. The primary reasons for this are often poor aqueous solubility and/or low intestinal permeability.

Q2: What are the initial steps to diagnose a bioavailability problem with my pyrimidine inhibitor?

A: The first step is to characterize the physicochemical properties of your compound. Key parameters to measure are aqueous solubility and lipophilicity (LogP/LogD). Following this, in vitro assays such as the Caco-2 permeability assay are crucial to assess its potential for intestinal absorption and to determine if it is a substrate for efflux transporters.

Q3: What does the Biopharmaceutics Classification System (BCS) tell me about my compound's potential bioavailability challenges?

A: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. Pyrimidine-based inhibitors often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This classification helps to anticipate the primary hurdles to achieving good oral bioavailability and guides the selection of appropriate enhancement strategies.

Q4: Can I improve the bioavailability of my compound by simply increasing the dose?

A: While tempting, this is often not a viable solution and can be misleading. For poorly soluble compounds, the absorption may be dissolution rate-limited, meaning that simply providing more drug will not lead to a proportional increase in absorbed drug. Furthermore, higher doses can exacerbate off-target effects and toxicity.

II. Troubleshooting Guide: Low Aqueous Solubility

Poor solubility is a frequent challenge for pyrimidine-based inhibitors, many of which are hydrophobic molecules.[2][3] This section provides a step-by-step guide to troubleshoot and overcome this issue.

Issue: My pyrimidine inhibitor has an aqueous solubility of <10 µg/mL, leading to inconsistent in vivo data.

Causality: Low aqueous solubility limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption. This can lead to highly variable and overall low exposure in vivo. The pyrimidine ring itself, while capable of hydrogen bonding, is often part of a larger, more lipophilic scaffold in many modern inhibitors.[4]

Troubleshooting & Optimization Strategies:
  • Chemical Modification:

    • Salt Formation: If your compound has ionizable groups (acidic or basic), forming a salt can significantly increase its aqueous solubility and dissolution rate.

    • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[5] For pyrimidine-based inhibitors, this can involve masking a polar functional group to enhance permeability or adding a highly soluble moiety that is later cleaved. For instance, a phosphate ester prodrug can dramatically improve aqueous solubility.

    • Introducing Polar Functional Groups: Strategic placement of polar groups like hydroxyls or amines can improve solubility. However, this must be balanced against the potential loss of potency, as these modifications can disrupt key interactions with the target protein.

  • Formulation Development:

    • Particle Size Reduction: Micronization or nanomilling increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.

    • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymeric carrier can create a high-energy amorphous state.[3] This amorphous form has a higher apparent solubility and faster dissolution rate than the stable crystalline form. Common polymers include PVP, HPMC, and Soluplus®. A miniaturized assay can be used to screen for optimal polymer-drug combinations.[2][3]

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

Data Summary Table: Physicochemical Properties of Selected Pyrimidine-Based Kinase Inhibitors
InhibitorTargetMolecular Weight ( g/mol )LogPAqueous SolubilityOral Bioavailability (%)
GefitinibEGFR446.93.2Low~60
ErlotinibEGFR393.42.8Very Slightly Soluble~60
ImatinibBcr-Abl493.64.5pH-dependent98
AZD5363AKT491.62.1LowPreclinical data varies

This table provides a general overview; specific values can vary based on experimental conditions.

III. Troubleshooting Guide: Poor Intestinal Permeability

Even with adequate solubility, a compound must be able to cross the intestinal epithelium to reach the bloodstream. This section addresses challenges related to low permeability.

Issue: My compound has good solubility but the Caco-2 permeability assay shows a low apparent permeability (Papp) value and/or a high efflux ratio.

Causality: The intestinal epithelium is a formidable barrier. While some small, lipophilic molecules can pass through via passive diffusion, many are subject to efflux by transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). A high efflux ratio (Papp B-A / Papp A-B > 2) in the Caco-2 assay is a strong indicator that your compound is a substrate for one of these transporters.

Troubleshooting & Optimization Strategies:
  • Interpreting Caco-2 Data:

    • A low Papp value in both directions (A-B and B-A) suggests poor passive permeability.

    • A low Papp (A-B) and a high Papp (B-A) with a high efflux ratio indicates active efflux.

  • Addressing Poor Passive Permeability:

    • Structural Modification: Reducing the number of hydrogen bond donors and acceptors or decreasing the polar surface area can sometimes improve passive permeability. However, these changes can also impact solubility and target affinity, requiring a careful balancing act.

  • Overcoming Active Efflux:

    • Prodrug Strategies: Masking the functional groups recognized by the efflux transporter can be an effective strategy.

    • Co-administration with an Efflux Inhibitor: While not a long-term solution for drug development, co-dosing with a known P-gp inhibitor (e.g., verapamil) in preclinical studies can confirm that efflux is the primary barrier to absorption.

    • Formulation with Excipients that Inhibit Efflux: Some formulation excipients, such as certain surfactants and polymers used in lipid-based formulations, have been shown to inhibit P-gp and BCRP, thereby enhancing the absorption of substrate drugs.

Experimental Protocol: Caco-2 Permeability Assay

This protocol provides a standardized workflow for assessing the intestinal permeability of a test compound.[6][7]

1. Cell Culture:

  • Culture Caco-2 cells (passage 40-60) in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Change the medium every 2-3 days and passage the cells when they reach 80-90% confluency.[7]

  • Seed Caco-2 cells onto 12- or 24-well Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) before and after the experiment. A TEER value of at least 300 Ω·cm² is generally considered acceptable.[7] The post-experiment TEER should be at least 75% of the initial value.[7]

  • The permeability of a paracellular marker (e.g., Lucifer Yellow or mannitol) should also be assessed to confirm the integrity of the tight junctions.

3. Transport Experiment:

  • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with pH adjusted to 6.5 for the apical side and 7.4 for the basolateral side.[6][7]

  • For Apical to Basolateral (A-B) transport: Add the test compound (typically at 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • For Basolateral to Apical (B-A) transport: Add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of the test compound in the donor and receiver samples using a suitable analytical method, such as LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Troubleshooting the Caco-2 Assay:
  • High variability between wells: Check for inconsistent cell seeding density or edge effects in the plate. Ensure proper humidity control during incubation.[8]

  • Low TEER values: This could indicate an incomplete monolayer, contamination, or cytotoxicity of the test compound.

  • Poor mass balance/recovery: The compound may be binding to the plastic of the plate or accumulating within the cells. Adding 4% BSA to the basolateral chamber can sometimes mitigate non-specific binding of lipophilic compounds.[6]

IV. Troubleshooting Guide: In Vivo Pharmacokinetic Studies

After optimizing for solubility and permeability, the next critical step is to evaluate the compound's behavior in a living organism.

Issue: My pyrimidine inhibitor shows poor and/or highly variable exposure (AUC) after oral dosing in rodents, despite promising in vitro data.

Causality: Even with good solubility and permeability, a compound's oral bioavailability can be limited by first-pass metabolism in the gut wall and liver. Pyrimidine-based compounds can be subject to metabolism by cytochrome P450 (CYP) enzymes.[4] High variability can also arise from factors related to the animal model, such as food effects or stress.

Troubleshooting & Optimization Strategies:
  • Designing a Robust PK Study:

    • Dose Route Comparison: An initial study should include both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability (F%).[1] A low F% with good absorption suggests high first-pass metabolism.

    • Dose Linearity: Assess the pharmacokinetics at multiple dose levels. Non-linear kinetics can indicate saturation of absorption or metabolic pathways.

    • Blood Sampling Schedule: Ensure frequent sampling at early time points to accurately capture the absorption phase and Cmax.

  • Investigating High First-Pass Metabolism:

    • In Vitro Metabolic Stability: Use liver microsomes or hepatocytes to determine the intrinsic clearance of the compound. If metabolic stability is low, consider structural modifications to block the sites of metabolism.

    • Metabolite Identification: Analyze plasma and urine samples to identify the major metabolites. This information can guide medicinal chemistry efforts to improve metabolic stability.

  • Addressing High Variability:

    • Fasting vs. Fed State: Conduct studies in both fasted and fed animals to assess any food effects on absorption.

    • Formulation: Ensure the formulation used for oral dosing is consistent and appropriate for the compound's properties. For preclinical studies, simple formulations like a solution in PEG400 or a suspension in methylcellulose are common.

Data Summary Table: Typical Pharmacokinetic Parameters to Assess
ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents the total drug exposure
t1/2 Elimination half-lifeDetermines the dosing interval
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of distributionThe apparent volume into which the drug distributes
F (%) Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation

V. Visualizations and Workflows

Diagram: Overall Strategy for Bioavailability Enhancement

This diagram outlines the logical workflow for identifying and addressing bioavailability issues.

Bioavailability_Workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Optimization Strategies A In Vitro Potency Confirmed B Physicochemical Characterization (Solubility, LogP) A->B C In Vitro ADME (Caco-2, Metabolic Stability) B->C D Low Solubility? C->D E Low Permeability / High Efflux? C->E F High First-Pass Metabolism? C->F G Formulation Strategies (Solid Dispersion, SEDDS) D->G Yes H Chemical Modification (Prodrugs, Salt Formation) D->H Yes E->H Yes I Medicinal Chemistry (Block Metabolic Hotspots) F->I Yes J In Vivo PK Study (Mouse/Rat) G->J H->J I->J K Acceptable Bioavailability? J->K K->C No, Re-evaluate L Proceed to Efficacy Studies K->L Yes

Caption: A workflow for troubleshooting and enhancing oral bioavailability.

Diagram: Caco-2 Permeability Assay Workflow

This diagram details the key steps of the Caco-2 assay.

Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 18-22 days for differentiation A->B C Measure pre-experiment TEER (Check monolayer integrity) B->C D Perform Transport Experiment (A-B and B-A directions) C->D E Collect samples from donor and receiver chambers D->E G Measure post-experiment TEER D->G F Analyze samples by LC-MS/MS E->F H Calculate Papp and Efflux Ratio F->H G->H

Caption: Step-by-step experimental workflow for the Caco-2 permeability assay.

Diagram: EGFR Signaling Pathway

Many pyrimidine-based inhibitors target kinases within critical signaling pathways. Understanding these pathways is essential for interpreting pharmacological data.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyrimidine-Based EGFR Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway targeted by pyrimidine inhibitors.

VI. References

  • Zhang, Y., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6563. [Link]

  • European Centre for the Validation of Alternative Methods (ECVAM). (2008). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Technical Reports. [Link]

  • Szafrański, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2535. [Link]

  • Di, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1216-1223. [Link]

  • Di, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Omega, 3(1), 1049-1056. [Link]

  • Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 921-926. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • National Cancer Institute. (2013). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCI Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Glicksberg, B. S., et al. (2020). Biomedical Graph Visualizer for Identifying Drug Candidates. bioRxiv. [Link]

  • Uddin, M. J., et al. (2021). Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Cyprotex. Caco-2 Permeability Assay. Evotec. [Link]

  • Koutsofios, A. (1996). Drawing graphs with dot. AT&T Bell Laboratories. [Link]

  • Al-Atrash, J., et al. (2024). GraphDrug: A Multimodal Graph Learning for Predicting Bioactivity and Pharmacokinetics of Drug Candidates. International Journal of Environmental Sciences & Natural Resources. [Link]

  • Breunig, C., et al. (2019). Determination of the cell permeability of 4p using a Caco-2 assay based on human epithelial colecteral adenocarcinoma cells. ResearchGate. [Link]

  • Weber, G. (1995). Interaction of antimetabolite drugs with pyrimidine nucleotide metabolism. ResearchGate. [Link]

  • Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7486-7500. [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Informatics in Medicine Unlocked, 49, 101258. [Link]

  • Sanna, V., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(15), 6645-6659. [Link]

  • ResearchGate. (2020). Schematic diagram of the oral bioavailability of the drug candidate compounds and drugs. ResearchGate. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. [Link]

  • Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River Laboratories. [Link]

  • Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • while true do;. (2024). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;. [Link]

  • Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7486-7500. [Link]

  • Roney, M., et al. (2024). Design strategy of new pyrimidine hybrid compounds as anticancer agent. ResearchGate. [Link]

  • CU Cancer Center. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. [Link]

  • Sanna, V., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 320-326. [Link]

  • Geronikaki, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6296. [Link]

  • Li, L., et al. (2020). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 10, 586. [Link]

  • Baluja, S. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(11-12), 931-936. [Link]

  • Wylie, A. A., et al. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 29(13), 3020. [Link]

  • Dudhe, R., et al. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(4), 13-21. [Link]

  • Graphviz. (2024). DOT Language. Graphviz. [Link]

  • Park, H., et al. (2023). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 66(1), 381-397. [Link]

  • Gabrielsson, J., & Bentzen, C. (2007). Optimising in vivo pharmacology studies–Practical PKPD considerations. ResearchGate. [Link]

  • de Wit, D., et al. (2016). Metabolism of drugs interfering with purine and pyrimidine synthesis. ResearchGate. [Link]

  • Gansner, E. R., & North, S. C. (2006). Drawing graphs with dot. MIT. [Link]

  • MathWorks. (2024). Bioavailability Simulation of Drug-Like Molecules. YouTube. [Link]

  • Sial, M. A., et al. (2022). Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models. Foods, 11(19), 2942. [Link]

Sources

Optimization

Technical Support Center: Overcoming Experimental Variability with 2-Amino-4-morpholin-4-yl-pyrimidine

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Amino-4-morpholin-4-yl-pyrimidine and its derivatives. As a po...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Amino-4-morpholin-4-yl-pyrimidine and its derivatives. As a potent chemical scaffold, these molecules offer significant opportunities in research, particularly as kinase inhibitors. However, their physicochemical properties can introduce variability into experimental results. This document provides in-depth troubleshooting guides and FAQs to help you identify, understand, and mitigate these challenges, ensuring the generation of robust and reproducible data.

Section 1: Frequently Asked Questions (FAQs) - Compound Fundamentals & Handling

This section addresses the most common initial questions regarding the handling and properties of 2-Amino-4-morpholin-4-yl-pyrimidine. Proper handling is the first line of defense against experimental variability.

Q1: What is 2-Amino-4-morpholin-4-yl-pyrimidine and what is its primary mechanism of action?

A: 2-Amino-4-morpholin-4-yl-pyrimidine is a heterocyclic compound featuring a pyrimidine core. This core structure is a well-established "scaffold" in medicinal chemistry, particularly for developing kinase inhibitors.[1] The 2-aminopyrimidine group is adept at forming critical hydrogen bonds with amino acid residues in the hinge region of the ATP-binding pocket of many kinases.[1]

Derivatives of this compound have been developed as potent inhibitors of various kinases, including:

  • Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, making it a target in oncology.[2]

  • PI3K/Akt/mTOR Pathway: This is a critical signaling pathway often deregulated in cancer, controlling cell proliferation, growth, and survival.[3][4]

  • Janus kinases (JAK): These tyrosine kinases are crucial for mediating immune responses.[5]

The morpholine group generally extends into the solvent-exposed region of the kinase, a feature that can be modified to fine-tune properties like solubility and selectivity.[2]

Q2: How should I prepare and store stock solutions of this compound to ensure stability and consistency?

A: This is a critical step, as improper solubilization is a major source of error. Pyrimidine-based compounds are often characterized by poor aqueous solubility.[6]

Solvent Selection:

  • Primary Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). It is the most common and effective solvent for this class of compounds.

  • Alternative Solvents: For specific applications where DMSO is not suitable, other organic solvents may be used, but their efficacy varies. A study on a related 2-aminopyrimidine derivative showed the highest solubility in N,N-dimethylformamide (DMF), followed by dioxane and acetone, with poor solubility in toluene and ethyl benzene.[7] Always verify solubility for your specific derivative.

Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Pre-weigh Compound: Accurately weigh the required amount of solid compound in a microfuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex thoroughly for 1-2 minutes. If particulates remain, sonicate the solution in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate before aliquoting.

Storage:

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

  • Temperature: Store aliquots at -20°C or -80°C for long-term stability. A derivative of this compound has shown excellent plasma stability, suggesting the core is robust, but proper storage remains essential.[2]

ParameterRecommendationRationale
Primary Solvent 100% Anhydrous DMSOMaximizes solubility for hydrophobic pyrimidine scaffolds.[6]
Stock Concentration 10 - 20 mMA practical concentration for serial dilutions into aqueous assay buffers.
Storage Temperature -20°C or -80°CMinimizes degradation over time.
Handling Aliquot for single usePrevents degradation from multiple freeze-thaw cycles.
Q3: When I dilute my DMSO stock into aqueous assay buffer, I sometimes see cloudiness or precipitate. Why does this happen and how can I prevent it?

A: This is a classic example of compound precipitation due to poor aqueous solubility, a known issue with this chemical class.[6][8] Even though the compound is dissolved in DMSO, when this stock is diluted into a buffer, the final DMSO concentration may be too low to keep the compound in solution.

Causality & Prevention:

  • Exceeding Aqueous Solubility Limit: The final concentration of your compound in the assay buffer is likely higher than its maximum aqueous solubility.

  • Insufficient Final DMSO Concentration: The percentage of DMSO in the final assay volume is critical. Most assays should maintain a final DMSO concentration between 0.1% and 1.0%. Below this range, solubility can be compromised.

  • "Shock" Precipitation: Adding the DMSO stock directly to the full volume of buffer can cause the compound to crash out of solution.

Troubleshooting Protocol:

  • Intermediate Dilution Series: Instead of a single large dilution, perform a serial dilution in a buffer that contains a higher percentage of DMSO, or in 100% DMSO, before the final dilution into the assay plate.

  • Pluronic F-127: Consider adding a non-ionic surfactant like Pluronic F-127 (at ~0.01%) to your assay buffer to improve compound solubility and prevent aggregation.

  • Order of Addition: When preparing your assay, add the compound (in DMSO) to the buffer last, and mix immediately and thoroughly.

Section 2: Troubleshooting Biochemical Assays (e.g., Kinase Assays)

Variability in in-vitro assays, such as kinase activity assays, is a common hurdle. The following Q&A guide addresses the most frequent issues.

Q4: My IC50 values for the same compound are inconsistent between experiments. What are the likely causes?

A: Inconsistent IC50 values are a red flag that points to underlying variability in your assay setup or compound behavior.

Potential Causes & Solutions:

  • Compound Precipitation: As discussed in Q3, if the compound is not fully soluble at the tested concentrations, the "effective" concentration is lower and varies, leading to fluctuating IC50s.

    • Solution: Visually inspect your assay plates (if possible) for precipitate. Re-evaluate your dilution scheme to ensure the final DMSO concentration is sufficient. Always prepare fresh dilutions for each experiment from a trusted frozen stock.

  • Assay Signal Drift: If the assay incubation time is too long, the enzyme activity may no longer be in the linear range, or the detection reagents may degrade.

    • Solution: Re-validate your assay kinetics. Ensure you are measuring the initial reaction velocity (typically 10-20% substrate turnover). Run a time-course experiment to determine the optimal incubation period.

  • Enzyme Concentration and Quality: Variations in the concentration or activity of your enzyme stock will directly impact the IC50 value. A significantly higher enzyme concentration can lead to a rightward shift in the IC50 curve for some inhibitor types.[9]

    • Solution: Use a single, validated batch of enzyme for a series of experiments. Always include a positive control inhibitor (like Staurosporine for many kinases) to monitor assay performance and enzyme activity between runs.

  • Non-Specific Inhibition (NSI): The compound may be acting as a promiscuous inhibitor through mechanisms like aggregation, redox cycling, or assay interference.

    • Solution: Perform an "inhibitor titration" control. Increase the enzyme concentration 10-fold; a significant IC50 shift (e.g., >3x) suggests non-stoichiometric inhibition.[9]

Troubleshooting Workflow for Inconsistent IC50 Values

G start Inconsistent IC50 Values Observed check_solubility Step 1: Verify Compound Solubility - Visually inspect for precipitate - Check final DMSO % start->check_solubility solubility_ok Is solution clear? check_solubility->solubility_ok check_controls Step 2: Analyze Assay Controls - Positive control inhibitor (e.g., Staurosporine) - Vehicle (DMSO) control solubility_ok->check_controls Yes outcome_good Root Cause Identified & Corrected IC50s are now reproducible solubility_ok->outcome_good No (Re-optimize dilution protocol) controls_ok Are controls consistent? check_controls->controls_ok check_assay_params Step 3: Review Assay Parameters - Enzyme concentration - Substrate concentration (at or below Km) - Incubation time (linear range) controls_ok->check_assay_params Yes controls_ok->outcome_good No (Check enzyme/reagent quality) params_ok Are parameters optimal? check_assay_params->params_ok check_nsi Step 4: Test for Non-Specific Inhibition - Run inhibitor titration with 10x enzyme - Test with/without detergent (e.g., Triton X-100) params_ok->check_nsi Yes params_ok->outcome_good No (Re-validate assay kinetics) check_nsi->outcome_good NSI identified (Triage or modify compound) G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Amino-4-morpholin- 4-yl-pyrimidine (Inhibitor) Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR pathway showing PI3K as a potential target.

Q7: My compound is causing widespread cell death even at low concentrations, masking any specific inhibitory effect. How do I distinguish targeted effects from general cytotoxicity?

A: It's crucial to determine if the observed effect is due to inhibition of the intended target or simply off-target toxicity.

Experimental Strategy:

  • Determine the Therapeutic Window: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo® assay) and a dose-response curve for target engagement (e.g., a Western blot for a downstream phosphorylated substrate). The "therapeutic window" is the concentration range where you see target inhibition without significant cytotoxicity.

  • Use a Rescue Experiment: If possible, express a drug-resistant mutant of your target kinase in the cells. If the compound's effect is on-target, the cells with the mutant kinase should be resistant to the compound's effects.

  • Profile for Off-Target Effects: Broad kinase screening panels (e.g., Eurofins, DiscoverX) can reveal if your compound is potently inhibiting other kinases that could be responsible for the toxicity. [10][11]Pyrimidine-based inhibitors can sometimes have a wider inhibition profile than initially expected. [10]

Section 4: Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a 10 mM primary stock solution in DMSO and a 100 µM working solution for direct use in assays.

Materials:

  • 2-Amino-4-morpholin-4-yl-pyrimidine (solid)

  • Anhydrous DMSO

  • Sterile microfuge tubes and pipette tips

  • Assay buffer (e.g., PBS or specific kinase buffer)

Procedure:

  • Primary Stock (10 mM): a. Calculate the mass of the compound needed for your desired volume (e.g., for 1 mL of 10 mM stock, if MW = 194.23 g/mol , you need 1.94 mg). b. Weigh the solid into a sterile tube. c. Add the calculated volume of 100% DMSO. d. Vortex and sonicate until fully dissolved. e. Aliquot into single-use volumes (e.g., 10 µL) and store at -80°C.

  • Working Solution (100 µM): a. On the day of the experiment, thaw one aliquot of the 10 mM primary stock. b. Perform a 1:100 dilution into your final assay buffer. Important: To avoid precipitation, add the 1 µL of 10 mM stock to 99 µL of buffer and immediately vortex. c. This 100 µM solution can now be used for serial dilutions in the assay plate. The final DMSO concentration from this step will be 1%.

Protocol 2: Generic Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay Example)

Objective: To determine the IC50 value of the compound against a target kinase. This protocol is based on the LanthaScreen™ assay mentioned in related literature. [2] Principle: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay. A europium-labeled antibody (donor) binds to the kinase, and a fluorescently labeled ATP-competitive tracer (acceptor) binds to the kinase's active site. Your inhibitor will compete with the tracer, disrupting FRET.

Procedure:

  • Prepare Serial Dilutions: In a 384-well plate, perform a serial dilution of your compound starting from your highest desired concentration (e.g., 10 µM). Include "vehicle-only" (DMSO) wells for a 0% inhibition control and "no enzyme" wells for a 100% inhibition control.

  • Add Kinase & Antibody: Prepare a mix of your target kinase and the Eu-labeled antibody in the kinase buffer. Add this mix to all wells except the "no enzyme" control.

  • Add Tracer: Add the fluorescent tracer to all wells.

  • Incubate: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

  • Read Plate: Read the TR-FRET signal on a compatible plate reader (measuring emissions at two wavelengths, e.g., 665 nm and 615 nm).

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Normalize the data using your controls (0% and 100% inhibition). c. Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

References
  • Cai, M., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2024). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Bioorganic Chemistry. Available at: [Link]

  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry. Available at: [Link]

  • Bhatia, R., et al. (2023). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. Available at: [Link]

  • Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

  • Mladenova, R., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. Available at: [Link]

  • Ren, P., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, G., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics. Available at: [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Bradley, E., et al. (2017). Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs Website. Available at: [Link]

  • Altenbach, R. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Inhibitory Activity of 2-Amino-4-morpholin-4-yl-pyrimidine on PI3K Kinase

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound, 2-Amino-4-morpholin-4-yl-pyrimidine, on Phosphoinos...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound, 2-Amino-4-morpholin-4-yl-pyrimidine, on Phosphoinositide 3-kinase (PI3K). We will delve into the critical PI3K/AKT/mTOR signaling pathway, compare the compound's performance with established inhibitors, and provide detailed, field-proven experimental protocols.

The Critical Role of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many diseases, particularly cancer, making it a prime target for therapeutic intervention.[2][3]

Activation of this pathway typically begins with the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by growth factors or other extracellular signals.[4][5] This leads to the activation of PI3K, a family of lipid kinases.[5] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][5] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B), to the plasma membrane.[4][5] This colocalization facilitates the phosphorylation and activation of AKT by other kinases like PDK1 and mTORC2.[4] Once activated, AKT phosphorylates a multitude of downstream substrates, orchestrating a variety of cellular responses.[4] A critical negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3, thus antagonizing PI3K activity.[4][5]

Given its central role in cell signaling, robust and reliable methods to identify and validate inhibitors of PI3K are of paramount importance in drug discovery.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellResponse Cell Growth, Survival, Proliferation Downstream->CellResponse

Caption: The PI3K/AKT/mTOR signaling pathway.

Benchmarking Against Established PI3K Inhibitors

To objectively assess the inhibitory potential of 2-Amino-4-morpholin-4-yl-pyrimidine, it is crucial to compare its performance against well-characterized, commercially available PI3K inhibitors. For this guide, we will use Wortmannin and LY294002 as benchmarks.

  • Wortmannin: A fungal metabolite that acts as a potent, irreversible, and cell-permeable inhibitor of PI3K with an IC50 in the low nanomolar range.[6][7] It is important to note that Wortmannin can also inhibit other kinases at higher concentrations.[6][8]

  • LY294002: A synthetic, reversible, and cell-permeable morpholine-containing compound that is a potent inhibitor of PI3Ks.[9][10] Its IC50 is typically in the low micromolar range.[10][11] Similar to Wortmannin, LY294002 can exhibit off-target effects on other kinases.[9][12]

The morpholine group is a common feature in many PI3K inhibitors, as it often forms a key hydrogen bond within the ATP-binding pocket of the kinase.[13][14] The pyrimidine scaffold is also a prevalent core structure for maintaining inhibitory activity.[15]

A Two-Pronged Approach to Validation: Biochemical and Cellular Assays

A comprehensive validation strategy necessitates a dual approach: direct assessment of enzymatic inhibition through biochemical assays and evaluation of the compound's efficacy within a complex biological system using cell-based assays.[16] This ensures that the observed inhibitory activity is not only potent at the molecular level but also translates to a functional effect in living cells.

Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) IC50_determination Determine IC50 Value Biochem_Assay->IC50_determination Cell_Treatment Treat Cells with Inhibitor Western_Blot Western Blot for p-AKT Cell_Treatment->Western_Blot Compound 2-Amino-4-morpholin- 4-yl-pyrimidine Compound->Biochem_Assay Compound->Cell_Treatment

Caption: A dual-pronged validation workflow.

Experimental Protocols

Part 1: Biochemical Validation - In Vitro PI3K Kinase Assay

The primary objective of the biochemical assay is to quantify the direct inhibitory effect of 2-Amino-4-morpholin-4-yl-pyrimidine on the enzymatic activity of PI3K and to determine its half-maximal inhibitory concentration (IC50). A robust and widely used method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[17][18] This assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[17][18]

Detailed Protocol: PI3K ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a concentrated stock solution of 2-Amino-4-morpholin-4-yl-pyrimidine, Wortmannin, and LY294002 in 100% DMSO.

    • Create a serial dilution of each inhibitor. It is critical to perform a pre-incubation of the kinase and inhibitor for approximately 10 minutes before adding the substrate.[19]

    • Prepare the PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[17]

    • Reconstitute the recombinant PI3K enzyme and the lipid substrate (e.g., PIP2) according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted inhibitors.

    • Add the PI3K enzyme and lipid substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes.[17]

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus, the PI3K activity.

    • Plot the percentage of PI3K activity against the log concentration of the inhibitor.

    • Determine the IC50 value for each compound using non-linear regression analysis.

Part 2: Cellular Validation - Western Blotting for Phosphorylated AKT

To confirm that 2-Amino-4-morpholin-4-yl-pyrimidine can effectively inhibit the PI3K pathway in a cellular context, we will measure the phosphorylation status of AKT, a key downstream effector of PI3K.[20] A decrease in the phosphorylation of AKT at serine 473 (p-AKT Ser473) upon treatment with the inhibitor is a reliable indicator of PI3K pathway inhibition.[21][22] Western blotting is the gold standard for this analysis.[23][24]

Detailed Protocol: Western Blot for p-AKT (Ser473)

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line with a known activated PI3K pathway) to approximately 80% confluency.

    • Serum-starve the cells for a few hours to reduce basal PI3K pathway activity.[25]

    • Treat the cells with varying concentrations of 2-Amino-4-morpholin-4-yl-pyrimidine, Wortmannin, LY294002, and a vehicle control (DMSO) for a predetermined time (e.g., 1 hour).[11]

    • Stimulate the cells with a growth factor (e.g., insulin or EGF) to activate the PI3K pathway, except for the negative control group.

  • Protein Extraction:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[25]

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[24]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for p-AKT (Ser473) overnight at 4°C.[22][24]

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

  • Normalization and Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT or a housekeeping protein like β-actin.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-AKT signal to the total AKT or housekeeping protein signal.

    • Compare the levels of p-AKT in the inhibitor-treated samples to the stimulated and unstimulated controls.

Comparative Data Summary

The following table provides a template for summarizing the experimental data, allowing for a direct comparison of the inhibitory activities of 2-Amino-4-morpholin-4-yl-pyrimidine and the benchmark compounds.

CompoundBiochemical IC50 (PI3Kα)Cellular p-AKT Inhibition (at 1 µM)
2-Amino-4-morpholin-4-yl-pyrimidineExperimental ValueExperimental Value (% of control)
Wortmannin~3-5 nM[6][7]Strong Inhibition
LY294002~0.5-1.4 µM[9][11]Strong Inhibition

Conclusion

This guide provides a robust and scientifically sound framework for the validation of 2-Amino-4-morpholin-4-yl-pyrimidine as a PI3K inhibitor. By employing both biochemical and cell-based assays and comparing the results to established inhibitors, researchers can confidently assess the compound's potency and cellular efficacy. The detailed protocols and the underlying scientific rationale provided herein are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery efforts targeting the critical PI3K signaling pathway.

References

  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • Cell Signaling Technology. (n.d.). PI3K/AKT/MAPK Signaling Resources.
  • Hancock, M. K., Bi, K., Robers, M. B., Machleidt, T., Vogel, K. W., & Carlson, C. B. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Thermo Fisher Scientific.
  • MedchemExpress. (n.d.). LY294002 | PI3K Inhibitor.
  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.
  • Li, Y., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2389-2402.
  • Vogel, K. W., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3501-3501.
  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12.
  • Sigma-Aldrich. (n.d.). Wortmannin, (PI3 Kinase inhibitor).
  • National Institutes of Health. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. NIH.gov.
  • Cell Signaling Technology. (2020). PI3K / Akt Signaling.
  • Jo, A., & Jung, Y. K. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent.
  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits.
  • Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Assay and drug development technologies, 7(1), 59-70.
  • Eldehna, W. M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1788-1803.
  • Okayasu, R., et al. (2020). Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. Cancer letters, 122(1-2), 169-173.
  • Cell Signaling Technology. (2007). Phospho-Akt (Ser473) Antibody.
  • Cell Signaling Technology. (n.d.). LY294002.
  • MedChemExpress. (n.d.). Wortmannin (SL-2052) | PI3K Inhibitor.
  • MDPI. (2024). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies.
  • National Institutes of Health. (n.d.). Detection of phosphorylated Akt and MAPK in cell culture assays.
  • American Chemical Society. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.
  • RayBiotech. (n.d.). PI3K-Akt Signaling Pathway.
  • National Institutes of Health. (n.d.). A direct fluorometric activity assay for lipid kinases and phosphatases.
  • Wikipedia. (n.d.). LY294002.
  • Promega Corporation. (n.d.). PI3K(p110α/p85α) Kinase Assay.
  • National Institutes of Health. (n.d.). LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism.
  • Spandidos Publications. (2016). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells.
  • Selleck Chemicals. (n.d.). PI3K Inhibitors.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode.
  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell.
  • Abcam. (n.d.). LY 294002, PI3-kinase inhibitor (CAS 154447-36-6).
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • STEMCELL Technologies. (n.d.). Wortmannin | PI3K/AKT Pathway Inhibitor.
  • ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot?.
  • Promega Corporation. (n.d.). PI3K (p110α[E545K]/p85α) Protocol.

Sources

Comparative

Comparing 2-Amino-4-morpholin-4-yl-pyrimidine with other pyrimidine-based drugs

An In-Depth Comparative Analysis of the 2-Amino-4-morpholino-pyrimidine Scaffold in Kinase Inhibitor Design Introduction: The Pyrimidine Core in Modern Drug Discovery The pyrimidine ring is a privileged scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the 2-Amino-4-morpholino-pyrimidine Scaffold in Kinase Inhibitor Design

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. Its versatile nature, characterized by multiple sites for substitution and its ability to form critical hydrogen bonds with protein targets, has made it a cornerstone in the design of targeted therapies. This is particularly evident in the field of oncology, where pyrimidine-based molecules have been successfully developed as potent and selective kinase inhibitors. Kinases, enzymes that regulate the majority of cellular pathways, are often dysregulated in cancer, making them prime therapeutic targets. This guide provides a comparative analysis of compounds derived from the 2-Amino-4-morpholino-pyrimidine scaffold, contrasting them with other pyrimidine-based kinase inhibitors to elucidate key structure-activity relationships and guide future drug development efforts.

The 2-Amino-4-morpholino-pyrimidine Scaffold: A Versatile Kinase Hinge-Binder

The 2-Amino-4-morpholino-pyrimidine core is a highly effective pharmacophore, particularly for targeting the ATP-binding site of kinases. Its structure is elegantly designed for this role: the N1 and the 2-amino group of the pyrimidine ring act as a "hinge-binder," forming two crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction anchors the molecule in the ATP pocket, providing a stable foundation for achieving high-affinity binding. The morpholine group at the C4 position often serves to enhance solubility and can be modified to improve pharmacokinetic properties. The C5 position is a common point for substitution, allowing for the introduction of various functional groups to target specific sub-pockets within the kinase active site, thereby driving potency and selectivity.

One of the most prominent classes of inhibitors built from this scaffold targets the Phosphoinositide 3-kinase (PI3K) and a related protein, the mammalian Target of Rapamycin (mTOR), both of which are critical nodes in a signaling pathway that controls cell growth, proliferation, and survival.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Activation TSC TSC1/2 AKT->TSC Inhibition mTORC2 mTORC2 mTORC2->AKT Full Activation Rheb_GTP Rheb-GTP TSC->Rheb_GTP GTP Hydrolysis Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation Drug 2-Amino-4-morpholino- pyrimidine Derivatives (e.g., PI-103, Gedatolisib) Drug->PI3K Inhibition Drug->mTORC1 Inhibition

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

To illustrate the utility of the 2-Amino-4-morpholino-pyrimidine scaffold, we will compare a representative compound, Gedatolisib (PF-05212384) , with other pyrimidine-based inhibitors targeting the PI3K/mTOR pathway. Gedatolisib is a potent, dual PI3K/mTOR inhibitor that is based on this core structure. We will compare it with Idelalisib (a PI3Kδ-selective inhibitor) and Duvelisib (a PI3Kδ/γ inhibitor), which feature different pyrimidine-based cores and exhibit different selectivity profiles.

CompoundScaffoldTarget(s)IC50 (PI3Kα)IC50 (PI3Kδ)IC50 (mTOR)
Gedatolisib 2-Amino-4-morpholino-pyrimidinePI3K (pan), mTOR0.4 nM3.9 nM1.6 nM
Idelalisib Purine-based (structurally related)PI3Kδ820 nM2.5 nM>10,000 nM
Duvelisib 7H-pyrrolo[2,3-d]pyrimidinePI3Kδ, PI3Kγ295 nM2.5 nM>10,000 nM

Data compiled from publicly available sources for illustrative purposes. Actual values may vary between experiments.

Analysis:

  • Potency and Selectivity: Gedatolisib, built on the 2-Amino-4-morpholino-pyrimidine scaffold, demonstrates potent, low-nanomolar inhibition across both PI3K isoforms and mTOR. This "pan-inhibitor" profile is a direct result of targeting the highly conserved ATP-binding site, a feature enabled by the scaffold's effective hinge-binding. In contrast, Idelalisib and Duvelisib achieve their selectivity for the PI3Kδ isoform through modifications to their respective scaffolds that exploit subtle differences in the δ isoform's active site, while showing significantly less activity against PI3Kα and no meaningful activity against mTOR.

  • Therapeutic Implications: The choice of scaffold directly influences the therapeutic strategy. The broad inhibition profile of Gedatolisib makes it a candidate for cancers with hyperactivation of the entire PI3K/mTOR pathway. Conversely, the selective profiles of Idelalisib and Duvelisib are better suited for hematological malignancies where the PI3Kδ isoform is the primary driver of disease. This highlights how the core pyrimidine structure is a critical determinant of the final drug's biological and clinical profile.

Experimental Methodologies for Inhibitor Characterization

The robust evaluation of kinase inhibitors requires standardized, reproducible assays. Below are protocols for two fundamental experiments: determining enzymatic potency and assessing cellular viability.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of an inhibitor to a kinase active site. It relies on Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody (Eu-Ab) that binds to a tagged kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket. A potent inhibitor will displace the tracer, disrupting FRET and decreasing the emission signal.

Kinase_Binding_Assay cluster_no_inhibitor No Inhibitor (High FRET) cluster_with_inhibitor With Inhibitor (Low FRET) Kinase_A GST-Tagged Kinase Tracer_A AF647-Tracer (Binds ATP Pocket) Kinase_A->Tracer_A Binding Antibody_A Eu-Antibody (Binds GST-Tag) Kinase_A->Antibody_A Binding FRET FRET Signal (665 nm Emission) Antibody_A->Tracer_A Proximity enables FRET Kinase_B GST-Tagged Kinase Antibody_B Eu-Antibody (Binds GST-Tag) Kinase_B->Antibody_B Binding Tracer_B AF647-Tracer (Displaced) No_FRET No FRET Signal Inhibitor Inhibitor Inhibitor->Kinase_B Binding Inhibitor->Tracer_B Displacement start Start prep_reagents Prepare Assay Buffer, Kinase, Tracer, Antibody, and Inhibitor Dilutions start->prep_reagents dispense Dispense Reagents into 384-well Plate prep_reagents->dispense incubate Incubate at Room Temp (e.g., 60 minutes) dispense->incubate read_plate Read Plate on FRET-compatible Reader (Ex: 340 nm, Em: 615 nm & 665 nm) incubate->read_plate analyze Calculate Emission Ratio and Determine IC50 read_plate->analyze

Figure 2: Workflow for a FRET-based kinase binding assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Gedatolisib) in the assay buffer. Prepare a master mix containing the kinase, Eu-labeled antibody, and assay buffer.

  • Dispensing: Add 5 µL of the test compound dilutions to the wells of a low-volume 384-well plate.

  • Kinase Addition: Add 5 µL of the kinase/antibody master mix to each well.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate using a microplate reader capable of time-resolved FRET. Excite at ~340 nm and measure emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of a compound on cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The 2-Amino-4-morpholino-pyrimidine scaffold is a powerful and validated starting point for the design of potent kinase inhibitors. Its intrinsic ability to form key hydrogen bond interactions with the kinase hinge region provides a reliable anchor for achieving high-affinity binding. As demonstrated by the comparison between Gedatolisib and other pyrimidine-based drugs like Idelalisib and Duvelisib, the specific design and substitution pattern of the pyrimidine core are critical determinants of the resulting inhibitor's potency and selectivity profile. By leveraging this understanding and employing robust experimental methodologies, researchers can continue to develop novel and highly targeted therapies for a range of human diseases.

References

  • Zhao, Z., et al. (2017). A new 2-aminopyrimidine derivative, inhibits cell proliferation and induces apoptosis in A549 cells via a mitochondrial-mediated pathway. Oncotarget. Available at: [Link]

  • Yuan, L., et al. (2020). Discovery of novel 2-aminopyrimidine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase delta. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • National Cancer Institute (NCI). PI3K/AKT/mTOR Signaling Pathway. NCI Dictionaries. Available at: [Link]

  • National Center for Biotechnology Information. Gedatolisib. PubChem Compound Summary for CID 46940536. Available at: [Link]

  • Janku, F., et al. (2018). PIK3CA Mutation H1047R Is a Late Event in Colorectal Cancer Development. Clinical Cancer Research. Available at: [Link]

  • National Center for Biotechnology Information. Idelalisib. PubChem Compound Summary for CID 135398510. Available at: [Link]

  • National Center for Biotechnology Information. Duvelisib. PubChem Compound Summary for CID 11626543. Available at: [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-morpholin-4-yl-pyrimidine Derivatives as Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-4-morpholin-4-yl-pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry, particularly for the d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-4-morpholin-4-yl-pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. We will objectively compare the performance of these derivatives against various kinase targets, supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical scaffold.

The 2-Amino-4-morpholin-4-yl-pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of DNA and RNA, making it an attractive starting point for the design of therapeutic agents.[1] The 2-amino-4-morpholin-4-yl-pyrimidine core has emerged as a "privileged scaffold" in kinase inhibitor design. This is largely attributed to the ability of the 2-aminopyrimidine moiety to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[2] The morpholine group at the 4-position often contributes to improved physicochemical properties, such as aqueous solubility, and can also form crucial interactions within the active site.

These derivatives have shown potent inhibitory activity against a range of kinases, including phosphatidylinositol 3-kinases (PI3Ks), mammalian target of rapamycin (mTOR), Aurora kinases, and Polo-like kinases (PLKs), which are all critical regulators of cell growth, proliferation, and survival, and are frequently dysregulated in cancer.[1][3]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 2-amino-4-morpholin-4-yl-pyrimidine derivatives can be finely tuned by substitutions at various positions of the pyrimidine ring. Understanding these SARs is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Modifications at the 2-Amino Position

The 2-amino group is a critical anchor, forming hydrogen bonds with the kinase hinge region. While the free amino group is often important for activity, its substitution can lead to enhanced potency and selectivity.

A study on 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors provides excellent insights into the impact of modifications at this position.[3] The core scaffold in this study features a morpholine at the 4-position (note: the study refers to it as the 6-position due to different numbering conventions for their specific fused pyrimidine system, but it is analogous to the 4-position in the parent pyrimidine) and a carbonitrile at the 5-position. The 2-hydrazinyl group served as a handle for further derivatization.

Key Findings:

  • Schiff Base Formation: Condensation of the 2-hydrazinyl intermediate with various aldehydes to form Schiff bases (imines) proved to be a highly effective strategy.

  • Aromatic and Heteroaromatic Substituents: The introduction of aromatic and heteroaromatic moieties via the imine linkage generally led to potent compounds. For instance, compounds 12b and 12d from this study, bearing substituted phenyl groups, exhibited excellent antitumor activity against the leukemia SR cell line with IC50 values of 0.10 µM and 0.09 µM, respectively.[3]

  • Impact on Kinase Inhibition: These structural modifications directly translated to potent inhibition of PI3Kα, PI3Kβ, PI3Kδ, and mTOR. Compound 12b displayed IC50 values of 0.17 µM, 0.13 µM, 0.76 µM, and 0.83 µM against PI3Kα, PI3Kβ, PI3Kδ, and mTOR, respectively.[3]

The following Graphviz diagram illustrates the general SAR at the 2-position based on these findings.

SAR_at_C2 Scaffold 2-Substituted-4-morpholinopyrimidine Hydrazinyl 2-Hydrazinyl (Intermediate) Scaffold->Hydrazinyl Modification at C2 SchiffBase Schiff Base (Imine) (Generally Potent) Hydrazinyl->SchiffBase Condensation with Aldehydes Heterocycle Heterocyclic Rings (e.g., Pyrazole) Variable Activity Hydrazinyl->Heterocycle Cyclocondensation Aryl Aromatic/Heteroaromatic Substituents (e.g., Substituted Phenyl) Potent PI3K/mTOR Inhibition SchiffBase->Aryl Leads to Alternatives CoreScaffold 2-Amino-4-morpholinopyrimidine PI3K PI3K Inhibitors CoreScaffold->PI3K Aurora Aurora Kinase Inhibitors CoreScaffold->Aurora FAK FAK Inhibitors CoreScaffold->FAK Alt_PI3K Thiazoles Imidazopyridines Quinazolines PI3K->Alt_PI3K Alternatives Alt_Aurora Quinazolines Pyrrolopyrimidines Imidazo[4,5-b]pyridines Aurora->Alt_Aurora Alternatives Alt_FAK Scaffold Disruptors Triazines FAK->Alt_FAK Alternatives

Caption: Alternative scaffolds for key kinase targets of 2-amino-4-morpholinopyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and reliability of research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key intermediate and for a common in vitro kinase inhibition assay.

Synthesis of 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Intermediate 5)

[3] This protocol describes the synthesis of a key intermediate used in the development of potent PI3K/mTOR inhibitors.

Workflow Diagram:

Synthesis_Workflow Start Start: 2-Methylthio-4-morpholino-pyrimidine-5-carbonitrile (Compound 4) Step1 Add Hydrazine Hydrate and Absolute Ethanol Start->Step1 Step2 Stir at Room Temperature for 3 hours Step1->Step2 Step3 Reflux until Methyl Mercaptan Odor Ceases Step2->Step3 Step4 Cool Reaction Mixture Step3->Step4 Step5 Filter Precipitate Step4->Step5 Step6 Wash with Cold Ethanol Step5->Step6 Step7 Dry the Product Step6->Step7 End End: 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Intermediate 5) Step7->End

Caption: Workflow for the synthesis of a key 2-hydrazinyl intermediate.

Step-by-Step Protocol:

  • To a solution of 2-methylthio-4-morpholino-pyrimidine-5-carbonitrile (Compound 4 ) in absolute ethanol, add hydrazine hydrate.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Heat the mixture to reflux and continue refluxing until the characteristic odor of methyl mercaptan is no longer detectable. This indicates the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product, 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Intermediate 5 ), under vacuum.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

[4][5][6] This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Workflow Diagram:

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Test Compound Dilutions into Microplate Start->Step1 Step2 Add Kinase and Substrate to Wells Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate at 30°C for 60 minutes Step3->Step4 Step5 Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Step4->Step5 Step6 Incubate at Room Temperature for 40 minutes Step5->Step6 Step7 Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light Step6->Step7 Step8 Incubate at Room Temperature for 30-60 minutes Step7->Step8 Step9 Measure Luminescence Step8->Step9 End End: Calculate IC50 Values Step9->End

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound dilution to each well. For control wells, add 1 µL of the vehicle (e.g., DMSO).

    • Add 2 µL of a solution containing the kinase of interest and its specific substrate peptide in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

  • Signal Generation and Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 2-amino-4-morpholin-4-yl-pyrimidine scaffold is a versatile and highly valuable platform for the design of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships at the 2-, 5-, and 6-positions of the pyrimidine ring is essential for optimizing the pharmacological properties of these derivatives. This guide has provided a comparative analysis of their performance against key kinase targets, contextualized their utility against alternative scaffolds, and offered detailed experimental protocols to aid in the design and evaluation of novel inhibitors based on this privileged structure.

References

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 12(45), 29497-29517. [Link]

  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208. [Link]

  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19383-19395. [Link]

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 129-140. [Link]

  • Che, M., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 96, 49-59. [Link]

  • Bavetsias, V., et al. (2007). Aurora-A kinase inhibitor scaffolds and binding modes. Current Topics in Medicinal Chemistry, 7(14), 1371-1384. [Link]

  • Golubovskaya, V. M. (2014). Disrupting the scaffold, an alternative approach to inhibiting FAK. Drug Discovery Today, 19(12), 1867-1871. [Link]

  • Stratton, C. F., et al. (2016). Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue. Clinical Cancer Research, 22(13), 3125-3130. [Link]

  • Pascual, J., et al. (2017). Identification of Novel PI3K Inhibitors Through a Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry Letters, 27(23), 5148-5152. [Link]

  • BMG LABTECH. (2023). Promega ADP-Glo kinase assay. [Link]

  • Singh, R., et al. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Drug Targets, 22(12), 1406-1421. [Link]

  • An, N., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(19), 6524. [Link]

  • Zhou, W., et al. (2021). The Development of FAK Inhibitors: A Five-Year Update. Molecules, 26(16), 4994. [Link]

  • Fancelli, D., et al. (2006). Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold for protein kinase inhibition. Journal of Medicinal Chemistry, 49(24), 7247-7251. [Link]

  • Chekmarev, D. S., et al. (2010). Imidazo[4,5-b]Pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating 2-Amino-4-morpholin-4-yl-pyrimidine as a Potential PI3K Inhibitor

Introduction: The Rationale for Investigating 2-Amino-4-morpholin-4-yl-pyrimidine The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, prol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-Amino-4-morpholin-4-yl-pyrimidine

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention.[3][4] The development of PI3K inhibitors has evolved from non-specific tool compounds to highly selective medicines approved for clinical use.[4]

A key structural motif present in many potent PI3K inhibitors is the morpholino-pyrimidine scaffold. Structure-activity relationship (SAR) studies have consistently shown that the morpholine group is a crucial pharmacophore, forming a key hydrogen bond with the hinge region of the kinase domain.[5][6] Specifically, 4-(Pyrimidin-4-yl)morpholines are recognized as privileged pharmacophores for PI3K inhibition.[6]

This guide focuses on 2-Amino-4-morpholin-4-yl-pyrimidine , a compound possessing this key pharmacophore. While direct, extensive experimental data on its PI3K inhibitory activity is not yet prevalent in the public domain, its structure warrants a thorough investigation. This document provides a side-by-side comparison with known PI3K inhibitors and outlines the necessary experimental framework to characterize its potential as a novel therapeutic agent. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive guide to evaluating this and similar compounds.

The PI3K/Akt/mTOR Signaling Pathway: A Critical Cancer Target

The PI3K/Akt/mTOR pathway is a central signaling cascade that, when dysregulated, promotes cancer cell survival and proliferation.[1][2] Activation of PI3K by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to increased cell survival, growth, and proliferation.[7]

Below is a diagram illustrating the core components of this pathway and the points of inhibition by various classes of PI3K inhibitors.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival & Apoptosis Inhibition Akt->CellSurvival PTEN PTEN PTEN->PIP3 Dephosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 2-Amino-4-morpholin-4-yl-pyrimidine & Known PI3K Inhibitors Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory target of PI3K inhibitors.

Comparative Analysis: 2-Amino-4-morpholin-4-yl-pyrimidine vs. Established PI3K Inhibitors

A direct comparison of performance requires experimental data. However, we can perform a structural and class-based comparison to frame the potential of 2-Amino-4-morpholin-4-yl-pyrimidine. PI3K inhibitors are broadly categorized based on their selectivity for the four Class I isoforms (p110α, p110β, p110γ, p110δ).[5]

Inhibitor Structure Class Selectivity Profile (IC50 nM) Key Features
2-Amino-4-morpholin-4-yl-pyrimidine C1COCCN1C2=NC(=NC=C2)NHypothesized PI3K InhibitorTo Be Determined (TBD)Possesses the morpholino-pyrimidine pharmacophore essential for hinge-binding.[6] Simple structure may serve as a valuable fragment for further optimization.
Buparlisib (BKM120)

Pan-Class Ip110α: 52, p110β: 166, p110δ: 116, p110γ: 262[3]An oral pan-PI3K inhibitor that has been extensively studied in clinical trials.[3] Shares the aminopyrimidine core.
Idelalisib (CAL-101)

Isoform-Selectivep110δ: 2.5, >400-fold selective vs α, β, γ[8]First-in-class, FDA-approved p110δ-selective inhibitor, primarily for hematological malignancies.[5]
Alpelisib (BYL719)

Isoform-Selectivep110α: 5FDA-approved p110α-selective inhibitor for certain breast cancers with PIK3CA mutations.
LY294002

Pan-Class I (Research Tool)Pan-PI3K inhibitorA widely used research tool, but its utility is limited by off-target effects and rapid metabolism.[3] Contains a morpholine ring.
Wortmannin

Pan-Class I (Research Tool)Irreversible pan-PI3K inhibitorA natural product and irreversible inhibitor, used primarily as a research tool.[5]

Note: Structures are illustrative. IC50 values can vary based on assay conditions.

Experimental Workflow for Characterization

To rigorously assess 2-Amino-4-morpholin-4-yl-pyrimidine and compare it to benchmarks, a multi-step experimental workflow is necessary. This process validates its mechanism of action, determines its potency and selectivity, and evaluates its effect on cancer cell biology.

Experimental_Workflow start Compound Synthesis & QC step1 Step 1: In Vitro Kinase Assay (Biochemical) start->step1 step2 Step 2: Cellular Target Engagement (Western Blot) step1->step2 data1 Determine IC50 values against PI3K isoforms (α, β, γ, δ) step1->data1 step3 Step 3: Cellular Phenotypic Assays step2->step3 data2 Confirm inhibition of p-Akt (Ser473/Thr308) step2->data2 step4 Step 4: In Vivo Xenograft Model step3->step4 data3 Measure effects on cell viability, proliferation, & apoptosis step3->data3 end Candidate for Further Development step4->end data4 Evaluate anti-tumor efficacy and tolerability step4->data4

Sources

Validation

A Comparative In Vivo Efficacy Analysis: PWT-33597 versus First-Generation PI3K Inhibitors

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers. This guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers. This guide provides a comprehensive in vivo comparison of PWT-33597, a dual PI3K/mTOR inhibitor representative of compounds containing the 2-Amino-4-morpholin-4-yl-pyrimidine scaffold, against the first-generation pan-PI3K inhibitors, ZSTK474 and PI-103. This analysis is designed for researchers, scientists, and drug development professionals to critically evaluate the preclinical efficacy and methodological considerations of these targeted agents.

The Rationale for PI3K Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Constitutive activation of this pathway, often driven by mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many cancers. This aberrant signaling promotes tumorigenesis and resistance to conventional therapies, making inhibitors of this pathway a highly sought-after class of anti-cancer drugs.

First-generation PI3K inhibitors, such as ZSTK474 and PI-103, were developed as pan-inhibitors, targeting multiple isoforms of the class I PI3K family. While demonstrating anti-tumor activity, their broad inhibitory profile and off-target effects have led to challenges in clinical development, including toxicity and limited therapeutic windows. Subsequent drug discovery efforts have focused on developing more selective or dual-target inhibitors, such as PWT-33597, which concurrently targets PI3K and the downstream effector mTOR. This dual-inhibition strategy aims to overcome feedback loops that can limit the efficacy of single-target PI3K inhibitors.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of intervention for the inhibitors discussed in this guide.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E eIF4E mTORC1->eIF4E Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4E->Proliferation mTORC2 mTORC2 mTORC2->Akt Full Activation ZSTK474 ZSTK474 ZSTK474->PI3K PI103 PI-103 PI103->PI3K PWT33597 PWT-33597 PWT33597->PI3K PWT33597->mTORC1 Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice, 6-8 weeks old) Cell_Injection Subcutaneous Injection (5-10 x 10^6 cells in Matrigel) Animal_Acclimatization->Cell_Injection Cell_Culture Cancer Cell Culture (e.g., 786-0, WiDr, U87) Cell_Harvest Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Cell_Harvest->Cell_Injection Tumor_Growth Tumor Growth Monitoring (to ~100-200 mm³) Cell_Injection->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Dosing Drug Administration (p.o. or i.p.) Randomization->Dosing Tumor_Measurement Tumor Volume & Body Weight Measurement (2-3 times/week) Dosing->Tumor_Measurement Euthanasia Euthanasia & Tissue Collection Tumor_Measurement->Euthanasia Data_Analysis Data Analysis (TGI, etc.) Euthanasia->Data_Analysis

Caption: A typical workflow for an in vivo subcutaneous xenograft study.

Step-by-Step Xenograft Protocol
  • Animal Models and Husbandry:

    • Animal Strain: Athymic nude mice (e.g., BALB/c nude or NU/NU) or other immunocompromised strains (e.g., NSG mice) are commonly used to prevent rejection of human tumor xenografts. * Acclimatization: Upon arrival, animals should be allowed to acclimatize to the facility for at least one week under specific pathogen-free (SPF) conditions with controlled temperature, humidity, and light/dark cycles.

    • Ethical Considerations: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Culture and Implantation:

    • Cell Lines: Human cancer cell lines (e.g., 786-0 for renal cancer, WiDr for colon cancer, U87 for glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cell Preparation: On the day of implantation, cells are harvested from sub-confluent cultures using trypsin, washed with serum-free media or PBS, and resuspended at a concentration of 5-10 x 106 cells per 100-200 µL. Cell viability should be assessed (e.g., via trypan blue exclusion) and should be >90%.

    • Implantation: The cell suspension is typically mixed with an equal volume of Matrigel or a similar basement membrane extract to enhance tumor take and growth. [1]The mixture is then subcutaneously injected into the flank of the mice using a 25-27 gauge needle.

  • Tumor Growth Monitoring and Treatment:

    • Tumor Measurement: Tumor growth is monitored by measuring the length and width of the tumor with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width2) / 2. * Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), the animals are randomized into treatment and control groups to ensure an even distribution of tumor sizes.

    • Drug Formulation and Administration:

      • PWT-33597, ZSTK474, and PI-103 are typically formulated for oral (p.o.) or intraperitoneal (i.p.) administration. The vehicle used for formulation (e.g., 0.5% methylcellulose, NMP/PEG300) should be optimized for drug solubility and tolerability.

      • Dosing schedules can vary from daily to intermittent administration, depending on the compound's pharmacokinetic profile and tolerability.

    • Monitoring Animal Health: Animal body weight and general health status should be monitored regularly throughout the study as indicators of toxicity.

  • Endpoint and Data Analysis:

    • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or when signs of excessive morbidity are observed.

    • Tissue Collection: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting for pharmacodynamic markers).

    • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as: % TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.

Discussion and Future Directions

This guide highlights the in vivo efficacy of PWT-33597 as a representative of a newer generation of PI3K pathway inhibitors compared to the first-generation compounds ZSTK474 and PI-103. The dual inhibition of PI3K and mTOR by PWT-33597 demonstrated robust tumor growth inhibition in a renal cancer model, suggesting a potential advantage over single-target PI3K inhibition.

The first-generation inhibitors, ZSTK474 and PI-103, have also shown significant anti-tumor activity across a range of xenograft models. However, their clinical development has been hampered by toxicity and the emergence of resistance. The development of next-generation inhibitors with improved selectivity, novel mechanisms of action (such as dual inhibition), and better safety profiles is crucial for the successful clinical translation of PI3K-targeted therapies.

Future preclinical studies should focus on direct, head-to-head comparisons of these different classes of inhibitors in a variety of well-characterized patient-derived xenograft (PDX) models. PDX models more accurately recapitulate the heterogeneity and microenvironment of human tumors and can provide more predictive insights into clinical efficacy. [2]Furthermore, the identification of predictive biomarkers to select patients who are most likely to respond to specific PI3K inhibitors remains a critical area of research.

References

  • VetDC. (n.d.). VetDC nears FDA approval for dog lymphoma drug cast off by Gilead. Fierce Pharma. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • American Association for Cancer Research. (2012). Abstract 3737: The PI3K/mTOR inhibitor PWT33597 regresses 786-0 renal xenografts. Retrieved from [Link]

  • Djuzenova, C. S., et al. (2015). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. Oncotarget, 6(21), 18465–18480. Retrieved from [Link]

  • DC Chemicals. (n.d.). PWT-33597. Retrieved from [Link]

  • e-Repositori UPF. (2021). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]

  • Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-kinase Inhibitor. Journal of the National Cancer Institute, 98(8), 545–556. Retrieved from [Link]

  • ClinicalTrials.gov. (2011). Study of PWT33597 Mesylate in Subjects With Advanced Malignancies. Retrieved from [Link]

  • PubChem. (n.d.). Pegoterate. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998–1013. Retrieved from [Link]

  • Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Cancers, 15(15), 3890. Retrieved from [Link]

  • Kong, D., & Yamori, T. (2009). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Acta Pharmacologica Sinica, 30(12), 1639–1646. Retrieved from [Link]

  • Hu, C. M., et al. (2013). PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways. PLoS ONE, 8(9), e73751. Retrieved from [Link]

  • Singh, S., et al. (2015). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide. PLoS ONE, 10(8), e0132336. Retrieved from [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Smalley, K. S. M., et al. (2010). The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells. International Journal of Cancer, 126(10), 2487–2497. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Synergistic effects of HO-1 inhibition and chemotherapy on tumor proliferation and immune infiltration: An in vitro and in vivo approach to enhancing prostate cancer treatment. Biomedicine & Pharmacotherapy, 183, 117865. Retrieved from [Link]

  • PubChem. (n.d.). Rafoxanide. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Anti-proliferative Effects of 2-Amino-4-morpholin-4-yl-pyrimidine Analogs: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the anti-proliferative effects of 2-Amino-4-morpholin-4-yl-pyrimidine analogs, a class of compounds that has garnered significant interest in oncology research....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the anti-proliferative effects of 2-Amino-4-morpholin-4-yl-pyrimidine analogs, a class of compounds that has garnered significant interest in oncology research. We will delve into their mechanism of action, compare the efficacy of various analogs, and provide detailed protocols for assessing their anti-proliferative activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the potential of these compounds as anti-cancer agents.

Introduction: The Promise of the 2-Amino-4-morpholin-4-yl-pyrimidine Scaffold

The 2-Amino-4-morpholin-4-yl-pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its significance stems from the crucial role of the morpholine moiety, which can form a key hydrogen bond with the hinge region of the ATP-binding pocket of many kinases. This interaction, coupled with the versatility of the pyrimidine core for substitution, allows for the generation of potent and selective inhibitors. A primary target for this class of compounds is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in a multitude of human cancers, driving tumor cell proliferation, growth, and survival.[1]

Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway

The anti-proliferative effects of many 2-Amino-4-morpholin-4-yl-pyrimidine analogs are attributed to their ability to dually inhibit PI3K and mTOR, two key kinases in this critical signaling cascade.[2][3]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of Akt, which in turn phosphorylates a plethora of downstream targets, including the mTOR complex 1 (mTORC1). Activated mTORC1 promotes protein synthesis and cell growth.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-Amino-4-morpholin-4-yl -pyrimidine Analog Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of analogs A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G

Figure 2: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-Amino-4-morpholin-4-yl-pyrimidine analogs in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Anti-proliferative compounds often induce cell cycle arrest at specific checkpoints.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the analogs at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.

Detailed Protocol:

  • Cell Treatment: Treat cells with the analogs as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. Some studies have confirmed that certain morpholino pyrimidine derivatives induce apoptosis and cause cell cycle arrest at the G1/S phases. [1]

Structure-Activity Relationship (SAR) Insights

The anti-proliferative activity of 2-Amino-4-morpholin-4-yl-pyrimidine analogs is intricately linked to their chemical structure. Key SAR insights include:

  • The Morpholine Moiety: The morpholine group is critical for activity, forming a key hydrogen bond with the hinge region of the kinase domain. [1]* Substitutions at the C-2 and C-6 Positions: Modifications at these positions have a profound impact on potency and selectivity. For example, the introduction of a 2-aminopyrimidine group at the C-2 position has been shown to yield highly potent compounds. [1]* Fused Ring Systems: Fusing other heterocyclic rings to the pyrimidine core, such as in thieno[3,2-d]pyrimidines, can enhance activity and modulate the selectivity profile. [1]

Conclusion

2-Amino-4-morpholin-4-yl-pyrimidine analogs represent a promising class of anti-proliferative agents, primarily through their potent inhibition of the PI3K/Akt/mTOR signaling pathway. The comparative analysis presented in this guide highlights the significant variations in efficacy based on structural modifications, underscoring the importance of rational drug design in optimizing their anti-cancer activity. The detailed experimental protocols provided offer a robust framework for researchers to evaluate the potential of novel analogs in this class. Further exploration of the structure-activity relationships will undoubtedly pave the way for the development of next-generation kinase inhibitors with improved therapeutic indices.

References

Sources

Validation

A Comparative Guide to Validating Target Engagement of 2-Amino-4-morpholin-4-yl-pyrimidine in Cellular Models

For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within the complex milieu of a cell is a critical step in the drug discovery pipeline....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within the complex milieu of a cell is a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of modern techniques to validate the cellular target engagement of 2-Amino-4-morpholin-4-yl-pyrimidine, a compound belonging to a class of molecules frequently investigated as kinase inhibitors. The pyrimidine ring is a privileged scaffold in medicinal chemistry, known for its ability to form hydrogen bonds with various biological targets.

Here, we will move beyond theoretical discussions to provide practical, field-proven insights into experimental design and data interpretation. We will explore and compare three principal biophysical methods for assessing direct target binding—the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBioluminescence Resonance Energy Transfer (NanoBRET)—along with essential downstream functional assays.

The Target Landscape of Morpholino-Pyrimidines

Derivatives of 2-Amino-4-morpholin-4-yl-pyrimidine have shown activity against several protein kinases, particularly within the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. The morpholine group, in particular, is a common feature in many PI3K inhibitors, where its oxygen atom can form a crucial hydrogen bond in the kinase hinge region. For the purpose of this guide, we will proceed with the hypothesis that 2-Amino-4-morpholin-4-yl-pyrimidine targets a specific kinase, for instance, PI3Kα, to illustrate the application of the following techniques.

Core Principle: Ligand-Induced Stabilization

A fundamental concept underpinning several target engagement assays is that the binding of a small molecule (ligand) to its protein target confers thermodynamic stability. This stabilization can be detected as a change in the protein's resistance to denaturation by heat or proteolysis.

Comparative Analysis of Biophysical Target Engagement Assays

We will now delve into a comparative analysis of three widely used methods to confirm direct binding of 2-Amino-4-morpholin-4-yl-pyrimidine to its target protein in a cellular context.

Method Principle Advantages Disadvantages Throughput
CETSA Ligand binding increases the thermal stability of the target protein.Label-free, applicable to endogenous proteins, can be performed in intact cells and tissues.Requires a specific antibody for detection, optimization of heating temperatures is necessary, may not be suitable for all targets (e.g., membrane proteins).Low to medium.
DARTS Ligand binding protects the target protein from proteolytic degradation.Label-free, does not require modification of the compound, applicable to a wide range of proteins.Requires optimization of protease concentration and digestion time, may not be sensitive enough for weak binders.Low to medium.
NanoBRET Measures the proximity of a fluorescent tracer and a NanoLuc-tagged target protein.High-throughput, highly sensitive, provides quantitative binding affinity data in live cells.Requires genetic modification of the target protein, dependent on the availability of a suitable fluorescent tracer.High.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring changes in the thermal stability of a protein upon ligand binding. When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation.

CETSA Experimental Workflow

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with 2-Amino-4-morpholin-4-yl-pyrimidine or vehicle control A->B C 3. Heat cell suspensions at a range of temperatures B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze by Western Blot for the target protein F->G H 8. Quantify band intensity to determine melting curve G->H

Caption: CETSA workflow from cell treatment to data analysis.

Detailed CETSA Protocol
  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., MCF-7, which has high PI3K pathway activity) and grow to approximately 80% confluency.

    • Treat the cells with varying concentrations of 2-Amino-4-morpholin-4-yl-pyrimidine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heating:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Solubilization:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the soluble fractions by Western blotting using a specific antibody against the putative target (e.g., anti-PI3Kα).

    • Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on the principle that a protein, when bound to a small molecule, exhibits increased stability and is thus less susceptible to proteolytic degradation. This method is particularly useful as it does not require any modification to the compound of interest.

DARTS Experimental Workflow

DARTS_Workflow cluster_0 Cell Lysis & Treatment cluster_1 Protease Digestion cluster_2 Quenching & Analysis A 1. Prepare cell lysate B 2. Aliquot lysate and treat with 2-Amino-4-morpholin-4-yl-pyrimidine or vehicle control A->B C 3. Add protease (e.g., thermolysin) to each aliquot B->C D 4. Incubate to allow digestion C->D E 5. Stop digestion with loading buffer and heat D->E F 6. Analyze by Western Blot for the target protein E->F G 7. Compare band intensity between treated and control samples F->G

Caption: DARTS workflow from cell lysate preparation to analysis.

Detailed DARTS Protocol
  • Cell Lysate Preparation:

    • Grow and harvest cells as described for CETSA.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors).

    • Centrifuge to remove cell debris and collect the supernatant.

  • Compound Incubation:

    • Aliquot the cell lysate into separate tubes.

    • Treat the lysates with 2-Amino-4-morpholin-4-yl-pyrimidine or vehicle control and incubate at room temperature for 1 hour.

  • Proteolysis:

    • Add a protease, such as thermolysin, to each sample. The optimal protease and its concentration need to be empirically determined.

    • Incubate at room temperature for a set time (e.g., 10-30 minutes).

  • Analysis:

    • Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

    • Analyze the samples by Western blotting for the target protein. A higher intensity band in the drug-treated lane compared to the vehicle control lane indicates that the compound protected the target from proteolysis, thus demonstrating target engagement.

Method 3: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells. It relies on bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein. When an unlabeled compound, such as 2-Amino-4-morpholin-4-yl-pyrimidine, displaces the tracer, the BRET signal decreases.

NanoBRET™ Experimental Workflow
Comparative

A Head-to-Head Comparison of 2-Aminopyrimidine and Thienopyrimidine Scaffolds in Kinase Inhibition

A Senior Application Scientist's Guide to Structure, Potency, and Cellular Activity This guide provides a comparative analysis of two prominent heterocyclic scaffolds in modern kinase inhibitor design: the 2-amino-4-morp...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure, Potency, and Cellular Activity

This guide provides a comparative analysis of two prominent heterocyclic scaffolds in modern kinase inhibitor design: the 2-amino-4-morpholin-4-yl-pyrimidine core and the broader class of thienopyrimidines. We will dissect their performance as inhibitors, primarily focusing on the frequently dysregulated PI3K/Akt/mTOR signaling pathway, a critical nexus in cancer cell proliferation and survival. This document is intended for researchers and drug development professionals, offering objective, data-supported insights into the structure-activity relationships (SAR), target selectivity, and cellular efficacy of these compound classes. We will explore the causality behind experimental design and provide detailed, validated protocols for key assays.

Introduction: The Central Role of Kinase Scaffolds

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, making it a prime target for therapeutic intervention[1][2]. Small molecule inhibitors that compete with ATP for the kinase binding pocket have become a cornerstone of targeted oncology. The efficacy and selectivity of these inhibitors are profoundly dictated by their core chemical structure.

The aminopyrimidine scaffold is a well-established "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a structurally conserved anchor point in the ATP-binding site[3][4]. The addition of a morpholine group, as in 2-Amino-4-morpholin-4-yl-pyrimidine, often enhances aqueous solubility and provides an additional hydrogen bond acceptor, a feature common in many successful PI3K inhibitors[5].

Concurrently, thienopyrimidines , bioisosteres of the natural purine bases, serve as a rigid and versatile scaffold for developing potent kinase inhibitors[6]. Their fused ring system allows for diverse substitutions, enabling fine-tuning of potency and selectivity against various kinases, including PI3K, EGFR, and FLT3[7][8][9].

This guide will directly compare representative compounds from these two classes, evaluating their biochemical potency, cellular activity, and the structural features that drive their inhibitory profiles.

The PI3K/Akt/mTOR Signaling Pathway

Understanding the target pathway is fundamental to interpreting inhibitor data. The pathway is initiated by receptor tyrosine kinases (RTKs) which activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which ultimately promotes cell growth, proliferation, and survival while inhibiting apoptosis[10][11].

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Aminopyrimidine or Thienopyrimidine Inhibitor Inhibitor->PI3K INHIBITS Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Kinase Enzyme - GFP-Substrate - Test Compounds start->prep_reagents dispense_compound Dispense Test Compounds (10-point serial dilution) into 384-well plate prep_reagents->dispense_compound add_kinase_substrate Add Kinase/GFP-Substrate Mix to all wells dispense_compound->add_kinase_substrate incubate1 Incubate Briefly (e.g., 15 min at RT) add_kinase_substrate->incubate1 initiate_reaction Initiate Reaction: Add ATP solution to all wells incubate1->initiate_reaction incubate2 Incubate for Reaction (e.g., 60 min at RT) initiate_reaction->incubate2 stop_reaction Stop Reaction: Add Detection Mix (Tb-anti-phospho-Ab) incubate2->stop_reaction incubate3 Incubate for Detection (e.g., 60 min at RT) stop_reaction->incubate3 read_plate Read Plate on TR-FRET Reader (Ex: 340nm, Em: 495nm & 520nm) incubate3->read_plate analyze Calculate Emission Ratio (520/495) & Plot Dose-Response Curve to determine IC50 read_plate->analyze end End analyze->end

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-4-morpholin-4-yl-pyrimidine

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-4-morpholin-4-yl-pyrimidine (CAS No. 861031-56-3), a substituted pyrimidine derivative utilized in various research and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-4-morpholin-4-yl-pyrimidine (CAS No. 861031-56-3), a substituted pyrimidine derivative utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

The following procedures have been synthesized from established safety protocols for hazardous chemical waste, regulatory guidelines, and data from structurally similar compounds. While a comprehensive Safety Data Sheet (SDS) for 2-Amino-4-morpholin-4-yl-pyrimidine is not publicly available, the hazard classifications provided by suppliers serve as a primary basis for these recommendations.

Understanding the Hazard Profile

2-Amino-4-morpholin-4-yl-pyrimidine is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation.[1]

This profile necessitates careful handling at all stages, from use to final disposal, to prevent accidental exposure. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[2]

Chemical and Physical Properties
PropertyValueSource
CAS Number 861031-56-3[3][4]
Molecular Formula C₈H₁₂N₄O[5]
Molecular Weight 180.21 g/mol [5]
Appearance White to light yellow powder/crystal

Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind PPE selection is directly linked to the identified hazards of skin irritation, eye irritation, and respiratory irritation.

Mandatory PPE for Handling and Disposal
  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[2] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Use safety glasses with side-shields or goggles.[2] A face shield may be required for splash hazards.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling 2-Amino-4-morpholin-4-yl-pyrimidine gloves Nitrile Gloves start->gloves Hand Protection goggles Safety Goggles/ Face Shield start->goggles Eye/Face Protection lab_coat Lab Coat start->lab_coat Body Protection respirator Respirator (if dust/aerosol) start->respirator Respiratory Protection end Safe Handling Achieved gloves->end goggles->end lab_coat->end respirator->end

Caption: Mandatory PPE for handling 2-Amino-4-morpholin-4-yl-pyrimidine.

Spill Management and Decontamination

Accidental spills must be managed promptly and safely to mitigate exposure risks.

Spill Cleanup Protocol
  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[8]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE as described in Section 2.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[8] For liquid spills, cover with an inert absorbent material like vermiculite, sand, or earth.[8]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water.[2] Collect all decontamination materials for disposal as hazardous waste.

  • Post-Cleanup: Wash hands thoroughly after completing the cleanup.

Disposal Procedures

The disposal of 2-Amino-4-morpholin-4-yl-pyrimidine and its contaminated materials must be handled as hazardous waste.

Waste Segregation and Collection
  • Unused or Expired Product: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible, and properly labeled container.

  • Contaminated Materials: All materials that have come into contact with 2-Amino-4-morpholin-4-yl-pyrimidine, including PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Waste Container: Use a dedicated, leak-proof, and sealable container for all waste. The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "2-Amino-4-morpholin-4-yl-pyrimidine".

Disposal_Flowchart cluster_disposal Disposal Workflow start Generate Waste (Unused product, contaminated items) segregate Segregate as Hazardous Waste start->segregate container Place in Labeled, Sealable Container segregate->container storage Store in Designated Hazardous Waste Area container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end Proper Disposal Complete disposal->end

Caption: Step-by-step waste disposal workflow.

Disposal Pathway
  • Do Not Dispose Down the Drain or in General Trash: This compound's potential environmental effects and toxicity prohibit disposal via standard waste streams.

  • Engage a Licensed Professional: The disposal of this chemical waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[2]

In Case of Exposure

Immediate action is crucial in the event of personal exposure.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.

References

  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific.
  • Jubilant Ingrevia. (2024, February 2).
  • Biochem Chemopharma.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-4-methylpyridine | 695-34-1.
  • PubChem. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939.
  • National Analytical Corporation. 2-amino-4-morpholin-4-yl- Pyrimidine - Cas No: 861031-56-3.
  • PubChem. 2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824.
  • Nature. (2018).
  • Labsolu. 2-Amino-4-morpholin-4-yl-pyrimidine.
  • Thermo Fisher Scientific. (2009, September 22). 4 - SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine.
  • PubMed. (2021, February 2).
  • Wikipedia. Ultraviolet.
  • Biosynth. 2-Amino-4-(cyclopropyl)pyrimidine | 21573-15-9 | FA44328.
  • PubMed. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents.
  • Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis.
  • ResearchGate. Design and synthesis of 2-amino-4-(trifluoromethyl)
  • Bostik. (2024, January 24).
  • Sigma-Aldrich. (2025, April 24).
  • ChemicalBook. 2-Amino-4-methylpyrimidine CAS#: 108-52-1.
  • LookChem. Cas 123-56-8,Succinimide.
  • Merck Millipore. Succinimide CAS 123-56-8 | 807971.
  • Chemical Comp
  • United States Biological. 2-Amino-4-morpholin-4-yl-pyrimidine CAS 861031-56-3.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4-morpholin-4-yl-pyrimidine

This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-4-morpholin-4-yl-pyrimidine. As researchers and drug development professionals, a comprehensive understanding of th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-4-morpholin-4-yl-pyrimidine. As researchers and drug development professionals, a comprehensive understanding of the appropriate personal protective equipment (PPE) is paramount to ensuring a safe laboratory environment and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for 2-Amino-4-morpholin-4-yl-pyrimidine is not widely published, its structure, containing an amino-pyrimidine core and a morpholine moiety, suggests a hazard profile similar to other substituted aminopyrimidines and aromatic amines. Based on data from analogous compounds, we must assume it possesses similar hazards until proven otherwise.[1]

A thorough review of Safety Data Sheets (SDS) for structurally related chemicals, such as 2-Amino-4-methylpyridine and 2-Amino-4,6-dichloropyrimidine, reveals a consistent pattern of potential hazards.[2][3][4][5]

Table 1: Potential Hazard Profile of 2-Amino-4-morpholin-4-yl-pyrimidine

Hazard ClassificationDescriptionRationale based on Analogous Compounds
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2][4][6]Aromatic amines and aminopyrimidines can be readily absorbed through multiple routes of exposure, leading to systemic toxicity.
Skin Corrosion/Irritation Causes skin irritation.[3][5]Many amine-containing compounds can be irritating to the skin upon direct contact.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][5]The basic nature of the amine groups can cause significant irritation or chemical burns to the delicate tissues of the eye.
Respiratory Irritation May cause respiratory irritation.[3][5]Inhalation of dust or aerosols can irritate the respiratory tract.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2][4]Chronic exposure to similar compounds has been shown to have potential effects on internal organs.

Given these potential risks, a multi-layered approach to personal protection is not just recommended, but essential.

Core PPE Requirements: A Non-Negotiable Baseline

For any work involving 2-Amino-4-morpholin-4-yl-pyrimidine, the following PPE should be considered the absolute minimum.

  • Hand Protection: Chemical-resistant gloves are your first line of defense. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[7] For prolonged handling or in situations with a high risk of splash, consider heavier-duty gloves or double-gloving. Always inspect gloves for any signs of degradation or perforation before use.[3] A crucial step often overlooked is to wash hands thoroughly with soap and water after removing gloves.[8]

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory.[7] Safety glasses alone do not provide adequate protection from splashes. In situations where there is a significant risk of splashing, such as when transferring large volumes of solutions or during highly exothermic reactions, a face shield should be worn in conjunction with goggles.[7][9]

  • Protective Clothing: A properly fitting, buttoned lab coat is required to protect your skin and personal clothing from contamination.[10] For procedures with a higher risk of significant spills, consider the use of a chemical-resistant apron or disposable coveralls.[11]

  • Footwear: Closed-toe shoes are required in any laboratory setting.[12] Shoes should be made of a material that will not absorb chemicals.

Task-Specific PPE Recommendations

The level of PPE required can be adjusted based on the specific task and the associated risks of exposure.

Table 2: PPE Recommendations for Common Laboratory Tasks

TaskMinimum PPE RequiredAdditional Recommendations
Weighing Solid Compound Lab coat, safety goggles, nitrile gloves.Perform in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine powders.[8][13]
Preparing Stock Solutions Lab coat, safety goggles, face shield, nitrile gloves.The use of a face shield is recommended due to the increased risk of splashing when handling liquids.[7][9]
Running Reactions Lab coat, safety goggles, face shield, nitrile gloves.All reactions should be conducted in a certified chemical fume hood.[10][12]
Handling Large Quantities (>10g) Chemical-resistant coveralls, safety goggles, face shield, double nitrile gloves or heavier-duty gloves.Consider a higher level of respiratory protection, such as a full-face respirator, depending on the ventilation available.[11][14]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Procedure (Putting On)
  • Lab Coat/Coveralls: Put on your protective clothing.

  • Respiratory Protection (if required): Fit your respirator.

  • Eye and Face Protection: Put on your safety goggles and face shield.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Procedure (Taking Off)
  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove your face shield and goggles from the back.

  • Lab Coat/Coveralls: Remove your lab coat, turning it inside out as you do so.

  • Respiratory Protection (if used): Remove your respirator.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat / Coveralls Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Coveralls Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Disposal of Contaminated PPE

Proper disposal is the final step in preventing exposure.

  • Gloves, disposable lab coats, and other disposable items: These should be placed in a designated hazardous waste container immediately after use. Do not discard them in the regular trash.

  • Reusable PPE: If you are using reusable lab coats or other protective clothing, have a designated, clearly labeled container for contaminated items. These should be laundered by a professional service that is equipped to handle chemically contaminated clothing.

Emergency Procedures: In Case of Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek immediate medical attention.[4]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[2] If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]

Always have the Safety Data Sheet for the compound or a similar one readily available for emergency responders.

PPE_Selection node_task node_task start Assess Task ppe1 Minimum PPE: Lab Coat, Goggles, Gloves start->ppe1 weighing Weighing Solid? solution Making Solution? weighing->solution No ppe2 Add: Fume Hood / Ventilated Enclosure weighing->ppe2 Yes reaction Running Reaction? solution->reaction No ppe3 Add: Face Shield solution->ppe3 Yes large_scale Large Scale? (>10g) reaction->large_scale Yes reaction->large_scale No ppe4 Add: Chemical Coveralls, Double Gloves large_scale->ppe4 Yes ppe1->weighing ppe2->solution ppe3->reaction

Caption: Task-Based PPE Selection Flowchart.

References

  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. 2-Amino-4-morpholin-4-yl-pyrimidine. Retrieved from [Link]

  • ChemDmart. Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Cyprus. LABORATORY HEALTH & SAFETY RULES. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. 2-Amino-4-methylpyrimidine. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.